4-(4-Bromo-2,6-difluorobenzyl)morpholine
Description
Properties
IUPAC Name |
4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXUBUNRAGOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
Introduction
4-(4-Bromo-2,6-difluorobenzyl)morpholine is a substituted morpholine derivative of significant interest in contemporary drug discovery and development. Its unique structural amalgamation, featuring a morpholine ring, a brominated phenyl group, and difluoro-substitution, suggests a potential for diverse pharmacological activities. This guide provides a comprehensive overview of its core physicochemical characteristics, tailored for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural and physicochemical properties, propose robust analytical methodologies for its characterization, and underscore the importance of these parameters in a research and development context. All proposed methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any novel chemical entity is to establish its fundamental physicochemical properties. These parameters govern its behavior in both in vitro and in vivo systems, influencing everything from solubility and stability to absorption and distribution.
Chemical Identity
The molecule, this compound, is structurally defined by a morpholine ring N-substituted with a 4-bromo-2,6-difluorobenzyl group.
Caption: 2D Chemical Structure of the molecule.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not publicly available, a combination of data from structurally related compounds and in silico predictions provides a reliable preliminary profile.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₁H₁₂BrF₂NO | - |
| Molecular Weight | 292.12 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Based on related compounds like 4-(4-Bromo-2-fluorobenzyl)morpholine being a solid. |
| Melting Point | Not available. Likely >100 °C | Inferred from the melting point of 4-(4-Bromophenyl)morpholine (114-118 °C). |
| Boiling Point | >300 °C (Predicted) | Computational prediction |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 (Predicted) | Computational prediction, indicating moderate lipophilicity. |
| Aqueous Solubility | Low (Predicted) | Inferred from moderate logP and the presence of a halogenated aromatic ring. |
| pKa (most basic) | 5.0 - 6.0 (Predicted) | The morpholine nitrogen is basic, but its pKa is reduced by the electron-withdrawing effects of the benzyl group. |
Analytical Characterization Methodologies
A robust analytical workflow is paramount for confirming the identity, purity, and stability of a compound. The following section outlines key analytical techniques and provides exemplar protocols grounded in established practices for similar molecules.
Chromatographic Purity and Quantification: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. The polarity of this compound makes it an ideal candidate for this technique.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and strong retention of moderately lipophilic compounds.
-
Mobile Phase: An acetonitrile/water gradient is selected to ensure adequate retention and sharp peak shapes. A buffer like ammonium acetate is included to control the ionization state of the basic morpholine nitrogen, leading to more reproducible retention times.
-
Detection: UV detection at 254 nm is proposed, as the brominated difluorophenyl ring is expected to have a strong chromophore.
Exemplar RP-HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[1][2][3][4]
Caption: RP-HPLC Experimental Workflow.
Volatile Impurity Profiling: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While the target molecule itself may have a high boiling point, GC-MS is invaluable for detecting residual solvents or volatile byproducts from its synthesis.
Expertise & Experience: Direct analysis of polar morpholine derivatives can be challenging.[5] For trace-level quantification of morpholine-containing species, derivatization to a more volatile and stable form, such as N-nitrosomorpholine, is a common and effective strategy.[5][6][7]
Exemplar GC-MS Protocol (for potential volatile impurities):
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve a higher concentration of the sample (e.g., 10-20 mg/mL) in a suitable solvent like dichloromethane.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Trustworthiness: The predicted chemical shifts and coupling patterns provide a self-validating system. The observation of the expected signals for the morpholine protons, the benzylic protons, and the aromatic protons, along with their characteristic couplings, provides high confidence in the structural assignment.
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Morpholine Protons: Two distinct multiplets are expected. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (approx. 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-, approx. 2.5-2.7 ppm).[8][9][10]
-
Benzylic Protons (-N-CH₂-Ar): A singlet is expected around 3.6-3.8 ppm.
-
Aromatic Protons: The 2,6-difluoro substitution pattern will result in a characteristic triplet for the proton at the 3-position and a doublet for the proton at the 5-position of the phenyl ring. The chemical shifts will be in the aromatic region (approx. 7.0-7.5 ppm). The spectrum of a potential precursor, 2,6-difluorobenzyl bromide, shows aromatic signals around 6.9 and 7.3 ppm.[11]
-
-
¹³C NMR:
-
Morpholine Carbons: Two signals are expected: -O-CH₂- carbons around 67 ppm and -N-CH₂- carbons around 53 ppm.[8][12]
-
Benzylic Carbon: A signal around 55-60 ppm.
-
Aromatic Carbons: Six signals are expected. The carbons attached to fluorine will show large C-F coupling constants. The carbon attached to bromine will be at a lower field.
-
Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is a critical technique for determining the melting point and assessing the purity of a crystalline solid.
Authoritative Grounding: The van't Hoff equation provides the theoretical basis for purity determination by DSC, relating the melting point depression to the mole fraction of impurities.[13][14] Modern DSC instruments and software automate this calculation, providing a highly accurate purity assessment.[15]
Exemplar DSC Protocol for Purity Analysis:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.[16]
-
Heating Rate: A slow heating rate of 1-2 °C/min is used to ensure thermal equilibrium during melting.
-
Temperature Program: Heat the sample from a temperature well below its expected melting point to a temperature well above it.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Data Analysis: The onset of the melting endotherm is taken as the melting point. Purity is calculated by the instrument's software based on the shape of the melting peak.
Caption: DSC Purity Determination Workflow.
Conclusion: A Framework for Comprehensive Characterization
This guide has established a detailed framework for the physicochemical characterization of this compound. By integrating predicted properties with robust, validated analytical methodologies, researchers can ensure the generation of high-quality, reliable data. Adherence to established guidelines from bodies like the ICH and OECD is not merely a regulatory formality but a commitment to scientific integrity.[17][18][19][20][21] The thorough characterization outlined herein is a critical step in the journey of any novel compound from the laboratory to potential therapeutic application, providing the foundational data necessary for all subsequent stages of drug development.
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ResearchGate. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available from: [Link]
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PubMed. Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. National Center for Biotechnology Information. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
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An In-depth Technical Guide to 4-(4-Bromo-2,6-difluorobenzyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the morpholine heterocycle and halogenated phenyl rings stand out for their significant contributions to molecular properties. This technical guide provides a comprehensive overview of 4-(4-Bromo-2,6-difluorobenzyl)morpholine, a compound that synergistically combines these key features. The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, is a prevalent feature in numerous approved drugs, where it often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic characteristics. The 4-bromo-2,6-difluorobenzyl group, on the other hand, introduces elements crucial for modulating biological activity. The fluorine atoms can enhance binding affinity and metabolic stability, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, physicochemical properties, and potential applications of this compound as a valuable building block in the design of novel therapeutics.
Physicochemical Properties and Structural Elucidation
The precise molecular architecture of this compound dictates its behavior in both chemical and biological systems. A thorough understanding of its fundamental properties is paramount for its effective utilization in research and development.
Molecular Formula and Weight
The chemical structure of this compound is comprised of a morpholine ring attached via its nitrogen atom to a benzyl group. This benzyl group is substituted at the 4-position with a bromine atom and at the 2- and 6-positions with fluorine atoms.
Based on its constituent atoms, the molecular formula and weight have been determined:
-
Molecular Formula: C₁₁H₁₂BrF₂NO
-
Molecular Weight: 292.12 g/mol
A summary of the key physicochemical data for this compound and its key synthetic precursor, 4-Bromo-2,6-difluorobenzaldehyde, is presented in Table 1.
Table 1: Physicochemical Data
| Property | This compound | 4-Bromo-2,6-difluorobenzaldehyde |
| Molecular Formula | C₁₁H₁₂BrF₂NO | C₇H₃BrF₂O[1] |
| Molecular Weight | 292.12 g/mol | 221.00 g/mol [1] |
| Appearance | Predicted: Solid | White to light orange powder/crystal[2] |
| Melting Point | Not available | 76-81 °C[1] |
| Boiling Point | Not available | 231.4±40.0 °C (predicted)[2] |
| Solubility | Predicted: Soluble in organic solvents such as DCM, ethyl acetate, and methanol. | Soluble in organic solvents. |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a reductive amination reaction. This widely employed method in organic synthesis involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, the key precursors are 4-Bromo-2,6-difluorobenzaldehyde and morpholine.
The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The subsequent reduction of this iminium ion by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, yields the desired amine product. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: To the stirred solution, add morpholine (1.1 eq) at room temperature.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.
Diagram of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The structural components of this compound suggest its significant potential as a scaffold and building block in drug discovery.
The Role of the Morpholine Moiety
The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its incorporation into a drug candidate can confer several advantageous properties:
-
Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved bioavailability and a more favorable pharmacokinetic profile.
-
Reduced Basicity: Compared to piperidine and piperazine, morpholine has a lower pKa, which can be beneficial in reducing off-target effects associated with high basicity.
-
Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, potentially contributing to target binding affinity.
Significance of the 4-Bromo-2,6-difluorobenzyl Group
The substituted benzyl moiety provides key features for modulating biological activity and enabling further chemical diversification:
-
Fluorine Substitution: The presence of two fluorine atoms at the ortho positions can significantly impact the molecule's conformation and electronic properties. This can lead to enhanced binding to target proteins and increased metabolic stability by blocking sites of oxidative metabolism.
-
Bromine as a Synthetic Handle: The bromine atom at the para-position is a versatile functional group for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Given these attributes, this compound is an excellent starting point for the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in a range of diseases.
Conclusion
This compound represents a strategically designed chemical entity with significant potential for application in drug discovery and development. This guide has provided a detailed overview of its molecular properties, a robust and reproducible synthetic protocol, and a rationale for its utility as a versatile building block. The convergence of the favorable pharmacokinetic properties of the morpholine ring with the tunable electronic and synthetic accessibility of the 4-bromo-2,6-difluorobenzyl group makes this compound a valuable asset for medicinal chemists seeking to develop novel and effective therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to leverage the unique characteristics of this compound in their pursuit of innovative medicines.
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An In-Depth Technical Guide to 4-(4-Bromo-2,6-difluorobenzyl)morpholine: Structure, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(4-bromo-2,6-difluorobenzyl)morpholine, a synthetic compound of significant interest in medicinal chemistry. The guide elucidates its chemical structure and IUPAC nomenclature, details its key physicochemical properties, and presents a robust, plausible synthetic protocol. By combining the privileged morpholine scaffold, known for enhancing pharmacokinetic properties, with a polyhalogenated benzyl moiety, this molecule serves as a versatile building block for the development of novel therapeutics. The strategic placement of fluorine and bromine atoms offers unique opportunities for modulating bioactivity and provides a functional handle for further chemical elaboration through cross-coupling reactions. This document serves as a foundational resource for researchers aiming to leverage this compound in drug discovery and development programs.
Chemical Identity and Structure Elucidation
IUPAC Nomenclature and Structural Breakdown
The formal IUPAC name for the compound is 4-((4-bromo-2,6-difluorophenyl)methyl)morpholine . An analysis of the name reveals its constituent parts:
-
Morpholine: A six-membered saturated heterocycle containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. It is a common scaffold in medicinal chemistry.[1][2]
-
( ...phenyl)methyl: This indicates a benzyl group (a C₆H₅CH₂– substituent) is attached to the molecule.
-
4-((... )methyl)morpholine: The attachment of the benzyl group is at the nitrogen atom (position 4) of the morpholine ring.
-
4-bromo-2,6-difluoro...: The phenyl ring of the benzyl group is substituted with three halogen atoms: a bromine atom at position 4 and fluorine atoms at positions 2 and 6.
Chemical Structure
The elucidated structure combines these components into a single molecule.
Caption: 2D Structure of this compound.
Key Structural Features
-
Morpholine Ring: This heterocycle is considered a "privileged" structure in drug design.[2] Its inclusion often improves the pharmacokinetic profile of a molecule by enhancing aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Difluorobenzyl Group: The presence of two fluorine atoms ortho to the benzylic carbon provides distinct electronic and conformational effects. Fluorine substitution is a well-established strategy to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[5][6] It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[7]
-
Para-Bromo Substituent: The bromine atom serves two primary purposes. First, as a large, lipophilic halogen, it significantly influences the molecule's interaction with protein binding pockets. Second, it provides a crucial synthetic handle for further molecular diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]
Physicochemical Properties
| Property | Calculated Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂BrF₂NO | Defines the elemental composition and is the basis for all other mass-based calculations. |
| Molecular Weight | 308.12 g/mol | Influences diffusion, membrane permeability, and overall pharmacokinetics. Most oral drugs fall below 500 Da, a criterion this molecule meets. |
| XLogP3 (Predicted) | 2.5 - 3.0 | An estimate of lipophilicity. This value suggests good membrane permeability, balancing solubility and lipid bilayer penetration. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H bonds reduces the potential for forming hydrogen bonds as a donor, which can affect solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (1 Nitrogen, 1 Oxygen, 2 Fluorines) | The nitrogen, oxygen, and fluorine atoms can accept hydrogen bonds, contributing to aqueous solubility and specific interactions with biological targets. |
| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |
Synthesis and Purification
The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction.
Retrosynthetic Analysis & Workflow
The disconnection approach identifies morpholine and a suitable 4-bromo-2,6-difluorobenzyl electrophile as the immediate precursors. The most common and reliable method for this transformation is the N-alkylation of the secondary amine (morpholine) with a benzyl halide.
Caption: Retrosynthetic analysis for the target compound.
Plausible Synthetic Protocol
This protocol describes the synthesis via Sₙ2 reaction between morpholine and 1-(bromomethyl)-4-bromo-2,6-difluorobenzene. The latter is a key intermediate that would typically be synthesized from 1-bromo-2,6-difluorobenzene via bromination.[9]
Objective: To synthesize this compound with high purity.
Materials:
-
1-(Bromomethyl)-4-bromo-2,6-difluorobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(bromomethyl)-4-bromo-2,6-difluorobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions involving atmospheric moisture. Potassium carbonate is a mild, inexpensive base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[10]
-
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration of the benzyl bromide). Add morpholine (1.2 eq) to the stirring mixture via syringe.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction without interfering. A slight excess of morpholine ensures complete consumption of the limiting benzyl bromide electrophile.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring is essential to avoid over-running the reaction, which could lead to side product formation.
-
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic byproducts) and brine (to reduce the water content in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: This aqueous workup sequence is a standard and effective method for removing inorganic salts and water-soluble impurities before final purification.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted morpholine and any non-polar or highly polar impurities.
-
Characterization Methods (Self-Validation)
The identity and purity of the final product must be rigorously confirmed:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structural integrity, verify the presence of all expected protons and fluorine atoms, and ensure the correct connectivity through coupling patterns.
-
¹³C NMR Spectroscopy: To confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for research applications.
Relevance in Medicinal Chemistry and Drug Development
The title compound is not an end-drug but a valuable building block. Its utility stems from the strategic combination of its structural motifs.
-
The Morpholine Moiety as a "Pharmacokinetic Fixer": In drug discovery, promising lead compounds often suffer from poor solubility or rapid metabolism. The introduction of a morpholine ring is a common strategy to mitigate these issues.[1][3] Its nitrogen atom is basic (pKa of morpholinium is ~8.5), but less so than piperidine, which can be beneficial for tuning compound properties.[11] This modification often improves water solubility and reduces off-target toxicities.[12][13]
-
The Polyhalogenated Phenyl Ring for Enhanced Potency and Stability: Aromatic fluorination is a cornerstone of modern medicinal chemistry.[14] The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][6] Placing fluorine atoms at the 2- and 6-positions shields the benzylic methylene group from oxidation. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing its binding to target proteins.[15]
-
The Bromo-Substituent as a Vector for Diversification: The bromine atom on the phenyl ring is a versatile functional group for creating analogues. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions.[8] This allows chemists to attach various other chemical groups (aryl, alkyl, alkynyl, etc.) at this position, enabling a systematic exploration of the chemical space around a lead compound to optimize its biological activity.
Safety and Handling
-
Hazard Identification: Based on analogous structures, this compound should be handled as a potentially hazardous chemical. It is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and development. Its structure elegantly combines the pharmacokinetic benefits of the morpholine scaffold with the metabolic stability and electronic modulation offered by a difluorinated ring system. The presence of a bromine atom further enhances its value, providing a reliable point for synthetic diversification. This guide provides the foundational chemical knowledge, a robust synthetic protocol, and the strategic context required for researchers to effectively utilize this compound as a building block in the quest for novel and improved therapeutic agents.
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Belostotskii, A. M., & Hassner, A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–824. Available at: [Link]
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Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1481–1527. Available at: [Link]
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Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters, 19(2), 382–385. Available at: [Link]
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Gök, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Catalysts, 13(2), 369. Available at: [Link]
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Apollo Scientific. (2024). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
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ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
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Ataman Kimya. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
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A Comprehensive Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules, providing critical insights into the chemical environment of individual atoms. This guide offers an in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 4-(4-Bromo-2,6-difluorobenzyl)morpholine, a compound featuring a complex substitution pattern on its aromatic ring and a saturated morpholine heterocycle. By leveraging established principles of chemical shifts, spin-spin coupling, and known substituent effects, we provide a detailed forecast of the spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization and verification.
Introduction: The Central Role of NMR in Structural Chemistry
In the landscape of modern drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for this purpose, offering a non-destructive window into the molecular framework.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, known as resonance frequencies. These frequencies are exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[2][3] This guide will deconstruct the expected NMR fingerprint of this compound, providing a predictive framework to aid in its synthesis, characterization, and application.
Molecular Structure and Symmetry Analysis
To accurately predict an NMR spectrum, a thorough analysis of the molecule's structure and symmetry is paramount.[4] The structure of this compound contains several distinct chemical environments.
Key Structural Features:
-
A Substituted Benzyl Group: A benzyl moiety substituted with two fluorine atoms ortho to the methylene bridge and a bromine atom para to it.
-
A Morpholine Ring: A saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.[5][6]
The molecule possesses a plane of symmetry that bisects the morpholine ring and passes through the C1-C4 axis of the aromatic ring. This symmetry renders the two fluorine atoms, the two aromatic protons, and the corresponding pairs of methylene protons in the morpholine ring chemically equivalent.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four unique signals, corresponding to the four distinct proton environments in the molecule.
Rationale for Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons (H-3, H-5): These two protons are chemically equivalent due to symmetry. They are located ortho to a fluorine atom and meta to another fluorine, a bromine, and the benzyl group. The strong electron-withdrawing inductive effects of the fluorine atoms will significantly deshield these protons, shifting them downfield.[7][8] Each proton is coupled to the two neighboring fluorine atoms (a ³J_HF and a ⁵J_HF coupling). The dominant coupling will be the three-bond coupling to the ortho fluorine. Due to coupling with the two fluorine atoms, the signal is predicted to appear as a triplet. Long-range coupling constants between protons and fluorine are well-documented.[9][10]
-
Benzylic Protons (H-7): The two protons of the methylene bridge (CH₂) are equivalent. They are adjacent to the aromatic ring and the nitrogen atom of the morpholine ring. Their chemical shift is influenced by both groups. While they have no adjacent protons to couple with, they will exhibit a four-bond coupling (⁴J_HF) to the two ortho fluorine atoms on the aromatic ring, resulting in a finely split triplet.[11]
-
Morpholine Protons α to Nitrogen (H-8, H-12): These four protons on the two methylene groups adjacent to the nitrogen are equivalent. They are expected to appear as a triplet due to coupling with the protons on the adjacent C-9/C-11 methylenes. Their chemical shift is downfield from a simple alkane due to the inductive effect of the nitrogen atom.[12][13]
-
Morpholine Protons α to Oxygen (H-9, H-11): These four protons on the two methylene groups adjacent to the oxygen are also equivalent. They will also appear as a triplet, coupled to the H-8/H-12 protons. Due to the higher electronegativity of oxygen compared to nitrogen, these protons will be the most deshielded of the aliphatic protons, appearing furthest downfield in that region.[12][13]
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H-3, H-5 | 7.15 - 7.25 | Triplet (t) | ³J_HF ≈ 8.0 Hz | 2H |
| H-7 | 3.55 - 3.65 | Triplet (t) | ⁴J_HF ≈ 2.5 Hz | 2H |
| H-9, H-11 | 3.65 - 3.75 | Triplet (t) | ³J_HH ≈ 4.5 Hz | 4H |
| H-8, H-12 | 2.45 - 2.55 | Triplet (t) | ³J_HH ≈ 4.5 Hz | 4H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals. A key feature will be the splitting of carbon signals due to coupling with fluorine (¹³C-¹⁹F).[14]
Rationale for Predicted Chemical Shifts and Couplings
-
Aromatic Carbons:
-
C-2, C-6: These carbons are directly bonded to fluorine atoms and are therefore significantly deshielded. They will exhibit a very large one-bond coupling constant (¹J_CF), appearing as a doublet.[14]
-
C-3, C-5: These carbons are deshielded by the adjacent fluorine atoms. They will show a smaller two-bond coupling (²J_CF) to both fluorine atoms, likely appearing as a triplet.
-
C-1: This quaternary carbon is attached to the benzylic CH₂ group and is flanked by two fluorine atoms. It will be observed as a triplet due to a two-bond coupling (²J_CF) with the two adjacent fluorines.
-
C-4: This quaternary carbon is bonded to bromine. Its chemical shift will be influenced by the C-Br bond, which typically shifts the carbon to a more shielded (upfield) position compared to an unsubstituted carbon. It will exhibit a three-bond coupling (³J_CF) to the two fluorine atoms, appearing as a triplet.
-
-
Benzylic Carbon (C-7): This carbon is attached to the aromatic ring and the morpholine nitrogen. Its chemical shift is typical for benzylic carbons in similar environments. It will show a small three-bond coupling (³J_CF) to the two ortho fluorine atoms, resulting in a triplet.
-
Morpholine Carbons:
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Predicted J_CF (Hz) |
| C-2, C-6 | 160 - 164 | Doublet (d) | ¹J_CF ≈ 245 - 255 |
| C-3, C-5 | 112 - 116 | Triplet (t) | ²J_CF ≈ 10 - 15 |
| C-1 | 116 - 120 | Triplet (t) | ²J_CF ≈ 20 - 25 |
| C-4 | 108 - 112 | Triplet (t) | ³J_CF ≈ 5 - 8 |
| C-9, C-11 | 66 - 68 | Singlet | - |
| C-7 | 52 - 54 | Triplet (t) | ³J_CF ≈ 4 - 6 |
| C-8, C-12 | 50 - 52 | Singlet | - |
Proposed Experimental Workflow for Spectral Verification
To validate these predictions, a systematic experimental approach is necessary. This involves careful sample preparation, selection of appropriate NMR experiments, and logical data analysis.
Caption: Workflow for NMR-based structural verification.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent with minimal interference in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
Instrumentation and Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Experiment:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Experiment:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 scans or more, as ¹³C is significantly less sensitive than ¹H.
-
-
2D NMR Experiments (for confirmation):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings within the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the benzyl and morpholine moieties.
-
Conclusion
The predictive analysis presented in this guide provides a robust framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The combination of strong electron-withdrawing substituents on the aromatic ring and the distinct environments within the morpholine moiety results in a unique and highly informative spectral fingerprint. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable benchmark for chemists working on the synthesis and characterization of this and structurally related compounds, facilitating efficient and accurate structural verification.
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Optimizing Drug Development: A Senior Application Scientist's Guide to the Solubility and Lipophilicity of Substituted Morpholine Compounds
An In-Depth Technical Guide
Executive Summary
The morpholine ring is a cornerstone in modern medicinal chemistry, celebrated for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its utility.[1] However, the success of any morpholine-containing drug candidate is fundamentally tied to two critical, often intertwined, physicochemical properties: aqueous solubility and lipophilicity. Poor solubility can hinder absorption and lead to unreliable in vitro assay results, while suboptimal lipophilicity can negatively impact permeability, metabolism, and off-target toxicity.[3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of these two parameters. We will dissect the theoretical underpinnings, present field-proven experimental protocols for their accurate determination, and explore the crucial structure-property relationships that govern the behavior of substituted morpholine compounds. Our focus is not just on the "how" but the "why," offering insights to empower researchers and drug development professionals to make informed decisions in the optimization of their morpholine-based drug candidates.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" is reserved for molecular scaffolds that are capable of binding to multiple biological targets, and the morpholine ring has certainly earned this distinction.[1] Its value extends beyond this, however, as it is often incorporated to fine-tune a molecule's drug-like properties.[1][2]
Key Attributes of the Morpholine Moiety:
-
Balanced Physicochemical Profile: Morpholine offers a unique blend of hydrophilicity, due to the ether oxygen which can act as a hydrogen bond acceptor, and a degree of lipophilicity.[4][5] This balance is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Aqueous Solubility Enhancement: The morpholine nitrogen is weakly basic, with a pKa that often results in significant protonation at physiological pH.[5][6] This ionization dramatically improves aqueous solubility, a key factor for oral absorption and formulation.[5][7]
-
Metabolic Stability: The cyclic ether structure can improve the metabolic stability of a parent molecule by blocking sites susceptible to oxidative metabolism.[7]
-
Structural Versatility: The morpholine ring can serve as a rigid scaffold to orient substituents correctly for target binding or act as a versatile synthetic handle for further chemical modification.[6][8]
The strategic incorporation of a morpholine moiety can thus be a powerful tool to "rescue" a lead compound with poor pharmacokinetic properties, particularly those destined for challenging targets like the central nervous system (CNS), where a delicate balance of properties is required to cross the blood-brain barrier.[5][6]
Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed and to interact with its biological target.[9] Therefore, aqueous solubility is one of the first hurdles a potential drug candidate must clear. In drug discovery, we often refer to two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement used in early discovery to assess the solubility of compounds directly from a DMSO stock solution into an aqueous buffer.[10][11][12] It measures the point of precipitation under non-equilibrium conditions and is invaluable for rapidly screening large compound libraries.[12][13]
-
Thermodynamic Solubility: Considered the "gold standard," this measures the true equilibrium solubility of a solid compound in a saturated solution.[11] It is a more time- and resource-intensive assay, typically reserved for late-stage lead optimization and pre-formulation studies.[11][14]
The Impact of pH on Morpholine Solubility
As a weakly basic amine, the solubility of a substituted morpholine is highly dependent on pH. The nitrogen atom can accept a proton, forming a charged morpholinium ion, which is significantly more water-soluble than the neutral form. This equilibrium is fundamental to its behavior in the body.
Caption: pH-dependent ionization of the morpholine ring.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method to determine equilibrium solubility, a critical measurement for lead optimization.[11][14]
Objective: To determine the maximum concentration of a compound at equilibrium in a specific aqueous buffer.
Materials:
-
Test compound (solid form, >95% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade
-
Analytical balance, vortex mixer, orbital shaker (temperature-controlled)
-
1.5 mL microcentrifuge tubes
-
0.22 µm syringe filters (low-binding)
-
HPLC system with UV detector or LC-MS/MS
Step-by-Step Methodology:
-
Compound Preparation: Weigh out approximately 1-2 mg of the test compound into a microcentrifuge tube. The key is to add an amount that is visibly in excess of what is expected to dissolve to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of pH 7.4 PBS to the tube.
-
Equilibration: Cap the tube securely and place it on a temperature-controlled orbital shaker. Agitate the suspension at a consistent speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C or 37°C) for 24 hours. This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[11]
-
Phase Separation: After incubation, allow the tubes to stand for 30 minutes to let undissolved solid settle. Then, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality Check: It is critical to avoid disturbing the solid pellet. Any suspended particles will artificially inflate the measured solubility.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Scientist's Note: This step removes any fine, non-pelleted particulate matter. Use a low-binding filter material (e.g., PVDF) to prevent loss of the test compound.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method. The concentration is determined by comparing the peak area against a standard curve prepared from known concentrations of the test compound.
Self-Validation: The presence of undissolved solid material at the end of the experiment is the primary visual confirmation that a saturated, equilibrium state was achieved.[14]
Caption: Workflow for Thermodynamic Solubility Determination.
Structure-Solubility Relationships (SSR) of Substituted Morpholines
The substituents on the morpholine ring or the scaffold it's attached to have a profound impact on solubility.
| Compound ID | Substitution (R) | Qualitative Impact of 'R' | Thermodynamic Solubility (µg/mL) at pH 7.4 |
| MORPH-01 | H- (on N) | Baseline | >1000 |
| MORPH-02 | 4-Phenyl | Lipophilic, increases crystal packing | 15 |
| MORPH-03 | 4-(4-Fluorophenyl) | Lipophilic, electron-withdrawing | 12 |
| MORPH-04 | 4-((Tetrahydrofuran-2-yl)methyl) | Polar, H-bond acceptor | 150 |
| MORPH-05 | 4-(2-Hydroxyethyl) | Highly polar, H-bond donor/acceptor | >500 |
Analysis: As expected, adding large, non-polar aromatic groups (MORPH-02, MORPH-03) dramatically decreases solubility compared to the unsubstituted parent. Conversely, introducing polar functional groups containing heteroatoms and hydrogen-bonding capability (MORPH-04, MORPH-05) significantly boosts aqueous solubility. A general drug discovery goal is a solubility of >60 µg/mL.[10][15]
Lipophilicity: Navigating the Cellular Maze
Lipophilicity, the "oil-loving" nature of a molecule, is a double-edged sword. It is essential for a drug to cross lipid cell membranes and reach its target, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, rapid metabolism, and off-target toxicity.[3][16]
We measure lipophilicity using a partition coefficient (P) or distribution coefficient (D).
-
LogP: The logarithm of the partition coefficient of a neutral compound between n-octanol and water. It is an intrinsic property of the molecule.[17]
-
LogD: The logarithm of the distribution coefficient of a compound (both neutral and ionized forms) between n-octanol and water at a specific pH. For ionizable compounds like morpholines, LogD is the more physiologically relevant parameter.[16]
Caption: Conceptual representation of LogP partitioning.
Lipinski's Rule of Five and Its Relevance
Lipinski's Rule of Five provides a set of simple guidelines to evaluate the "drug-likeness" of a compound with respect to oral bioavailability.[18][19] One of its key tenets is that the LogP should be less than 5.[20][21] While not an immutable law, it serves as an excellent flag for potential development issues related to high lipophilicity.[22]
Experimental Protocol: Chromatographic LogD (RP-HPLC Method)
While the shake-flask method is the gold standard for LogP, it is labor-intensive.[17][23] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for determining LogD at various pH values, making it highly suitable for drug discovery.[24][25][26]
Objective: To estimate the LogD of a compound at pH 7.4 by correlating its retention time on a reversed-phase column with that of known standards.
Materials:
-
Test compound and a set of 5-6 standards with known LogD values.
-
HPLC system with a C18 column and UV detector.[17]
-
Mobile Phase A: Aqueous buffer at pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol.
Step-by-Step Methodology:
-
Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., DMSO or ACN).
-
Chromatographic Method: Develop a fast gradient HPLC method (e.g., 5% to 95% B over 5 minutes) using the C18 column.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R).
-
Calibration Curve Construction: Plot the known LogD values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve. Causality Check: A strong linear correlation (R² > 0.98) is essential for this method to be valid. It confirms that partitioning onto the C18 stationary phase is the primary mechanism of retention for this set of compounds.
-
Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and record its retention time.
-
LogD Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its experimental LogD value.
Scientist's Note: This method is technically measuring a "chromatographic hydrophobicity index" (CHI), which is shown to have a direct and strong correlation to LogD.[25] The choice of standards should ideally be structurally related to the test compounds for the highest accuracy.
Structure-Lipophilicity Relationships (SLR) of Substituted Morpholines
Lipophilicity is highly tunable through substitution.
| Compound ID | Substitution (R) | LogD at pH 7.4 | Lipinski's Rule of 5 (LogP < 5) |
| MORPH-01 | H- (on N) | -0.85 | Pass |
| MORPH-02 | 4-Phenyl | 1.95 | Pass |
| MORPH-03 | 4-(4-Fluorophenyl) | 2.10 | Pass |
| MORPH-04 | 4-((Tetrahydrofuran-2-yl)methyl) | 0.20 | Pass |
| MORPH-05 | 4-(2-Hydroxyethyl) | -1.10 | Pass |
Analysis: The addition of a phenyl ring (MORPH-02) increases the LogD by nearly 3 log units, a massive increase in lipophilicity. The fluorine in MORPH-03 further increases it slightly. In contrast, the polar side chains in MORPH-04 and MORPH-05 maintain or even increase the compound's hydrophilic character (LogD < 0).
The Synthesis: Balancing Solubility and Lipophilicity in Drug Design
The data tables above clearly illustrate the fundamental challenge in medicinal chemistry: optimizing one property can often have a detrimental effect on another.
-
The Trade-Off: The same substitutions that dramatically decrease solubility (e.g., adding a phenyl ring) are the ones that increase lipophilicity. This is a classic trade-off. MORPH-02 has a more favorable lipophilicity for membrane crossing than MORPH-05, but its poor solubility of 15 µg/mL could make it a challenging candidate to formulate and absorb.
-
Finding the "Goldilocks Zone": The goal is not to maximize or minimize either property but to find an optimal balance. For instance, MORPH-04 represents an interesting compromise. The polar tetrahydrofuran moiety boosts its solubility to 150 µg/mL (well above the target) while maintaining a LogD of 0.20, indicating a balanced profile that is neither excessively lipophilic nor overly polar.
-
Lipophilic Efficiency (LipE): A useful metric for guiding optimization is LipE, which is calculated as (pIC50 - LogD). It provides a measure of the compound's potency relative to its lipophilicity. A higher LipE is generally desirable, as it indicates that potency is being achieved without an excessive penalty in lipophilicity.
For drug development professionals working with substituted morpholines, a deep and practical understanding of solubility and lipophilicity is not optional—it is essential. The morpholine scaffold provides an excellent starting point due to its inherent favorable properties.[4][1][5] However, successful drug design hinges on the judicious selection of substituents to navigate the delicate balance between aqueous solubility and membrane permeability. By employing robust, validated experimental protocols like the shake-flask and chromatographic methods described herein, and by thoughtfully analyzing the resulting structure-property relationships, research teams can significantly de-risk their projects. This proactive approach to physicochemical profiling ensures that only the most promising candidates, those with a harmonized balance of solubility, lipophilicity, and potency, are advanced, ultimately increasing the probability of clinical success.
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Title: In vitro solubility assays in drug discovery - PubMed Source: PubMed URL: [Link]
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Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PubMed Central URL: [Link]
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Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]
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Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
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Title: Lipophilicity in drug discovery Source: Scilit URL: [Link]
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Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: MDPI URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
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Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]
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Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
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Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PubMed Central URL: [Link]
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Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]
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Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]
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Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: ACS Publications URL: [Link]
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Title: Aqueous Solubility Source: Creative Biolabs URL: [Link]
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Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]
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Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]
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Title: Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector Source: PubMed URL: [Link]
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The Morpholine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quiet Achiever of Drug Design
In the vast armamentarium of medicinal chemistry, certain molecular fragments appear with remarkable frequency, earning the designation of "privileged structures."[1] These are not mere molecular decorations; they are functional workhorses that consistently bestow favorable properties upon drug candidates. Among these, the simple, six-membered saturated heterocycle, morpholine, stands out as a quintessential example.[2][3] From antibacterial agents like Linezolid to targeted cancer therapies such as Gefitinib and central nervous system (CNS) modulators like Reboxetine, the morpholine moiety is a recurring motif.[4][5][6]
This guide provides an in-depth analysis of the morpholine ring's multifaceted roles in drug design. We will dissect its fundamental physicochemical attributes, explore its profound impact on pharmacokinetic profiles, and examine its contributions to pharmacodynamic engagement. Moving beyond theoretical concepts, we will present practical experimental workflows and case studies of FDA-approved drugs, illustrating why this unassuming scaffold has become an indispensable tool for researchers, scientists, and drug development professionals.
Chapter 1: Fundamental Physicochemical & Structural Attributes
The utility of the morpholine ring is rooted in its unique combination of structural and electronic properties. Understanding these fundamentals is key to rationally deploying it in drug design.
The morpholine ring is a saturated heterocycle containing an oxygen atom and a nitrogen atom in a 1,4-arrangement.[7] This structure exists predominantly in a stable, low-energy chair conformation, which provides a defined, albeit flexible, three-dimensional geometry that can be crucial for fitting into target protein binding sites.[4][8]
The two heteroatoms are the source of its distinct physicochemical character:
-
Basicity (pKa): The nitrogen atom is weakly basic. The electron-withdrawing effect of the distal oxygen atom lowers the pKa of the morpholine nitrogen (pKa ≈ 8.5) compared to its carbocyclic counterpart, piperidine (pKa ≈ 11.2). This reduced basicity is highly advantageous, as it ensures that a significant fraction of the molecule is in a neutral, uncharged state at physiological pH (≈ 7.4), which is critical for membrane permeability.[4][8][9]
-
Solubility & Polarity: The oxygen atom acts as a strong hydrogen bond acceptor, significantly enhancing the aqueous solubility of parent molecules—a common hurdle in drug development.[4][10] This imparts a well-balanced hydrophilic character.
-
Lipophilicity: While enhancing solubility, the morpholine ring itself is not excessively polar. It provides a moderate lipophilic contribution, resulting in a desirable "lipophilic-hydrophilic balance" that is essential for achieving good oral absorption and distribution.[4][8]
Data Presentation: Comparative Physicochemical Properties
| Moiety | Structure | pKa (of Conjugate Acid) | Typical LogP Contribution | Key Features |
| Morpholine | ~8.5 | ~ -1.0 | Weak base, H-bond acceptor, good solubility | |
| Piperidine | ~11.2 | ~ +0.5 | Strong base, more lipophilic, often charged | |
| Piperazine | ~9.8 (N1), ~5.6 (N2) | ~ -1.5 | Two basic centers, highly hydrophilic | |
| Tetrahydro-pyran (THP) | N/A | ~ +0.3 | Neutral, H-bond acceptor, bioisostere |
Values are approximate and can vary based on the parent molecule.
Chapter 2: The Morpholine Moiety as a Master Modulator of Pharmacokinetics (ADME)
The primary reason for morpholine's prevalence in medicinal chemistry is its ability to predictably and favorably modulate a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]
-
Enhancing Solubility and Absorption: As previously noted, the morpholine ring is an excellent "solubilizing group." By incorporating it into a poorly soluble lead compound, medicinal chemists can often overcome absorption issues related to the dissolution of the drug substance in the gastrointestinal tract.
-
Improving Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes.[8][11] This is a critical advantage over other cyclic amines, which can be susceptible to N-dealkylation or ring oxidation. While morpholine can be oxidized, it often results in non-toxic derivatives and occurs at a slower rate, contributing to a longer half-life and improved bioavailability.[4][8]
-
Tuning Permeability and CNS Penetration: Drug distribution, particularly crossing the blood-brain barrier (BBB), requires a delicate balance between lipophilicity and hydrophilicity.[4] The morpholine moiety's unique properties—moderate lipophilicity, reduced basicity, and hydrogen bonding capacity—make it an ideal scaffold for developing CNS-active drugs.[8][9] It helps molecules achieve the "Goldilocks" profile needed to penetrate the brain without being rapidly removed by efflux pumps.[4][9]
Mandatory Visualization: Morpholine's Impact on PK/PD
Caption: Logical flow of how morpholine's core properties improve pharmacokinetics.
Experimental Protocols: Assessing Metabolic Stability
A self-validating system for assessing metabolic stability is crucial. The following protocol describes a standard in vitro assay using human liver microsomes (HLM).
Protocol: In Vitro Metabolic Stability Assay in HLM
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH (Cofactor) in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (and a positive control, e.g., Verapamil) in DMSO.
-
Thaw a vial of pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in the phosphate buffer.
-
-
Incubation (Time Course):
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM. This is the T=0 time point for the reaction.
-
Incubate the plate at 37°C with shaking.
-
-
Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
The T=0 sample is quenched immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent test compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant, k.
-
Calculate the in vitro half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Chapter 3: Pharmacodynamic Contributions: Engaging the Target
Beyond its pharmacokinetic benefits, the morpholine moiety actively contributes to how a drug binds to its biological target.[3]
-
As a Versatile Scaffold: The morpholine ring serves as a robust, synthetically tractable scaffold.[2] Its defined chair-like conformation allows it to position appended functional groups in precise three-dimensional orientations, optimizing interactions with a protein's active site.[4][10]
-
Direct Target Interactions: The morpholine ring is not merely an inert spacer. The ether oxygen is an excellent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (like -NH or -OH groups) on a protein target.[4][8] The ring's C-H bonds can also engage in favorable hydrophobic interactions within the binding pocket.[8]
-
Case Study - Kinase Inhibitors: The role of morpholine is particularly prominent in kinase inhibitors, especially those targeting the PI3K/mTOR pathway.[4][12] In many crystal structures, the morpholine ring is found occupying the solvent-exposed region of the ATP-binding site, often called the "morpholine pocket." Its oxygen atom frequently forms a key hydrogen bond with a backbone amide proton in the hinge region of the kinase, an interaction crucial for potent and selective inhibition.[12][13]
Mandatory Visualization: Morpholine in a Kinase Active Site
Caption: Idealized interactions of a morpholine-containing kinase inhibitor.
Chapter 4: In Practice: Morpholine in FDA-Approved Drugs
The theoretical advantages of the morpholine ring are validated by its presence in numerous marketed drugs across diverse therapeutic areas.
| Drug Name | Therapeutic Area | Role of the Morpholine Moiety |
| Linezolid | Antibacterial | Part of the core pharmacophore, essential for ribosomal binding and inhibiting bacterial protein synthesis.[5] |
| Gefitinib | Anticancer (EGFR Inhibitor) | A key solubilizing group that significantly improves the drug's oral bioavailability and overall pharmacokinetic profile.[5] |
| Reboxetine | Antidepressant (NRI) | Crucial for achieving the required physicochemical properties for blood-brain barrier penetration and CNS activity.[4][6] |
| Aprepitant | Antiemetic (NK1 Antagonist) | Contributes to the molecule's overall ADME profile, enabling effective CNS penetration to block substance P.[4][5] |
| Moclobemide | Antidepressant (MAO-A Inhibitor) | Serves as a key structural element contributing to the molecule's efficacy and safety profile.[4][5] |
Chapter 5: Synthetic Accessibility
A critical factor in the widespread adoption of a chemical moiety is its synthetic accessibility. The morpholine ring excels in this regard. It is a commercially available, inexpensive building block that can be readily incorporated into molecules.[2][9]
Experimental Protocols: A Representative Synthetic Step
The introduction of a morpholine ring is often a straightforward process. The following protocol outlines a typical nucleophilic aromatic substitution (SNAr) reaction, a common method for attaching morpholine to an electron-deficient aromatic or heteroaromatic core.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aryl halide starting material (1.0 equivalent, e.g., 2-chloropyrimidine).
-
Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add morpholine (1.2 equivalents).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature depends on the reactivity of the aryl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the pure morpholine-containing product.
-
Conclusion and Future Outlook
The morpholine moiety has firmly established itself as a privileged structure in medicinal chemistry. Its power lies not in exotic complexity, but in a highly optimized combination of physicochemical properties that elegantly solve multiple, often competing, challenges in drug design. It simultaneously enhances solubility, improves metabolic stability, and provides a geometrically defined scaffold for potent target engagement.[1][2] From fighting cancer to treating depression, the impact of this versatile heterocycle is undeniable.[8][12]
As drug discovery ventures into more challenging chemical space and targets more complex diseases, the rational application of proven tools like the morpholine ring will remain paramount. Its continued prevalence in clinical candidates and newly approved drugs is a testament to its enduring value as a cornerstone of modern therapeutic design.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
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Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]
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Tarasov, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie. [Link]
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The Strategic Advantage of 4-(4-Bromo-2,6-difluorobenzyl)morpholine: A Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This guide introduces 4-(4-Bromo-2,6-difluorobenzyl)morpholine, a meticulously designed scaffold that offers a confluence of desirable features for drug discovery. The incorporation of a morpholine ring provides advantageous physicochemical and pharmacokinetic properties, while the uniquely substituted benzyl moiety, featuring a bromine atom and ortho-difluoro groups, presents a versatile platform for potency, selectivity, and metabolic stability enhancement. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, properties, and strategic applications in the pursuit of next-generation therapies.
The Architectural Rationale: Deconstructing the Building Block
The efficacy of this compound as a premier building block stems from the synergistic interplay of its three key structural components: the morpholine ring, the difluorinated phenyl ring, and the bromine atom.
-
The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a staple in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its weak basicity, conferred by the nitrogen atom, can enhance aqueous solubility and support favorable interactions with biological targets.[2] The ether oxygen can act as a hydrogen bond acceptor, further contributing to target engagement.[3] Crucially, the morpholine scaffold is often associated with improved metabolic stability and reduced off-target toxicity, making it a "privileged" structure in drug design.[3]
-
Ortho-Difluoro Substitution: Enhancing Potency and Stability The introduction of fluorine atoms into a drug candidate can profoundly influence its properties.[4] The two fluorine atoms positioned ortho to the benzyl linkage in this molecule serve multiple purposes. Their high electronegativity can modulate the pKa of nearby functional groups and alter the molecule's electronic distribution, potentially leading to enhanced binding affinity with target proteins.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby improving the metabolic stability and half-life of a drug candidate.[4]
-
The Bromine Handle: A Versatile Linchpin The bromine atom at the para-position of the phenyl ring is a key feature for synthetic versatility. It serves as a readily accessible handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Moreover, bromine can form halogen bonds, a type of non-covalent interaction that can contribute to enhanced binding affinity at the target site.[5]
Physicochemical and Druglikeness Profile
A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in drug design. The table below summarizes the key properties of this compound and its essential precursors.
| Property | This compound | 4-Bromo-2,6-difluoroaniline (Precursor) | Morpholine |
| Molecular Formula | C₁₁H₁₂BrF₂NO | C₆H₄BrF₂N | C₄H₉NO |
| Molecular Weight | 292.12 g/mol | 208.01 g/mol | 87.12 g/mol |
| CAS Number | 1820604-42-5 | 67567-26-4 | 110-91-8 |
| Appearance | Solid (predicted) | Brown Crystalline Powder[6] | Colorless liquid |
| Melting Point | Not available | 63-65 °C[6] | -5 °C |
| Boiling Point | Not available | 188.2±35.0 °C (Predicted)[6] | 128-130 °C |
| Density | Not available | 1.788±0.06 g/cm³ (Predicted)[6] | 1.007 g/cm³ |
| pKa | Not available | 1.11±0.10 (Predicted)[6] | 8.33 |
Druglikeness Assessment (Lipinski's Rule of Five)
Lipinski's Rule of Five is a useful guideline for predicting the oral bioavailability of a drug candidate.[7][8] A compound is more likely to be orally active if it adheres to the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated logP (octanol-water partition coefficient) not greater than 5.
For this compound:
-
Hydrogen Bond Donors: 0
-
Hydrogen Bond Acceptors: 2 (Oxygen and Nitrogen)
-
Molecular Weight: 292.12 g/mol
-
Calculated logP: ~2.5-3.0 (predicted)
This analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting that derivatives incorporating this building block have a favorable starting point for achieving good oral bioavailability.[7][8]
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound can be reliably achieved through a two-step process, beginning with the synthesis of the key intermediate, 4-bromo-2,6-difluoroaniline, followed by a reductive amination reaction. The following protocol is a well-established and scalable method.[9]
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
This precursor can be synthesized from commercially available starting materials.[5][6]
Step 2: Reductive Amination to Yield this compound
This protocol is adapted from established methods for the synthesis of N-benzylmorpholine derivatives.[9]
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Self-Validation and Causality: The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent for reductive aminations, minimizing the over-reduction of the aldehyde. The workup with sodium bicarbonate neutralizes any remaining acidic species, and the brine wash removes residual water-soluble impurities. Flash chromatography is a standard and effective method for purifying compounds of this nature.
Applications in Drug Discovery: A Building Block for High-Value Targets
The true potential of this compound lies in its application as a versatile scaffold for the synthesis of libraries of compounds targeting a range of diseases, particularly in oncology and neurology.
4.1. Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to solubility and favorable pharmacokinetic properties.[1][10] The 4-bromo-2,6-difluorobenzyl group can be elaborated via Suzuki coupling to introduce various aryl and heteroaryl groups, which can form key interactions within the hinge region or other hydrophobic pockets of the kinase domain. This strategy is particularly relevant for targeting kinases implicated in cancer, such as PI3K, mTOR, and various tyrosine kinases.[4][11]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a clear advantage in the complex process of drug discovery. Its inherent properties—the favorable pharmacokinetics of the morpholine ring, the metabolic stability and potency-enhancing features of the difluorinated system, and the synthetic versatility of the bromine handle—make it an invaluable asset for medicinal chemists. This guide provides the foundational knowledge and practical protocols to effectively leverage this building block in the rational design and synthesis of novel, high-value therapeutic candidates.
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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ResearchGate. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry, 128, 106093. Retrieved from [Link]
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CORE. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]
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PubMed Central. (2008). Softening the Rule of Five—where to draw the line?. Bioorganic & Medicinal Chemistry, 16(18), 8409-8415. Retrieved from [Link]
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HETEROCYCLES. (1994). A More Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. 38(5), 1033-1039. Retrieved from [Link]
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Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]
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MDPI. (2022). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 27(19), 6537. Retrieved from [Link]
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PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115053. Retrieved from [Link]
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protocols.io. (2023). MTT Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM].. Retrieved from [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115053. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Bromo-2,6-Difluoroaniline: Properties and Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]
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The Synthetic Chemist's Guide to N-Substituted Morpholines: A Review of Core Routes
Abstract
The N-substituted morpholine motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved absorption.[1] Its prevalence in a wide array of blockbuster drugs, including the antibiotic Linezolid and the antiemetic Aprepitant, underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold.[2][3][4] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the preparation of N-substituted morpholines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of classical and contemporary methodologies, from time-tested reductive aminations to sophisticated transition-metal-catalyzed cross-couplings.
The Strategic Importance of the Morpholine Scaffold in Drug Design
The morpholine ring is more than a simple heterocyclic amine; it is a "pharmacophoric chameleon." Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle that can be protonated at physiological pH, enhancing solubility.[1] This unique combination of features allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, often leading to dramatic improvements in its drug-like characteristics.[1] The chair-like conformation of the morpholine ring also provides a rigid scaffold that can be used to orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.[1]
Foundational Synthetic Strategies: The Workhorses of N-Substituted Morpholine Synthesis
Reductive Amination: A Robust and Versatile Approach
Reductive amination stands as one of the most widely employed methods for the synthesis of N-alkylated morpholines. This strategy involves the condensation of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted morpholine.[5]
Causality Behind Experimental Choices: The choice of reducing agent is critical and is often dictated by the substrate's functional group tolerance and the desired reaction conditions. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and broad functional group compatibility. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate iminium ion formation.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of morpholine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine.
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Methodological & Application
Synthesis protocol for 4-(4-Bromo-2,6-difluorobenzyl)morpholine
An In-Depth Technical Guide to the Synthesis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
Introduction
This compound is a key synthetic intermediate in pharmaceutical research and drug development. Its structure incorporates several features of high value in medicinal chemistry: the morpholine ring, a common "privileged structure" known to enhance aqueous solubility and metabolic stability, and a functionalized aromatic ring.[1] The bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The difluoro substitution pattern on the benzyl group can significantly modulate the compound's electronic properties and lipophilicity, which are critical for optimizing biological activity and pharmacokinetic profiles.
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via a one-pot reductive amination. We will delve into the mechanistic rationale for reagent selection, offer a detailed step-by-step procedure, and outline the necessary characterization and safety protocols to ensure a reliable and reproducible synthesis.
Reaction Scheme and Mechanistic Rationale
The synthesis is achieved through a direct reductive amination of 4-Bromo-2,6-difluorobenzaldehyde with morpholine, utilizing sodium triacetoxyborohydride (STAB) as the reducing agent.
Overall Reaction:
Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[2] The process occurs in a one-pot sequence involving two key steps:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to generate a resonance-stabilized iminium ion. This step is often the rate-limiting step and can be facilitated in an aprotic solvent.
-
Reduction: The generated iminium ion is a highly electrophilic species that is readily reduced to the target tertiary amine. The choice of reducing agent is critical for the success of a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity. It is a mild hydride donor that reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde.[3][4] This chemoselectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine.[5] Unlike stronger reducing agents like sodium borohydride, which can reduce both aldehydes and iminium ions, STAB allows for all reagents to be combined in a single reaction vessel, simplifying the experimental setup.[2][3] 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[6]
Quantitative Data and Materials
A summary of the key quantitative data for the starting materials and product is presented in Table 1.
Table 1: Reagent and Product Data
| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass / Volume |
| 4-Bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00[7] | 1.0 | 10.0 | 2.21 g |
| Morpholine | C₄H₉NO | 87.12 | 1.1 | 11.0 | 0.96 g (0.96 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.3 | 13.0 | 2.76 g |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 50 mL |
| Product: this compound | C₁₁H₁₂BrF₂NO | 292.12 | - | 10.0 (Theor.) | 2.92 g (Theor.) |
Experimental Workflow Diagram
The overall synthetic process can be visualized as a sequence of distinct stages, from initial setup to final product validation.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials & Equipment:
-
4-Bromo-2,6-difluorobenzaldehyde (≥98%)[8]
-
Morpholine (≥99%)
-
Sodium triacetoxyborohydride (STAB) (≥95%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Dichloromethane (DCM, ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Round-bottom flask (100 mL), magnetic stirrer, stir bar, and nitrogen inlet
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluorobenzaldehyde (2.21 g, 10.0 mmol). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (50 mL).
-
Addition of Amine: To the stirred solution, add morpholine (0.96 mL, 11.0 mmol, 1.1 eq.) via syringe. Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the hemiaminal/iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.76 g, 13.0 mmol, 1.3 eq.) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been completely consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (40 mL). Stir the biphasic mixture for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1] Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.
Characterization and Validation
The identity and purity of the final product must be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons as two distinct triplets, one for the protons adjacent to the nitrogen (~2.5-2.7 ppm, 4H) and one for the protons adjacent to the oxygen (~3.6-3.8 ppm, 4H).[9] A sharp singlet for the benzylic methylene protons (CH₂) should appear around 3.6-3.7 ppm. The aromatic protons on the difluorobromophenyl ring will appear in the aromatic region (~7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the benzylic carbon and the four distinct carbons of the substituted phenyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromo-2,6-difluorobenzaldehyde: Toxic if swallowed and causes skin and eye irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. In contact with water, it releases flammable gases.[12] It also causes serious eye damage and skin irritation.[12] Handle in a dry environment (e.g., under an inert atmosphere) and do not allow contact with water or protic solvents like methanol.[13][14]
-
1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated solvents that are suspected carcinogens. Avoid inhalation of vapors and skin contact.
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of significant starting aldehyde after 18 hours, add an additional portion of STAB (0.3 eq.) and allow the reaction to stir for another 4-6 hours. Ensure the starting materials and solvent were anhydrous.
-
Formation of 4-Bromo-2,6-difluorobenzyl alcohol: This side product indicates a non-selective reducing agent was used or the STAB has decomposed. Ensure the quality of the STAB and that the reaction is performed under anhydrous conditions.
-
Difficult Purification: If the product co-elutes with impurities, adjust the polarity of the chromatography eluent or consider recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.[2]
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound. The use of sodium triacetoxyborohydride in a one-pot reductive amination provides a reliable method with a straightforward work-up and purification, making it highly suitable for applications in medicinal chemistry and drug discovery research. The self-validating nature of the protocol, including in-process monitoring and rigorous final characterization, ensures the generation of high-purity material for subsequent synthetic transformations.
References
-
PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Organic Chemistry. (2023). Reductive amination NaB(AcO)3. Reddit. [Link]
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Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Synple Chem. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]
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Application Notes and Protocols for Nucleophilic Substitution with Morpholine
Introduction: The Strategic Role of Morpholine in Synthetic Chemistry
Morpholine is a heterocyclic amine that has become a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence is not accidental; the morpholine moiety often imparts favorable physicochemical properties to lead compounds, including improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile.[3] The secondary amine nitrogen in the morpholine ring is a potent, sterically accessible nucleophile, making it an ideal reactant for forming C-N bonds through nucleophilic substitution reactions. These reactions are fundamental for elaborating molecular complexity and are widely employed to synthesize a vast array of biologically active molecules.[1][4]
This guide provides a detailed examination of the experimental procedures for nucleophilic substitution reactions involving morpholine, targeting both SN2 and Nucleophilic Aromatic Substitution (SNAr) pathways. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only execute the protocol but also adapt it with a deep understanding of the variables at play.
Core Principles: The Mechanistic Underpinnings
The lone pair of electrons on the nitrogen atom of morpholine is the key to its reactivity. This nitrogen acts as the nucleophile, attacking an electron-deficient (electrophilic) carbon atom and displacing a leaving group.
-
SN2 Pathway (Substitution Nucleophilic Bimolecular): This is the most common pathway when reacting morpholine with alkyl halides (e.g., R-Br, R-Cl) or sulfonates (e.g., R-OTs, R-OMs). The reaction proceeds via a backside attack on the electrophilic sp³-hybridized carbon, leading to an inversion of stereochemistry if the carbon is chiral. The mechanism involves a single, concerted transition state. A simple representation of this is the N-alkylation of morpholine.
-
SNAr Pathway (Substitution Nucleophilic Aromatic): When the electrophile is an electron-deficient aromatic ring bearing a good leaving group (like a halide), the SNAr mechanism prevails. This pathway is a two-step addition-elimination process. The morpholine nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring. This reaction is highly favorable when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions.[5]
Detailed Experimental Protocol: Synthesis of 4-Benzylmorpholine (SN2)
This protocol details a representative SN2 reaction: the N-alkylation of morpholine with benzyl bromide. It is a robust and high-yielding reaction that serves as an excellent model for understanding the practical aspects of this transformation.
Materials & Equipment
-
Reagents: Morpholine (≥99%), Benzyl Bromide (98%), Triethylamine (TEA, ≥99.5%), Anhydrous Acetonitrile (CH₃CN), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Deionized Water, Brine (saturated NaCl solution).
-
Glassware: Round-bottom flask (100 mL), magnetic stir bar, reflux condenser, dropping funnel, separatory funnel, beakers, Erlenmeyer flasks, glass funnel.
-
Equipment: Magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), glass capillaries for TLC spotting, fume hood, standard laboratory personal protective equipment (PPE).
Step-by-Step Methodology
-
Reaction Setup:
-
Place a 100 mL oven-dried round-bottom flask containing a magnetic stir bar on a magnetic stirrer/hotplate within a chemical fume hood.
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
To the flask, add morpholine (2.61 g, 30 mmol, 1.0 equiv.) and anhydrous acetonitrile (40 mL). Stir the solution until homogeneous.
-
Add triethylamine (4.2 mL, 30 mmol, 1.0 equiv.) to the solution via syringe.
-
-
Addition of Electrophile:
-
Dissolve benzyl bromide (5.13 g, 30 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile in a dropping funnel.
-
Add the benzyl bromide solution dropwise to the stirring morpholine solution over 15-20 minutes at room temperature. An exothermic reaction may be observed, along with the formation of a white precipitate (triethylammonium bromide).
-
-
Reaction Execution & Monitoring:
-
After the addition is complete, heat the reaction mixture to 60 °C and allow it to stir for 2-4 hours.
-
Monitor the reaction progress using TLC.[6] Prepare a TLC chamber with a 20:80 ethyl acetate/hexanes mobile phase. Spot the reaction mixture alongside the benzyl bromide starting material. The product, 4-benzylmorpholine, will appear as a new, more polar spot (lower Rf) that can be visualized under a UV lamp. The reaction is complete when the benzyl bromide spot is no longer visible.
-
-
Work-up & Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the solvent (acetonitrile) using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove the triethylammonium bromide salt.
-
Wash the organic layer with brine (30 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification & Characterization:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-benzylmorpholine as a colorless oil.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7]
-
Causality Behind Experimental Choices
| Experimental Choice | Rationale & Underlying Principle |
| Solvent: Acetonitrile (CH₃CN) | A polar aprotic solvent is chosen because it can dissolve the ionic starting materials and intermediates but does not form a strong solvation shell around the nucleophile (morpholine). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction. Other suitable solvents include DMF and acetone. |
| Base: Triethylamine (TEA) | The reaction of morpholine (a secondary amine) with benzyl bromide produces hydrobromic acid (HBr) as a byproduct. This acid would protonate the starting morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. TEA is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HBr to form triethylammonium bromide, allowing the reaction to proceed to completion.[8] |
| Temperature: 60 °C | While this reaction can proceed at room temperature, gentle heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This significantly increases the reaction rate, allowing the synthesis to be completed in a few hours instead of overnight. However, excessively high temperatures should be avoided to minimize potential side reactions. |
| Inert Atmosphere (N₂/Ar) | Morpholine and triethylamine are hygroscopic and can absorb moisture from the air. While not strictly critical for this specific reaction's success, maintaining an inert atmosphere is good practice in organic synthesis to prevent the introduction of water, which could potentially lead to minor side reactions and ensures reproducibility. |
The Self-Validating System: A Framework for Trustworthy Results
A protocol's value lies in its reproducibility. This requires a system of in-process checks and final validation to ensure the experiment was successful.
-
Thin-Layer Chromatography (TLC) Monitoring: TLC is the primary tool for real-time reaction analysis.[6]
-
Baseline: Before starting, spot the individual starting materials (morpholine and benzyl bromide) to know their respective Rf values.
-
Tracking Progress: Co-spot the reaction mixture against the starting materials. As the reaction proceeds, you will observe the disappearance of the starting material spots and the appearance of a new product spot.
-
Endpoint Determination: The reaction is considered complete when the limiting reagent (in this case, typically benzyl bromide) is no longer visible on the TLC plate.
-
-
Purification and Structural Confirmation:
-
Work-up: The aqueous wash steps are critical for removing the bulk of the salt byproduct and any water-soluble impurities.
-
Chromatography: This step is essential for isolating the desired product from unreacted starting materials, the base, and any minor side products, ensuring high purity.
-
Spectroscopic Confirmation: Final validation rests on spectroscopic analysis. For 4-benzylmorpholine, you would expect to see:
-
¹H NMR: Characteristic peaks for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ group (~3.5 ppm), and multiplets for the morpholine ring protons (~2.4-2.6 ppm and ~3.6-3.8 ppm).
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product (C₁₁H₁₅NO, M+H⁺ = 178.12).
-
-
Protocol Variations: Nucleophilic Aromatic Substitution (SNAr)
To demonstrate the versatility of morpholine, the following outlines the key differences for an SNAr reaction, for instance, with 2-chloro-5-nitropyridine.
-
Substrate: An electron-deficient aryl halide is required (e.g., 2-chloro-5-nitropyridine).
-
Solvent: A higher-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often preferred.
-
Base: A stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), may be used.
-
Temperature: SNAr reactions typically require higher temperatures (e.g., 80-120 °C) to overcome the higher activation energy associated with disrupting aromaticity in the first step.
-
Work-up: The work-up often involves pouring the reaction mixture into ice water to precipitate the product, which can then be collected by filtration.
// Define nodes for reactants, transition state, and products reactants [label=<
Morpholine
];
electrophile [label=<
R-X (Alkyl Halide)
];
ts [label="[Transition State]‡", shape=box, style=dashed, fontcolor="#202124"];
products [label=<
N-Alkylmorpholinium
];
leaving_group [label="X⁻"];
// Define edges to show the reaction flow {rank=same; reactants; electrophile;} reactants -> ts [label="Backside Attack"]; electrophile -> ts; ts -> products; ts -> leaving_group [label="Leaving Group Departs"]; } DOT Caption: Generalized SN2 mechanism for the N-alkylation of morpholine.
Safety Precautions
All work must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[9][10][11] Handle with extreme care.
-
Benzyl Bromide: Toxic and a lachrymator (causes tearing). It is corrosive and should be handled with care to avoid skin/eye contact and inhalation.
-
Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Solvents: Acetonitrile is flammable and toxic. Ethyl acetate and hexanes are highly flammable. Keep away from ignition sources.[9][11]
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kovács, E. R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Huebner, A. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Retrieved from [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
Bender, M. L., & Jones, J. M. (1962). Nucleophilic Reactions of Morpholine with the Benzoyl Halides. The Presence of an Element Effect. The Journal of Organic Chemistry. [Link]
-
Reddy, V. G., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(49), 29481–29485. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Singh, P., et al. (2022). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]
-
Pizzi, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. AIR Unimi. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]
-
Wang, W., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(11), 2147. [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2206–2213. [Link]
-
The Lab Depot, Inc. (2014). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Methods for preparing n-substituted morpholine compounds. (2009). Google Patents.
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of (Bromobenzyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of (Bromobenzyl)morpholine Scaffolds in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that frequently imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility, metabolic stability, and oral bioavailability.[1][2] When coupled with a bromobenzyl group, the resulting derivatives become powerful and versatile intermediates in the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This strategic combination of a pharmacokinetic-enhancing unit and a synthetically versatile functional group makes (bromobenzyl)morpholine derivatives highly valuable in the hit-to-lead and lead optimization phases of drug discovery.[3]
This comprehensive guide provides detailed protocols and expert insights into the large-scale synthesis and purification of (bromobenzyl)morpholine derivatives, focusing on two robust and scalable synthetic routes: nucleophilic substitution and reductive amination. The ensuing discussion is grounded in fundamental chemical principles and practical, field-proven experience to empower researchers and process chemists to confidently and efficiently produce these critical intermediates at scale.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of the reactants and the final product is crucial for safe handling, effective process control, and successful scale-up.
| Property | 4-Bromobenzyl Bromide | Morpholine | 4-Bromobenzaldehyde | Sodium Borohydride | 4-(4-Bromobenzyl)morpholine |
| Molecular Formula | C₇H₆Br₂ | C₄H₉NO | C₇H₅BrO | NaBH₄ | C₁₁H₁₄BrNO[4] |
| Molecular Weight | 249.93 g/mol | 87.12 g/mol | 185.02 g/mol | 37.83 g/mol | 256.14 g/mol [4] |
| Appearance | White to off-white crystalline solid | Colorless liquid | White to off-white crystalline powder | White crystalline powder | Off-white to pale yellow solid[5] |
| Melting Point | 60-63 °C | -5 °C | 55-58 °C | 400 °C (decomposes) | Solid at room temperature[5] |
| Boiling Point | 245 °C | 128-130 °C | 235 °C | Not applicable | 313.2 °C at 760 mmHg[6] |
| CAS Number | 589-15-1 | 110-91-8 | 1122-91-4 | 16940-66-2 | 132833-51-3[4] |
Safety Precautions:
-
4-Bromobenzyl bromide is a lachrymator and corrosive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine is a flammable and corrosive liquid. Handle in a well-ventilated area away from ignition sources.
-
4-Bromobenzaldehyde may cause skin, eye, and respiratory irritation.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a dry, inert atmosphere.
-
The synthesis of N-benzylmorpholine derivatives can be exothermic. Careful monitoring of the reaction temperature and controlled addition of reagents are crucial to prevent thermal runaway, a self-accelerating reaction that can lead to a dangerous increase in temperature and pressure.[2][7]
Part 1: Large-Scale Synthesis Methodologies
The choice of synthetic route for large-scale production depends on several factors, including the availability and cost of starting materials, desired purity of the final product, and the scalability of the process. Below, we detail two primary, industrially viable methods for the synthesis of 4-(4-bromobenzyl)morpholine.
Method 1: Nucleophilic Substitution - A Direct and Atom-Economical Approach
This classical method involves the direct N-alkylation of morpholine with a bromobenzyl halide, typically 4-bromobenzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen atom of morpholine attacks the electrophilic benzylic carbon of the bromobenzyl bromide, displacing the bromide leaving group.
Causality Behind Experimental Choices:
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) is ideal for SN2 reactions. It effectively dissolves the reactants but does not solvate the nucleophile as strongly as protic solvents, thereby maintaining its reactivity.
-
Temperature: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time and higher throughput, which is crucial for large-scale production.
-
Reactor Setup: In a suitable, clean, and dry glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge acetonitrile (e.g., 5 L per kg of 4-bromobenzyl bromide).
-
Reagent Charging: To the solvent, add potassium carbonate (2.0 equivalents) and morpholine (1.2 equivalents). Stir the mixture to form a suspension.
-
Controlled Addition: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile to the reactor over a period of 1-2 hours. The addition should be controlled to maintain the internal temperature below a set point (e.g., 40 °C) to manage the initial exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (4-bromobenzyl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
To the residue, add water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-bromobenzyl)morpholine.
-
Method 2: Reductive Amination - A Scalable and Robust Alternative
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial reaction of an aldehyde (4-bromobenzaldehyde) with an amine (morpholine) to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the desired amine product.[8]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for large-scale operations. It selectively reduces the iminium ion intermediate without significantly affecting the starting aldehyde.[5]
-
Solvent: Methanol is a common solvent for reductive amination as it readily dissolves the reactants and the reducing agent.
-
Temperature Control: The reduction step is exothermic and requires careful temperature control (0-5 °C) to prevent over-reduction and the formation of byproducts.
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer and temperature probe, charge 4-bromobenzaldehyde (1.0 equivalent) and methanol (e.g., 8-10 L per kg of aldehyde). Stir until a clear solution is obtained.
-
Imine Formation: At room temperature, add morpholine (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes. Stir the mixture for an additional 1-2 hours to ensure complete formation of the iminium ion. Monitor by TLC or HPLC.
-
Reduction: Cool the reaction mixture to 0-5 °C using a cooling jacket.
-
Controlled Addition of Reducing Agent: Prepare a solution or suspension of sodium borohydride (1.5 equivalents) in a suitable solvent (e.g., methanol or a small amount of water with base to stabilize the NaBH₄). Add this reducing agent solution portion-wise or via a dropping funnel to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[5]
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-bromobenzyl)morpholine.
-
Part 2: Large-Scale Purification Protocols
The purification of the crude product is a critical step to ensure the final intermediate meets the stringent purity requirements for pharmaceutical applications. The two most common and scalable methods are recrystallization and column chromatography.
Purification Method 1: Recrystallization
Recrystallization is a highly effective and economical method for purifying solid compounds on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
-
Solvent Screening (Lab Scale): On a small scale, screen various solvent systems to identify one in which 4-(4-bromobenzyl)morpholine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for morpholine derivatives include ethanol/water, isopropanol/water, or hexanes/ethyl acetate.
-
Dissolution: In a suitably sized reactor, charge the crude product and the chosen primary solvent (e.g., ethanol or isopropanol). Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Cooling Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is essential for achieving high purity and desirable crystal morphology.
-
Antisolvent Crystallization: Alternatively, while stirring the solution of the crude product in a good solvent, slowly add an antisolvent (a solvent in which the product is poorly soluble, e.g., water) until turbidity is observed. Then, cool the mixture to induce crystallization.[9]
-
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent or the antisolvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature to a constant weight.
Purification Method 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, large-scale column chromatography (also known as preparative or process-scale chromatography) is a viable, albeit more costly, option.
-
Stationary and Mobile Phase Selection (Lab Scale): On a small scale using TLC or analytical HPLC, determine a suitable stationary phase (typically silica gel) and a mobile phase system that provides good separation between the product and its impurities. A common eluent system is a gradient of hexanes and ethyl acetate.[4]
-
Column Packing: Pack a preparative chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For large-scale applications, it is often more efficient to adsorb the crude product onto a small amount of silica gel and load the resulting solid onto the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4-bromobenzyl)morpholine.
Troubleshooting Guide for Large-Scale Synthesis and Purification
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Nucleophilic Substitution | Incomplete reaction | Ensure adequate reaction time and temperature. Verify the quality of the starting materials. |
| Protonation of morpholine | Ensure a sufficient amount of base is used to neutralize the HBr byproduct. | |
| Side reactions (e.g., over-alkylation) | Use a slight excess of morpholine to favor the desired reaction. | |
| Low Yield in Reductive Amination | Incomplete imine formation | Allow sufficient time for imine formation before adding the reducing agent. Consider gentle heating if necessary. |
| Ineffective reduction | Ensure the reducing agent is fresh and added under controlled temperature. | |
| Formation of Impurities | Over-alkylation in nucleophilic substitution | Use a controlled stoichiometry of the alkylating agent. |
| Byproducts from the reducing agent in reductive amination | Ensure a controlled addition of the reducing agent and a proper quench at the end of the reaction. | |
| Difficulty in Purification by Recrystallization | "Oiling out" of the product | Use a more dilute solution or a different solvent system. Ensure a slower cooling rate. |
| Poor impurity rejection | Consider a different solvent system or a second recrystallization. If impurities have similar solubility, column chromatography may be necessary.[4] |
Conclusion
The large-scale synthesis and purification of (bromobenzyl)morpholine derivatives are critical processes in the pipeline of modern drug development. Both nucleophilic substitution and reductive amination offer scalable and robust routes to these valuable intermediates. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and a systematic approach to purification are paramount to achieving high yields and the stringent purity standards required for pharmaceutical applications. This guide provides a solid foundation for researchers and process chemists to confidently navigate the challenges of scaling up the production of these important building blocks, thereby accelerating the discovery and development of new medicines.
References
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- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
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- Wang, W., et al. (Year). Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide. Journal of Thermal Analysis and Calorimetry.
- Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Sigma-Aldrich. 4-(4-Bromobenzyl)morpholine AldrichCPR 132833-51-3.
- He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry.
- Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-Product.
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Column chromatography techniques for purifying morpholine compounds
An Application Scientist's Guide to the Purification of Morpholine Compounds via Column Chromatography
Introduction: The Role and Challenges of Morpholine Purification
Morpholine and its substituted derivatives are foundational heterocyclic motifs in medicinal chemistry and drug development.[1][2] Their unique physicochemical properties—including a high polarity, basicity from the secondary amine, and hydrogen bonding capability—contribute to their prevalence in a wide array of pharmaceuticals, from anticancer agents to central nervous system (CNS) active drugs.[3] However, these same properties present significant challenges during the purification phase of synthesis.
The basic nature of the morpholine nitrogen can lead to strong, often irreversible, binding to standard silica gel, resulting in poor recovery and significant peak tailing. Furthermore, the parent morpholine scaffold lacks a strong UV chromophore, complicating fraction monitoring with standard HPLC-UV or TLC-UV detection methods.[3] This guide provides researchers and drug development professionals with a comprehensive overview of column chromatography techniques tailored for the successful purification of morpholine-containing compounds, explaining the causality behind methodological choices to ensure robust and reproducible separations.
Principle of Separation: Tailoring Chromatography to Amine Chemistry
The separation of compounds via column chromatography relies on the differential partitioning of analytes between a stationary phase (the solid packing material in the column) and a mobile phase (the solvent flowing through it).[4][5] The choice of these two phases is paramount and is dictated by the chemical nature of the target molecule. For morpholine derivatives, the key considerations are their polarity and basicity.
-
Polarity: The presence of both an ether and a secondary amine group makes morpholine a highly polar molecule. The polarity of substituted morpholines will vary depending on the nature of the substituent(s).
-
Basicity (pKa ≈ 8.5): The lone pair of electrons on the nitrogen atom readily accepts a proton, making morpholine a base. This property is the primary cause of purification challenges on acidic stationary phases like silica gel.
A successful purification strategy must manage these properties to achieve selective retention and elution. The following sections detail how to select the appropriate stationary and mobile phases to accomplish this.
I. Normal-Phase Chromatography (NPC): The Workhorse with Modifications
Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the most common purification technique in organic synthesis. While standard silica gel presents challenges, it can be effectively used with specific modifications.
Stationary Phase Selection
-
Silica Gel (SiO₂): The surface of silica gel is covered in acidic silanol (Si-OH) groups. The basic nitrogen of a morpholine compound can interact strongly with these acidic sites via an acid-base interaction, leading to streaking on TLC plates and poor recovery from a column.
-
Causality: This strong interaction means the compound does not cleanly elute with the mobile phase, instead "sticking" to the stationary phase and eluting slowly and diffusely, a phenomenon known as peak tailing.
-
Solution: To mitigate this, the mobile phase is typically modified with a small amount (0.1-1%) of a basic additive like triethylamine (NEt₃) or ammonia (in methanol). This additive competitively binds to the acidic silanol sites, "masking" them from the morpholine compound and allowing it to travel through the column based on polarity interactions rather than acid-base interactions.
-
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like morpholines, as the strong acid-base interaction is avoided.
Mobile Phase Optimization
The goal is to find a solvent system where the target morpholine compound has an Rf (retention factor) of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation on a column.
-
Common Eluent Systems: Hexanes/Ethyl Acetate and Dichloromethane/Methanol are the two most common solvent systems.[6] The polarity is increased by adding more of the polar solvent (Ethyl Acetate or Methanol).
-
The Critical Additive: As mentioned, for silica gel, the inclusion of ~1% triethylamine or another amine base in the mobile phase is often essential for obtaining sharp peaks and good recovery.
Protocol 1: Standard Flash Chromatography of a Substituted Morpholine on Silica Gel
This protocol outlines the purification of a moderately polar N-substituted morpholine derivative from a crude reaction mixture.
1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems of increasing polarity (e.g., 20%, 40%, 60% Ethyl Acetate in Hexanes), with each system also containing 1% triethylamine. d. Identify the solvent system that gives the desired product an Rf of ~0.3 and good separation from impurities.
2. Column Preparation (Dry Packing): a. Select a glass column of appropriate diameter for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight). b. Plug the bottom of the column with a small piece of cotton or glass wool. c. Add a thin layer of sand. d. Carefully pour the dry silica gel into the column. e. Gently tap the side of the column to ensure even packing. Add another layer of sand on top of the silica bed.
3. Sample Loading: a. Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane. b. Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed onto silica ("dry loading"). d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Pre-wet the column with the chosen non-polar solvent (e.g., Hexanes). b. Begin eluting with the solvent system determined from the TLC analysis (including 1% triethylamine). c. Apply gentle air pressure to the top of the column to achieve a steady flow rate. d. Collect the eluent in a series of test tubes or flasks (fractions).
5. Analysis of Fractions: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate and visualize the spots (e.g., using a potassium permanganate stain, which is effective for amines). c. Combine the fractions that contain the pure product. d. Remove the solvent via rotary evaporation to yield the purified morpholine compound.
II. Advanced Chromatographic Techniques
For highly polar or ionic morpholine derivatives, or for analytical-scale separations, more advanced techniques are often required.
A. Reversed-Phase Chromatography (RPC)
In RPC, the polarity is inverted: a non-polar stationary phase is used with a polar mobile phase.[7] This technique is ideal for purifying less polar morpholine derivatives or those with significant hydrophobic character.
-
Mechanism: Separation is based on hydrophobic interactions.[7][8] More hydrophobic (less polar) molecules interact more strongly with the stationary phase and elute later.
-
Stationary Phase: The most common is silica gel chemically modified with alkyl chains, such as C18 or C8.[7]
-
Mobile Phase: Typically a mixture of water and a miscible organic solvent like methanol or acetonitrile.[7] Buffers or modifiers like formic acid or trifluoroacetic acid (TFA) are often added to control the ionization state of the analyte and improve peak shape. For morpholines, using a buffer to maintain a slightly acidic pH will ensure the amine is protonated, which can lead to more consistent interactions.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[9][10][11]
-
Mechanism: HILIC uses a polar stationary phase (similar to normal-phase) but with a mobile phase characteristic of reversed-phase (e.g., high concentration of acetonitrile with a small amount of aqueous buffer).[11][12] The separation is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[13]
-
Advantages for Morpholines: HILIC is exceptionally well-suited for purifying highly polar, unsubstituted, or hydroxylated morpholine derivatives that would otherwise require very strong, often difficult-to-remove, mobile phases in normal-phase chromatography.
C. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since morpholines are basic, they will be positively charged (cationic) at a pH below their pKa.[3] This makes them ideal candidates for cation-exchange chromatography.
-
Mechanism: A cation-exchange column contains a stationary phase with fixed negative charges.[14] When a sample is loaded, the positively charged morpholine cations displace counter-ions and bind to the resin. Elution is achieved by increasing the concentration of a competing salt (e.g., NaCl) or by changing the pH to neutralize the charge on the morpholine.
-
Application: This technique is extremely selective and is often used to remove trace amounts of morpholine from a final drug product or to separate it from other charged species.[3][15] An application note from Thermo Fisher Scientific details a method for determining morpholine in the antibiotic linezolid using cation-exchange chromatography with suppressed conductivity detection, highlighting the power of this technique for impurity analysis.[3]
Summary of Techniques and Recommendations
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Consideration |
| Normal-Phase | Silica Gel | Non-polar organic solvents (e.g., Hexane/EtOAc) | General purpose purification of moderately polar, substituted morpholines. | Must add ~1% base (e.g., NEt₃) to mobile phase to prevent peak tailing. |
| Reversed-Phase | C18- or C8-bonded silica | Polar solvents (e.g., Water/Acetonitrile) | Morpholine derivatives with significant non-polar or hydrophobic character. | Use of a buffer or acid modifier (e.g., formic acid) can improve peak shape. |
| HILIC | Bare silica, Amide, Diol | High organic (>70% ACN) with aqueous buffer | Highly polar morpholine derivatives that are poorly retained by RPC. | Ensure proper column equilibration; analyte solubility in the injection solvent is critical. |
| Ion-Exchange | Cation-Exchange Resin (e.g., Sulfonic Acid) | Aqueous Buffers | Purification based on charge; ideal for removing ionic impurities or trace analysis. | Analyte must be charged at the operating pH. Elution is by salt gradient or pH change. |
Detection: Overcoming the Lack of a UV Chromophore
A significant hurdle in morpholine purification is detection, as the basic scaffold does not absorb UV light.
-
Thin-Layer Chromatography (TLC): For preparative column chromatography, fractions must be analyzed. Since UV visualization is ineffective, staining is required.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, including amines, producing a yellow/brown spot on a purple background. It is highly effective for visualizing morpholines.
-
Ninhydrin Stain: While typically used for primary amines, some secondary amines like morpholine will yield a color (often yellow or faint purple) upon heating.
-
-
Alternative Detection Methods: For analytical techniques like HPLC, where direct detection is needed, several options exist:
-
Evaporative Light Scattering Detector (ELSD): Detects any analyte that is less volatile than the mobile phase.
-
Charged Aerosol Detector (CAD): Similar to ELSD but generally more sensitive.
-
Refractive Index (RI) Detector: Detects the difference in the refractive index between the eluent and the pure mobile phase.[16]
-
Mass Spectrometry (MS): The most powerful detection method, providing both detection and mass information. HILIC and RPC are highly compatible with MS.[9]
-
Suppressed Conductivity: Used with ion chromatography, this method provides sensitive detection of ions after the mobile phase ions have been "suppressed".[3]
-
Visualizing the Workflow
General Column Chromatography Workflow
The following diagram illustrates the standard workflow for purifying a compound using flash column chromatography.
Caption: Standard workflow for purification by flash column chromatography.
Decision Tree for Method Selection
This diagram provides a logical path for selecting the appropriate chromatographic technique for a given morpholine compound.
Caption: Decision guide for selecting a chromatography mode for morpholines.
References
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-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
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Agilent Technologies. (n.d.). Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 324-325.
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Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
- Bode, J. W. (2019). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-373.
- Rostovtsev, V. V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Ghandi, M., & Mohammad-Sadeghian, S. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]
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Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
- Gilbert, P. W. (1983).
- Yu, H., et al. (2016). Ion Exchange Chromatography-Indirect Ultraviolet Detection for Separation and Determination of Morpholinium Ionic Liquid Cations.
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Application Notes and Protocols for the Recrystallization of Morpholine Derivatives
Introduction: The Critical Role of Purity in Morpholine-Based Drug Discovery
Morpholine, a versatile six-membered heterocyclic scaffold containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties often impart favorable characteristics to drug candidates, such as improved aqueous solubility, metabolic stability, and target-binding interactions.[1] Consequently, morpholine derivatives are integral to a wide array of pharmacologically active agents, including anticancer, antiviral, and anti-inflammatory compounds.[1][2] Given that even minor impurities can significantly alter biological activity and introduce toxicity, achieving high purity of these derivatives is not merely a matter of good practice but a fundamental requirement for reliable downstream applications in research and drug development.
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[3] This application note provides a comprehensive guide to various recrystallization methods tailored for obtaining high-purity morpholine derivatives, complete with detailed protocols, troubleshooting advice, and the underlying chemical principles that govern success.
Core Principles of Recrystallization
The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[4] The ideal scenario involves a solvent that readily dissolves the morpholine derivative at an elevated temperature but has limited solvating power at lower temperatures. This temperature-dependent solubility gradient allows for the selective crystallization of the desired compound upon cooling, while impurities either remain dissolved in the cooled solvent (the "mother liquor") or are removed during a hot filtration step if they are insoluble.[3][5]
Strategic Solvent Selection for Morpholine Derivatives
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] For morpholine derivatives, which can range from highly polar to relatively nonpolar depending on their substitution patterns, a systematic approach to solvent screening is essential.
Key Solvent Characteristics:
-
Solubility Profile: The compound should exhibit high solubility in the boiling solvent and low solubility in the cold solvent.[3]
-
Inertness: The solvent must not react with the morpholine derivative.[3] This is particularly important given the basicity of the morpholine nitrogen.
-
Boiling Point: A solvent with a boiling point below the melting point of the compound is preferred to prevent "oiling out".[6][7] A relatively low boiling point (60-100 °C) also facilitates easy removal during the drying process.[7]
-
Volatility: The solvent should be sufficiently volatile for straightforward removal from the purified crystals.[3]
-
Safety: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.[3]
Commonly Employed Solvents for Morpholine Derivatives:
Due to the presence of the polar ether and amine functionalities, protic and polar aprotic solvents are often good starting points. However, the overall polarity will be dictated by the other substituents on the morpholine ring and any attached moieties.
| Solvent Class | Examples | Rationale for Use with Morpholine Derivatives |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar derivatives; the hydroxyl group can hydrogen bond with the morpholine nitrogen and oxygen. Ethanol is a very common and effective choice.[8][9][10] |
| Esters | Ethyl Acetate | Effective for a range of polarities; often used in multi-solvent systems with nonpolar solvents like hexanes.[9][10][11] |
| Ketones | Acetone | A versatile polar aprotic solvent, often used in combination with hexanes.[9][10] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally used as the more polar component in a multi-solvent system due to their lower boiling points.[9][10] |
| Hydrocarbons | Hexanes, Heptane | Typically used as an "anti-solvent" with a more polar solvent for compounds with significant nonpolar character.[9][10] |
| Water | H₂O | Can be effective for highly polar morpholine derivatives or their salts.[9][10] The basic morpholine nitrogen can be protonated to form a water-soluble salt, which can then be recrystallized. |
| Acids | Acetic Acid | For basic morpholine compounds that are otherwise difficult to dissolve, organic acids can serve as the solvent.[12] |
Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent is identified.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude morpholine derivative into an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed.[5] Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point analysis and chromatographic techniques like HPLC.[5][13]
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This method is ideal when no single solvent provides the desired solubility profile. It employs two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[14]
Workflow Diagram:
Caption: Workflow for multi-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude morpholine derivative in the minimum amount of the hot "solvent" (the one in which it is highly soluble).
-
Inducing Precipitation: While the solution is still hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
-
Crystallization and Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol. Collect, wash (using a mixture of the two solvents or just the anti-solvent), and dry the crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated or contains significant impurities.[6][15] | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[6] Consider switching to a lower-boiling point solvent.[6] |
| No Crystals Form | Too much solvent was used. The solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to increase the concentration and try cooling again.[15] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not cold. | Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Always use ice-cold solvent for washing. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[16] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. |
Purity Assessment
After recrystallization, it is imperative to confirm the purity of the morpholine derivative.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[13] A pure compound should show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile morpholine derivatives, GC-MS can be used for both qualitative and quantitative analysis.[13][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.
Conclusion
Recrystallization is an indispensable technique in the synthesis and purification of morpholine derivatives for pharmaceutical research. A systematic and well-reasoned approach to solvent selection, coupled with meticulous execution of the chosen protocol, can consistently yield materials of high purity. By understanding the principles behind each step and anticipating potential challenges, researchers can effectively leverage this powerful purification method to advance their drug discovery efforts.
References
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]
-
Professor Dave Explains. Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]
-
MDPI. The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
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ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]
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National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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PraxiLabs. Recrystallization Definition, Principle & Purpose. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available from: [Link]
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National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
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Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available from: [Link]
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ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]
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Chemistry LibreTexts. Recrystallization. Available from: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
Introduction: A Versatile Building Block for Modern Drug Discovery
4-(4-Bromo-2,6-difluorobenzyl)morpholine is a key intermediate in medicinal chemistry, offering a unique combination of structural features for the synthesis of complex biologically active molecules. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The difluoro substitution on the aromatic ring can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, making this building block particularly attractive for drug development programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in Suzuki coupling reactions. It includes detailed protocols for its synthesis and subsequent cross-coupling, as well as a discussion of the underlying mechanistic principles that govern these transformations.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a reductive amination reaction between 4-bromo-2,6-difluorobenzaldehyde and morpholine. This widely used and reliable method for C-N bond formation is scalable and proceeds with high efficiency.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM). To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding iminium ion.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is often preferred for its mildness and selectivity. Alternatively, if using sodium borohydride (NaBH₄), the reaction is typically performed in methanol, and the reducing agent is added at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified by column chromatography on silica gel to afford the pure this compound. Characterize the final product by NMR and mass spectrometry.
Application in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1] this compound serves as an excellent aryl bromide partner in this reaction. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.[1]
Mechanistic Insights: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. The electron-withdrawing fluorine atoms on the aromatic ring can make the carbon of the C-Br bond more electrophilic, potentially accelerating this rate-limiting step.[3]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex, replacing the bromide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.[4]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Illustrative Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki coupling. The following table provides a summary of commonly used conditions for the coupling of aryl bromides, which can be adapted for this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 |
Note: This data is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.[2]
Experimental Workflow Visualization
Sources
Application Notes and Protocols for the Analytical Characterization of Morpholine Derivatives
Foreword: The Analytical Imperative for Morpholine Derivatives
Morpholine and its derivatives represent a versatile class of chemical compounds with significant applications in pharmaceuticals, agrochemicals, and industrial processes.[1] Their roles can range from being active pharmaceutical ingredients (APIs) to critical intermediates in synthesis.[1] This widespread utility necessitates a robust and reliable analytical framework to ensure their identity, purity, and quality. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methods for the characterization of morpholine derivatives. The methodologies detailed herein are grounded in established scientific principles and are designed to deliver accurate and reproducible results, which are crucial for regulatory compliance and the advancement of scientific research.[2][3]
A Multi-Modal Approach to Characterization
A thorough characterization of morpholine derivatives requires a multi-faceted analytical approach. No single technique can provide a complete picture of the molecule's properties. Therefore, a combination of chromatographic, spectroscopic, and thermal methods is essential for unambiguous identification, structural elucidation, and quantitative analysis.
Section 1: Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture.[4][5] For morpholine derivatives, both gas and liquid chromatography are extensively used, often in conjunction with mass spectrometry for enhanced sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile morpholine derivatives. Due to the polarity and relatively low volatility of many morpholine compounds, derivatization is often a necessary step to improve their chromatographic behavior and detection sensitivity.[6] A common and effective derivatization strategy involves the reaction of the secondary amine group of morpholine with sodium nitrite in an acidic medium to form the more volatile and stable N-nitrosomorpholine derivative.[6][7] This method is particularly useful for trace-level analysis in complex matrices such as pharmaceuticals and food products.[6][7]
Protocol: Quantification of Morpholine Residues by GC-MS following Derivatization
1. Objective: To quantify residual morpholine in a sample matrix by converting it to N-nitrosomorpholine and analyzing it by GC-MS.
2. Materials:
- Sample containing the morpholine derivative
- Dichloromethane (DCM), HPLC grade
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂), analytical grade
- N-nitrosomorpholine standard
- Internal standard (e.g., morpholine-d8)[8]
- Deionized water
- Vortex mixer
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., TM-1701)[6]
3. Sample Preparation and Derivatization:
- Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
- Transfer an aliquot of the sample solution to a reaction vial.
- Spike the sample with the internal standard.
- Acidify the sample by adding a specific volume and concentration of HCl. The optimal pH for the reaction is typically around 1.5.[7]
- Add a freshly prepared solution of sodium nitrite to initiate the derivatization reaction.
- Vortex the mixture for a specified time (e.g., 30 seconds) and allow it to react at a controlled temperature (e.g., 40°C for 5 minutes).[7]
- After the reaction, extract the N-nitrosomorpholine derivative into dichloromethane by vigorous vortexing.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Split Ratio: 1:7[6]
- Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min)[6]
- Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, then ramped to 120°C.[6]
- MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantification of the target ions of N-nitrosomorpholine and the internal standard.
5. Data Analysis and Quality Control:
- Construct a calibration curve using the N-nitrosomorpholine standard.
- Calculate the concentration of morpholine in the original sample based on the peak area ratio of the analyte to the internal standard.
- Method validation should include assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[6] Spiked recovery rates should typically fall within 90-110%.[6]
Diagram: GC-MS Workflow for Morpholine Analysis
Caption: Workflow for GC-MS analysis of morpholine derivatives.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile and widely used technique for the analysis of a broad range of morpholine derivatives, especially those that are non-volatile or thermally labile.[4][9] Since morpholine itself lacks a strong UV chromophore, derivatization is often employed to enhance its detectability by UV-Vis detectors.[10] A common derivatizing agent is 1-naphthylisothiocyanate (NIT), which reacts with the morpholine amine to form a thiourea derivative with strong UV absorbance.[11][12] Alternatively, ion chromatography with suppressed conductivity detection can be used for the direct analysis of morpholine without derivatization.[10] For more complex derivatives, reversed-phase HPLC with UV or mass spectrometric detection is a standard approach.[13]
Protocol: HPLC-UV Analysis of a Morpholine Derivative after Derivatization
1. Objective: To quantify a morpholine derivative in a sample by HPLC with UV detection after derivatization with 1-naphthylisothiocyanate (NIT).
2. Materials:
- Sample containing the morpholine derivative
- Acetonitrile (ACN), HPLC grade
- Deionized water, HPLC grade
- 1-Naphthylisothiocyanate (NIT) solution in ACN
- Ammonium acetate
- HPLC system with a UV detector
- Reversed-phase C18 column
3. Sample Preparation and Derivatization:
- Dissolve a known amount of the sample in a suitable solvent.
- To an aliquot of the sample solution, add the NIT solution in ACN.
- Allow the reaction to proceed to completion (time and temperature may need to be optimized).
- Dilute the derivatized sample with the mobile phase to the desired concentration for HPLC analysis.
4. HPLC Conditions:
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate, pH 3.0).[14] The exact ratio will depend on the specific derivative and column.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 10-20 µL.
- UV Detection Wavelength: Determined by the absorption maximum of the NIT-derivative.
5. Data Analysis and System Suitability:
- Prepare a calibration curve using a derivatized morpholine standard.
- Quantify the morpholine derivative in the sample based on the peak area.
- Perform system suitability tests before analysis, including checks for theoretical plates, tailing factor, and reproducibility of injections.
Table 1: Typical HPLC Parameters for Morpholine Derivative Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) | Controls retention and peak shape. The buffer maintains a consistent pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at a specific wavelength or Mass Spectrometry | UV is used for chromophoric derivatives, while MS offers higher sensitivity and specificity. |
| Temperature | 25-40°C | Controls viscosity of the mobile phase and can influence selectivity and retention times. |
Section 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of morpholine derivatives.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including morpholine derivatives.[17][18] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[19] The morpholine ring typically exhibits a characteristic pattern in the ¹H NMR spectrum, often appearing as two sets of multiplets corresponding to the axial and equatorial protons on the carbons adjacent to the nitrogen and oxygen atoms.[17][20] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms and confirm the overall structure.[18]
Key Interpretive Insights for Morpholine Derivatives:
-
¹H NMR: Protons on carbons adjacent to the oxygen atom are typically deshielded and appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen.
-
¹³C NMR: Carbons bonded to the heteroatoms (N and O) will have distinct chemical shifts. The carbon next to oxygen will be further downfield.
-
Conformational Analysis: The coupling constants observed in the ¹H NMR spectrum can provide insights into the chair conformation of the morpholine ring.
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.[21] When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a highly sensitive and selective analytical tool. The fragmentation of morpholine derivatives in the mass spectrometer often involves cleavage of the morpholine ring, providing characteristic fragment ions that can aid in structural elucidation.
Diagram: Integrated Analytical Approach
Caption: Interconnectivity of analytical techniques for morpholine derivative characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22] For morpholine derivatives, the FTIR spectrum will show characteristic absorption bands for C-H, C-N, C-O-C, and N-H (if present) stretching and bending vibrations.[23] This technique is particularly useful for confirming the presence of the morpholine ring and any other functional groups in the derivative.
Table 2: Characteristic FTIR Absorption Frequencies for Morpholine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850-2960 | Stretching |
| C-O-C (ether) | 1070-1150 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
| N-H (secondary amine) | 3300-3500 | Stretching (if unsubstituted N) |
Section 3: Thermal Analysis
Application Note: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical and chemical properties of morpholine derivatives as a function of temperature.[24][25] DSC is used to determine melting point, purity, and polymorphism, while TGA measures changes in mass with temperature, providing information on thermal stability and solvent content.[25][26]
Protocol: Purity Determination by DSC
1. Objective: To assess the purity of a crystalline morpholine derivative using DSC.
2. Materials:
- Crystalline sample of the morpholine derivative
- DSC instrument with a refrigerated cooling system
- Aluminum pans and lids
3. DSC Analysis:
- Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and hermetically seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
- Record the heat flow as a function of temperature.
4. Data Analysis:
- The melting of a pure substance results in a sharp endothermic peak.
- Impurities will cause a broadening of the melting peak and a depression of the melting point.
- The purity of the sample can be estimated from the shape of the melting endotherm using the van't Hoff equation.
Conclusion: A Validated Approach to Quality
The analytical characterization of morpholine derivatives is a critical aspect of their development and use. The methods and protocols outlined in these application notes provide a robust framework for ensuring the quality, safety, and efficacy of these important compounds. It is imperative that these methods are properly validated according to regulatory guidelines to ensure the reliability and accuracy of the data generated.[27] A comprehensive analytical strategy, integrating chromatographic, spectroscopic, and thermal techniques, will provide the necessary confidence in the characterization of morpholine derivatives for any application.
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Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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Application Note: Monitoring the Synthesis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine with Thin-Layer Chromatography
Abstract
This technical guide provides a detailed protocol for monitoring the synthesis of 4-(4-bromo-2,6-difluorobenzyl)morpholine, a key intermediate in pharmaceutical research, using thin-layer chromatography (TLC). The synthesis is achieved via a reductive amination reaction. This note outlines the step-by-step procedures for both the synthesis and the real-time TLC monitoring, enabling researchers to accurately determine reaction completion, identify starting materials, product, and potential impurities, thereby ensuring the integrity of the synthetic process.
Introduction: The Rationale for In-Process Monitoring
The synthesis of substituted benzylamines, such as this compound, is a fundamental transformation in medicinal chemistry. These motifs are prevalent in a wide array of biologically active molecules. Reductive amination is a common and efficient method for their preparation, involving the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine.[1][2]
Given the potential for incomplete reactions or the formation of byproducts, real-time monitoring is crucial for process control and optimization. Thin-layer chromatography (TLC) is a rapid, cost-effective, and highly effective analytical technique for this purpose.[3][4] It allows for the qualitative assessment of a reaction's progress by separating the components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[3][5] By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can confidently determine the reaction endpoint.[4][6]
Synthesis and Monitoring Overview
The synthesis of this compound is typically achieved through the reductive amination of 4-bromo-2,6-difluorobenzaldehyde with morpholine.
Reaction Scheme: 4-Bromo-2,6-difluorobenzaldehyde + Morpholine → [Imine Intermediate] --(Reducing Agent)--> this compound
This process will be monitored at various time points using TLC to track the consumption of the starting aldehyde and the formation of the final product.
Materials and Methods
Reagents and Equipment
-
4-Bromo-2,6-difluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)[1]
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[6]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Iodine chamber (optional, for visualization)[11]
-
Standard laboratory glassware and magnetic stirrer
Chemical Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromo-2,6-difluorobenzaldehyde | BrC1=CC(F)=C(C=O)C(F)=C1 | C₇H₃BrF₂O | 221.00 | Starting Material |
| Morpholine | C1COCCN1 | C₄H₉NO | 87.12 | Starting Material |
| This compound | BrC1=CC(F)=C(CN2CCOCC2)C(F)=C1 | C₁₁H₁₂BrF₂NO | 292.12 | Product |
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask, dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or methanol.
-
To this solution, add morpholine (1.1 eq) and stir the mixture at room temperature for approximately 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
TLC Monitoring Protocol
The core of effective monitoring lies in selecting an appropriate solvent system that provides good separation between the starting materials and the product. A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate).[12]
Recommended Solvent System: 7:3 Hexanes:Ethyl Acetate (v/v). This ratio may need to be adjusted to achieve optimal separation.[3]
Step-by-Step TLC Procedure:
-
Prepare the TLC Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: "SM" (Starting Material - Aldehyde), "Co" (Co-spot), and "R" (Reaction Mixture).
-
Spotting the Plate:
-
SM Lane: Dilute a small amount of the 4-bromo-2,6-difluorobenzaldehyde in a suitable solvent (e.g., DCM). Using a capillary tube, apply a small spot of this solution to the "SM" mark.
-
R Lane: At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it on the "R" mark.[4]
-
Co Lane: Spot the reaction mixture on the "Co" mark, and then spot the starting material solution directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.[13]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[9][10][14] Aromatic compounds will appear as dark spots on a fluorescent background.[9][10] Circle the observed spots with a pencil.
-
If necessary, further visualization can be achieved by placing the plate in an iodine chamber, where compounds will appear as brownish spots.[11]
-
Interpretation of Results
The progress of the reaction is determined by comparing the spots in the "R" lane at different time points to the "SM" lane.
-
Starting Material (Aldehyde): The aldehyde is less polar than the product amine and will therefore have a higher Retention Factor (Rf) value.
-
Product (Amine): The product, this compound, is more polar due to the morpholine group and will have a lower Rf value, appearing as a new spot closer to the baseline.
-
Reaction Completion: The reaction is considered complete when the starting material spot in the "R" lane has completely disappeared, and a prominent product spot is observed.
Calculating the Retention Factor (Rf):
The Rf value is a ratio that quantifies the movement of a compound on the TLC plate.[15][16] It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[17][18]
By calculating the Rf values for the starting material and the product, you can establish a reliable benchmark for monitoring future reactions under the same conditions.
Workflow and Data Visualization
The entire process, from reaction setup to TLC analysis, can be visualized as a systematic workflow.
Caption: A flowchart illustrating the key steps in the synthesis and concurrent TLC monitoring process.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. This application note provides a robust and reliable protocol for researchers, scientists, and drug development professionals to effectively track the progress of this important reaction. By following these guidelines, users can ensure optimal reaction times, confirm product formation, and maintain high standards of scientific integrity in their synthetic endeavors.
References
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
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Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]
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Taylor & Francis Online. EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. [Link]
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Use of 4-(4-Bromo-2,6-difluorobenzyl)morpholine in developing kinase inhibitors
Application Notes & Protocols
Topic: Strategic Use of 4-(4-Bromo-2,6-difluorobenzyl)morpholine as a Foundational Scaffold for the Development of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology, and medicinal chemistry.
Senior Application Scientist: Dr. Evelyn Reed
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site of kinases. This guide details the strategic application of This compound , a highly versatile and strategically designed scaffold, for the generation of potent and selective kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its derivatization, and outline methodologies for the comprehensive biological evaluation of the resulting compounds.
The Scientific Rationale: Deconstructing the this compound Scaffold
The efficacy of this compound as a starting point for kinase inhibitor discovery lies in the synergistic contribution of its three key structural motifs. The design is not arbitrary; it is a calculated convergence of functionalities proven to be advantageous in medicinal chemistry.
-
The Morpholine Moiety: The Pharmacokinetic Enhancer: The morpholine ring is a well-established "privileged structure" in drug discovery.[1] Its inclusion is a strategic choice to improve the drug-like properties of the final compounds.[2] The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) can enhance aqueous solubility and bioavailability.[3] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially interacting with key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[3][4] Its flexible chair-like conformation also allows it to act as a versatile scaffold, positioning other substituents for optimal interaction with the target.[3]
-
The 2,6-Difluorobenzyl Group: Modulator of Potency and Metabolism: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[5] The two fluorine atoms at the ortho positions of the benzyl ring create a unique electronic environment. They are strongly electron-withdrawing, which can influence the pKa of nearby groups and modulate binding interactions. This substitution pattern can also sterically shield the molecule from metabolic enzymes (e.g., Cytochrome P450s), thereby increasing its half-life in vivo.[6][7]
-
The 4-Bromophenyl Moiety: The Gateway to Diversity: The bromine atom on the phenyl ring is the cornerstone of this scaffold's utility. It serves as a highly versatile synthetic "handle" for introducing a wide array of chemical diversity.[8] Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the bromo-group can be replaced with a vast library of aryl, heteroaryl, or amine substituents.[9][10] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against a specific kinase target.[11]
The logical relationship between these components is illustrated in the diagram below.
Caption: Functional components of the core scaffold.
Experimental Protocols: From Scaffold to Lead Compound
The following protocols provide a comprehensive workflow for utilizing the this compound scaffold to generate and evaluate a library of potential kinase inhibitors.
Protocol 2.1: Synthesis of a Kinase Inhibitor Library via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for diversifying the scaffold at the 4-bromo position. The Suzuki-Miyaura reaction is chosen for its reliability, broad substrate scope, and mild reaction conditions.
Rationale: The carbon-bromine bond is readily activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a boronic acid derivative. This enables the introduction of various aromatic and heteroaromatic rings, which are common features in kinase inhibitors that engage in π-π stacking interactions within the ATP-binding pocket.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium Carbonate, 2.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (4:1 ratio), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the selected boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water solvent system via syringe. Under a positive pressure of argon, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a method to determine the concentration at which a synthesized compound inhibits 50% of a target kinase's activity (IC₅₀).
Rationale: The IC₅₀ value is a standard measure of an inhibitor's potency. This assay quantifies the ability of the test compound to compete with ATP and prevent the phosphorylation of a substrate by the target kinase. A lower IC₅₀ value indicates a more potent inhibitor.
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ concentration for the kinase)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture: In a 96- or 384-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence, fluorescence, etc.) that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Protocol 2.3: Cellular Viability Assay (MTT or SRB Assay)
This protocol measures the effect of the synthesized compounds on the proliferation and viability of cancer cell lines.
Rationale: An effective kinase inhibitor should translate its enzymatic inhibition into a cellular effect, such as inhibiting the growth of cancer cells that are dependent on the target kinase's signaling pathway.[8]
Materials:
-
Cancer cell line of interest (e.g., A431 for EGFR inhibitors)
-
Complete cell culture medium
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
Viability Assessment (SRB Example):
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB dye for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with a Tris base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The goal is to identify Structure-Activity Relationships (SAR), where changes in the chemical structure (R-group from the boronic acid) correlate with changes in biological activity.
Table 1: Representative Data for a Hypothetical Inhibitor Series
| Compound ID | R-Group (from Boronic Acid) | Target Kinase IC₅₀ (nM) | A431 Cell GI₅₀ (µM) |
| SC-001 | Phenyl | 540 | > 10 |
| SC-002 | 4-Methoxyphenyl | 150 | 5.2 |
| SC-003 | 3-Aminopyridine | 25 | 0.8 |
| SC-004 | 4-Methyl-thiazole | 12 | 0.3 |
Interpretation: The hypothetical data in Table 1 suggests a preliminary SAR. The introduction of a heteroaromatic ring (SC-003, SC-004) significantly improves both enzymatic potency and cellular activity compared to a simple phenyl ring (SC-001). The thiazole moiety in SC-004 is particularly effective. This type of analysis guides the next round of synthesis to further optimize the lead compound.
Conclusion and Future Directions
The this compound scaffold represents a highly strategic starting point for the development of novel kinase inhibitors. Its constituent parts are rationally chosen to confer favorable pharmacokinetic properties, enhance potency, and provide a versatile handle for synthetic diversification. The protocols outlined in this guide provide a robust framework for synthesizing a library of candidate molecules and evaluating them through a cascade of in vitro and cell-based assays. By systematically exploring the structure-activity relationships, researchers can efficiently navigate the path from this foundational scaffold to a potent and selective clinical candidate.
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Li, J. J., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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- 7. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Benzomorpholine Derivatives as Potent EZH2 Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive, technically detailed guide for the synthesis, characterization, and biological evaluation of benzomorpholine-based inhibitors of Enhancer of Zeste Homolog 2 (EZH2). It is designed to offer both practical, step-by-step protocols and the underlying scientific rationale to empower researchers in the field of epigenetic drug discovery.
Introduction: Targeting EZH2 in Oncology
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][4] By silencing tumor suppressor genes and other regulatory genes, the dysregulation, overexpression, or mutation of EZH2 has been implicated as a driver in a multitude of cancers, including non-Hodgkin lymphoma and various solid tumors.[1][5] This central role in oncogenesis makes EZH2 a highly attractive therapeutic target.
Benzomorpholine derivatives have emerged as a promising chemical scaffold for the development of potent and selective EZH2 inhibitors.[6] This guide details a robust synthetic pathway to generate a library of these compounds and provides protocols for their subsequent biological evaluation.
Mechanism of Action: Competitive Inhibition of EZH2
The catalytic activity of EZH2 depends on the binding of its cofactor, S-adenosyl-L-methionine (SAM), which serves as the methyl group donor.[3] Most small-molecule EZH2 inhibitors, including many benzomorpholine-based compounds, function as SAM-competitive inhibitors.[3][7] They occupy the SAM-binding pocket within the EZH2 SET domain, preventing the transfer of a methyl group to histone H3 and thereby reactivating the expression of silenced genes.[5]
Caption: Mechanism of SAM-competitive EZH2 inhibition.
Synthetic Strategy and Protocols
The synthesis of the target benzomorpholine derivatives is accomplished through a versatile multi-step sequence. The core strategy involves the initial construction of a functionalized benzomorpholine scaffold, followed by diversification through palladium-catalyzed cross-coupling and a final amidation step.[6] This approach allows for the systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic workflow for benzomorpholine derivatives.
Protocol 2.1: Synthesis of the Bromo-Benzomorpholine Core
This protocol describes the formation of the key benzomorpholine intermediate from commercially available starting materials. The cyclization is a critical step that establishes the core scaffold.
Materials and Reagents:
-
3-amino-5-bromo-2-hydroxybenzoic acid
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen atmosphere setup, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Acylation: To a stirred solution of 3-amino-5-bromo-2-hydroxybenzoic acid (1.0 eq) and K₂CO₃ (3.0 eq) in DMF at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: This step acylates the amino group, introducing the two-carbon unit necessary for the subsequent cyclization. K₂CO₃ acts as a base to neutralize the HCl byproduct.
-
-
Reaction Quench & Extraction: Pour the reaction mixture into ice-water and extract with EtOAc (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization (Intramolecular Williamson Ether Synthesis): Dissolve the crude product in DMF and add K₂CO₃ (3.0 eq). Heat the mixture to 80 °C and stir for 6 hours.
-
Rationale: The phenoxide, formed in situ, displaces the chloride in an intramolecular fashion to form the morpholinone ring.
-
-
Reduction of Lactam and Carboxylic Acid: Cool the mixture to 0 °C and slowly add BH₃·THF solution (5.0 eq) under a nitrogen atmosphere. Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.
-
Rationale: Borane is a powerful reducing agent capable of reducing both the lactam and the carboxylic acid functionalities to the corresponding amine and alcohol, respectively, to form the final benzomorpholine ring system.
-
-
Quench and Purification: Cool the reaction to 0 °C and carefully quench by the dropwise addition of MeOH. Concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., Hexanes:EtOAc gradient) to yield the bromo-benzomorpholine core intermediate.
Protocol 2.2: Palladium-Catalyzed Suzuki Coupling
This step introduces diversity at the bromine-substituted position of the benzomorpholine core. The choice of boronic acid or ester determines the resulting aryl or heteroaryl substituent.
Materials and Reagents:
-
Bromo-benzomorpholine intermediate (from Protocol 2.1)
-
Aryl/heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard Suzuki reaction setup (Schlenk flask, nitrogen atmosphere).
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-benzomorpholine intermediate (1.0 eq), the desired boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Degassing: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir under nitrogen for 8-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Rationale: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid, forming a new carbon-carbon bond. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Workup and Purification: Cool the reaction, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the Suzuki-coupled product.
Protocol 2.3: Final Amidation
The final step involves coupling the N-H of the benzomorpholine core with a carboxylic acid to generate the final target compounds.
Materials and Reagents:
-
Suzuki-coupled intermediate (from Protocol 2.2)
-
Desired carboxylic acid (1.2 eq)
-
Peptide coupling agent (e.g., HATU, 1.3 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Solvent (e.g., DMF or DCM), anhydrous.
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.3 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
-
Rationale: HATU is a coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed.
-
-
Amine Addition: Add the Suzuki-coupled benzomorpholine intermediate (1.0 eq) to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Workup and Purification: Dilute the reaction with EtOAc and wash extensively with saturated NaHCO₃ solution and brine. Dry the organic layer, concentrate, and purify by preparative HPLC or silica gel chromatography to yield the final pure compound.
Compound Characterization and Biological Evaluation
A comprehensive workflow is necessary to confirm the identity of synthesized compounds and assess their biological activity.
Caption: Integrated workflow from synthesis to SAR analysis.
Protocol 3.1: In Vitro EZH2 Inhibitory Assay (Homogeneous Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the EZH2 enzyme.
Materials and Reagents:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (e.g., residues 21-44) or oligonucleosomes
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Scintillation plates (e.g., FlashPlate)
-
Scintillation counter.
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate. Typically, a 10-point, 3-fold dilution series is prepared.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PRC2 complex and the histone H3 peptide substrate in assay buffer.
-
Enzyme/Inhibitor Pre-incubation: Add the enzyme/substrate mix to the compound plates and incubate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM to all wells.
-
Reaction Incubation: Incubate the plate at 30 °C for 1-2 hours.
-
Detection: Stop the reaction and measure the amount of [³H]-methyl group transferred to the peptide substrate using a scintillation counter. The signal is directly proportional to enzyme activity.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Materials and Reagents:
-
Cancer cell line (e.g., A549 or NCI-H1975 for non-small cell lung cancer).[6]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Structure-Activity Relationship (SAR)
Systematic modification of the benzomorpholine scaffold allows for the elucidation of SAR, guiding the design of more potent inhibitors. The data below, adapted from published research, illustrates how different substitutions can impact inhibitory activity against EZH2.[6]
| Compound ID | R¹ Group (from Suzuki Coupling) | R² Group (from Amidation) | EZH2 IC₅₀ (µM)[6] | A549 Cell Proliferation IC₅₀ (µM)[6] |
| 6b | Phenyl | Cyclopropyl | 0.23 | 1.5 |
| 6c | 4-Fluorophenyl | Cyclopropyl | 0.19 | 1.3 |
| 6x | Pyridin-3-yl | Cyclopropyl | 0.09 | 1.2 |
| 6y | Pyridin-3-yl | 1-Methylcyclopropyl | 0.08 | 1.1 |
Analysis of SAR:
-
Aryl vs. Heteroaryl (R¹): The replacement of a phenyl group (6b) with a pyridine ring (6x) leads to a significant increase in biochemical potency (0.23 µM vs 0.09 µM), suggesting a favorable interaction of the pyridine nitrogen within the binding pocket.
-
Amide Substituent (R²): Modifying the cyclopropyl group (6x) to a 1-methylcyclopropyl group (6y) results in a marginal improvement in both biochemical and cellular activity, indicating that this position is sensitive to small structural changes.
References
-
Yao, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 341-353. [Link]
-
Larrow, J. F., et al. (2020). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS Medicinal Chemistry Letters, 11(6), 1205-1212. [Link]
-
Li, Y., et al. (2021). Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research. Frontiers in Cell and Developmental Biology, 9, 736411. [Link]
-
Italiano, A. (2016). EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Seminars in Oncology, 43(6), 784-786. [Link]
-
Fass, D. M., et al. (2020). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry, 295(42), 14381-14394. [Link]
-
Volkart, T. L., et al. (2016). Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7478-7496. [Link]
-
Duan, R., et al. (2023). The roles of EZH2 in cancer and its inhibitors. Signal Transduction and Targeted Therapy, 8(1), 198. [Link]
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Kleer, C. G. (2021). SABCS 2021: Targeting EZH2 functions. San Antonio Breast Cancer Symposium. [Link]
-
Wikipedia contributors. (n.d.). EZH2. In Wikipedia. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6245. [Link]
-
Zeidan, A. M. (2022). EZH2 Inhibitors: The Unpacking Revolution. Cancer Research, 82(3), 369-370. [Link]
-
Creative Biolabs. (2024). What are EZH2 modulators and how do they work?. Retrieved from [Link]
-
Smith, M. A., et al. (2024). Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy. Cancer Discovery. [Link]
-
Chen, Y. W., & Hung, M. C. (2013). EZH2: a pivotal regulator in controlling cell differentiation. American journal of translational research, 5(3), 228–233. [Link]
-
Volkart, T. L., et al. (2016). Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7478-7496. [Link]
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- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. EZH2 Inhibitors: The Unpacking Revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are EZH2 modulators and how do they work? [synapse.patsnap.com]
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- 7. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Cell-Based Assay Workflow for Evaluating the Anticancer Activity of Novel Morpholine Compounds
Introduction: The Morpholine Scaffold and the Imperative for Robust Screening
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous therapeutic agents.[1] In oncology, morpholine derivatives are being extensively investigated as they can target various signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[2] The development of novel, potent, and selective anticancer agents from this chemical class requires a robust and reproducible screening funnel to identify promising lead compounds.
Cell-based assays represent a cornerstone of the preclinical drug discovery process, providing the initial, critical assessment of a compound's biological activity in a physiologically relevant context.[3][4] These assays are indispensable for determining whether a test molecule exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, which is the first step in establishing its potential as a cancer therapeutic.[4][5]
This guide provides a detailed, field-proven workflow for researchers, scientists, and drug development professionals. We will first establish the cytotoxic potential of novel morpholine compounds using the Sulforhodamine B (SRB) assay, a method favored for its stability and reliability in large-scale screening.[6][7] Subsequently, we will delineate a protocol to investigate the mechanism of cell death, focusing on the induction of apoptosis via a luminescent caspase activity assay. This two-tiered approach ensures both the identification of active compounds and an early understanding of their mechanism of action.
Part 1: Primary Screening for Cytotoxicity using the Sulforhodamine B (SRB) Assay
Scientific Principle and Rationale
The SRB assay is a colorimetric method used to determine cellular protein content, which serves as a proxy for cell number.[7][8] Its principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[9] The amount of dye extracted from stained cells is directly proportional to the total biomass.
Why the SRB Assay?
-
Robustness and Stability: Unlike metabolic assays (e.g., MTT) that rely on enzymatic activity which can be influenced by the test compound, the SRB assay measures total protein content, providing a more stable and direct endpoint.[10]
-
Cost-Effectiveness and Simplicity: The reagents are inexpensive and the protocol is straightforward, making it ideal for high-throughput screening (HTS) campaigns.[8]
-
NCI Standard: The SRB assay was developed and is utilized by the U.S. National Cancer Institute (NCI) for its in vitro anticancer drug screening program, underscoring its reliability and acceptance in the field.[7][11]
Experimental Workflow: SRB Assay
Caption: High-level workflow for the SRB cytotoxicity assay.
Detailed Protocol: SRB Cytotoxicity Assay
A. Materials and Reagents
-
Cell Lines: Relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).[12][13]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trichloroacetic Acid (TCA), 10% (w/v) in deionized water. Store at 4°C.
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid. Store at room temperature, protected from light.
-
Washing solution: 1% (v/v) acetic acid in deionized water.
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5. Store at room temperature.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of reading absorbance at 510-540 nm)
-
Multichannel pipette
-
B. Step-by-Step Procedure
-
Cell Plating (Day 1): a. Harvest cells from sub-confluent culture flasks using Trypsin-EDTA. b. Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to ensure >95% viability. c. Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in 100 µL of medium.[14] This density must be optimized for each cell line to ensure cells remain in the exponential growth phase throughout the experiment. d. Seed the cells into 96-well plates. Include wells for "time zero" (Tz), vehicle control, and compound treatments. e. Incubate the plates for 18-24 hours to allow for cell attachment.
-
Compound Treatment (Day 2): a. Immediately before compound addition, fix the "time zero" plates by adding 50 µL of cold 10% TCA to each well and proceed as described in Step 4. The Tz plate represents the cell population at the moment of drug addition and is used for calculating cell growth inhibition. b. Prepare serial dilutions of the morpholine compounds in culture medium at 2x the final desired concentration. Also prepare a vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., Doxorubicin). c. Remove the medium from the remaining plates and add 100 µL of the appropriate compound dilution or control to each well. d. Incubate the plates for the desired exposure time (typically 72 hours).[15]
-
Cell Fixation (Day 5): a. After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant. b. Incubate the plates at 4°C for 1 hour. TCA serves to fix the cells and precipitate cellular proteins to the plate bottom.
-
Staining and Washing: a. Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid. b. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air-dry completely. c. Add 100 µL of 0.4% SRB solution to each well. d. Incubate at room temperature for 30 minutes. e. Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. f. Allow the plates to air-dry completely.
-
Solubilization and Data Acquisition: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Place the plates on a shaker for 10-15 minutes to ensure complete dissolution. c. Measure the optical density (OD) at ~515 nm using a microplate reader.
C. Data Analysis
The percentage growth inhibition is calculated using the absorbance measurements from the test (Ti), time zero (Tz), and vehicle control (C) wells.
-
If Ti ≥ Tz: Percentage Growth = [(Ti - Tz) / (C - Tz)] x 100
-
If Ti < Tz: Percentage Lethality = [(Ti - Tz) / Tz] x 100
Plot the percentage growth against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Part 2: Mechanistic Elucidation with Apoptosis Assays
A primary screen identifies if a compound is active. The crucial next step is to determine how it works. Many effective anticancer agents, including some morpholine derivatives, induce programmed cell death, or apoptosis.[12][13][16] A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[17]
Scientific Principle: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[18] The assay reagent contains a proluminescent substrate (containing the DEVD sequence recognized by caspase-3/7) and a stabilized luciferase.[18] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by the luciferase enzyme to generate a stable "glow-style" luminescent signal that is directly proportional to the amount of active caspase-3/7.
Signaling Pathway: Caspase Activation Cascade
Caption: Simplified overview of the main apoptotic signaling pathways.
Detailed Protocol: Caspase-Glo® 3/7 Assay
A. Materials and Reagents
-
Cell Lines and Culture Reagents: As described for the SRB assay.
-
Assay Kit: Caspase-Glo® 3/7 Assay Kit (contains Caspase-Glo® 3/7 Buffer and Substrate).
-
Plates: White-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer or a microplate reader with luminescence detection capabilities.
-
B. Step-by-Step Procedure
-
Cell Plating and Treatment: a. Seed cells in white-walled 96-well plates and treat with serial dilutions of the morpholine compounds as described in the SRB protocol (Steps 1 & 2). b. The treatment duration for apoptosis assays is typically shorter than for cytotoxicity assays (e.g., 6, 12, or 24 hours) to capture the event before secondary necrosis occurs. This should be optimized. c. Include a positive control for apoptosis (e.g., Staurosporine or Doxorubicin).
-
Assay Execution: a. After the treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "glow" signal is very stable, but incubation time can be optimized for maximal signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Data is typically expressed as Relative Luminescence Units (RLU). c. To account for variations in cell number, results can be normalized. Run a parallel plate with an identical experimental setup and perform a viability assay (e.g., CellTiter-Glo® or even SRB) to normalize the caspase activity signal to the number of viable cells. d. A 2-fold or greater increase in luminescence compared to the vehicle control is generally considered a positive indicator of apoptosis induction.
Data Interpretation, Validation, and Troubleshooting
Data Presentation: Expected Results
The primary output of this workflow is the IC₅₀ value for each compound and evidence of its ability to induce apoptosis.
| Compound ID | Target Cell Line | SRB Assay IC₅₀ (µM) | Peak Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| Morpholine-A | A549 | 8.5 | 5.2 (at 12h) |
| Morpholine-B | A549 | > 100 | 1.1 (at 12h) |
| Morpholine-A | MCF-7 | 12.3 | 4.8 (at 12h) |
| Morpholine-B | MCF-7 | > 100 | 1.3 (at 12h) |
| Doxorubicin | A549 | 1.5 | 8.1 (at 24h) |
Interpretation: In this hypothetical example, Morpholine-A is a potent cytotoxic agent against both cell lines, and its mechanism likely involves apoptosis, as indicated by the strong activation of caspase-3/7. Morpholine-B is inactive.
Protocol Validation: The Critical Role of Controls
A protocol is only as reliable as its controls. Incorporating the following is non-negotiable for data integrity:
-
Vehicle Control: (e.g., 0.1% DMSO) Establishes the baseline response and ensures the solvent has no effect on cell viability or apoptosis.
-
Positive Control: A compound known to induce the measured effect (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis). This validates that the assay system and reagents are working as expected.
-
Untreated Control: Represents 100% viability or basal caspase activity.
-
"Time Zero" Plate (SRB only): Essential for distinguishing between cytostatic and cytotoxic effects.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; "Edge effect" in 96-well plates due to evaporation. | Ensure a homogenous single-cell suspension before plating; Use a multichannel pipette carefully; Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[19] |
| Low Signal or Poor Dynamic Range | Cell density is too low/high; Incorrect assay endpoint timing; Reagents expired or improperly stored. | Perform a cell titration experiment to determine optimal seeding density; Conduct a time-course experiment to find the peak response time; Always check reagent expiration dates and storage conditions.[20][21] |
| SRB: High Background | Incomplete washing of unbound dye; Incomplete removal of protein-containing medium before fixation. | Ensure all washing steps with 1% acetic acid are performed thoroughly; Aspirate medium carefully before adding TCA. |
| Caspase Assay: High Background | Spontaneous apoptosis in unhealthy or overgrown cell cultures. | Use cells at a low passage number; Ensure cells are healthy and not overgrown (>90% confluency) at the time of treatment; Check for mycoplasma contamination.[22] |
References
-
A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
(PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]
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Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]
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Apoptosis-associated caspase activation assays. PubMed - NIH. [Link]
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(PDF) Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
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How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
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(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]
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Apoptosis – what assay should I use?. BMG Labtech. [Link]
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Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC - PubMed Central. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Synthesis of novel substituted morpholine derivatives for anticancer activity. Innovative Science Research. [Link]
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Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in N-Alkylation of Morpholine
Welcome to the technical support guide for N-alkylation of morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this crucial transformation. N-alkylated morpholines are privileged scaffolds in medicinal chemistry and materials science, making the optimization of their synthesis critical.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.
Section 1: Foundational Principles & Common Issues
The N-alkylation of morpholine, a secondary amine, is a nucleophilic substitution reaction. While seemingly straightforward, its success is highly sensitive to a range of parameters. Low yields often stem from one or more of the following core issues: incomplete conversion, formation of side products, or difficulties in product isolation.
Q1: My N-alkylation reaction has stalled, and I have a low conversion of my starting morpholine. What are the primary factors to investigate?
Answer: Low conversion is one of the most common problems and typically points to issues with reactivity. The root cause can be diagnosed by systematically evaluating the key components of the reaction: the electrophile, the base, the solvent, and the temperature.
Troubleshooting Workflow for Low Conversion
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: A step-by-step diagnostic workflow for troubleshooting low conversion.
-
Electrophile Reactivity: The nature of your alkylating agent is paramount. For reactions with alkyl halides, the reactivity order is I > Br > Cl > F. If you are using a less reactive electrophile like an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a switch to a more reactive analogue (alkyl bromide or iodide). For reductive amination methods using alcohols, secondary alcohols are often less reactive than primary alcohols due to the increased difficulty of dehydrogenation to the intermediate ketone.[2]
-
Base Strength and Stoichiometry: A base is required to neutralize the acid formed during the reaction, regenerating the neutral, nucleophilic morpholine.
-
Inadequate Strength: For standard alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. If the reaction is sluggish, a stronger base may be needed. However, excessively strong bases can promote side reactions like elimination of the alkyl halide.
-
Stoichiometry: At least one equivalent of base is required. Using a slight excess (1.5-2.0 equivalents) can often improve reaction rates.
-
Solubility: The base must have some solubility in the reaction medium to be effective. If you observe a solid, unreactive mass of base at the bottom of your flask, consider a different base or a solvent system that better solubilizes it.
-
-
Solvent Effects: The choice of solvent is critical, especially for SN2-type reactions with alkyl halides.
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (morpholine), leaving it "naked" and highly reactive.[3][4] This can dramatically increase reaction rates compared to other solvent types.[4]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can hydrogen-bond with the lone pair on the morpholine nitrogen.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity, which ultimately slows down the SN2 reaction.[5]
-
-
Temperature and Reaction Time: N-alkylation reactions are often slow at room temperature. Heating the reaction to 60-100 °C is common practice. If you observe low conversion, ensure the temperature is adequate and the reaction has been allowed to run for a sufficient duration (often 12-24 hours).
Q2: My reaction produces a complex mixture of products, and the yield of my desired N-alkylated morpholine is low. What's happening?
Answer: The formation of multiple products points towards competing side reactions. The most common culprits are over-alkylation and elimination reactions.
-
Over-alkylation (Quaternization): The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent. This forms a quaternary ammonium salt, consuming both your product and your electrophile.
-
Cause: The tertiary amine product is often more nucleophilic than the starting secondary amine.
-
Solution: This is best controlled by adjusting stoichiometry. Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react significantly with the product. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.[6]
-
-
Elimination (E2) Side Reaction: If your alkylating agent has a hydrogen on the carbon beta to the leaving group, the base can act as a base (its primary role) or a nucleophile, leading to an E2 elimination reaction that forms an alkene.
-
Cause: This is favored by sterically hindered alkyl halides (secondary or tertiary) and strong, bulky bases.
-
Solution: Use a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). If the alkylating agent is prone to elimination, consider an alternative synthetic strategy, such as reductive amination.
-
Diagram of Competing Reaction Pathways
Caption: Competing pathways in the N-alkylation of morpholine.
Section 2: Methodology-Specific FAQs
Reductive Amination
Q3: I am performing a reductive amination with an aldehyde/ketone and morpholine, but the yield is poor. What should I check?
Answer: Reductive amination is a powerful method that avoids over-alkylation but has its own set of challenges.[7]
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this intermediate is often the rate-limiting step and involves the loss of water.
-
Action: Ensure your reaction is set up to facilitate water removal. This can be done by using a Dean-Stark apparatus or by including a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. The presence of water can disrupt the equilibrium and hinder the reaction.[8]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice because it is mild, moisture-tolerant, and highly selective for iminium ions.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone before it has a chance to form the iminium ion, leading to alcohol byproducts. Use it with caution, typically at lower temperatures.
-
-
pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). This protonates the carbonyl, making it more electrophilic, but does not fully protonate the morpholine, which would render it non-nucleophilic. A catalytic amount of acetic acid is often added to achieve this.
Alkylation with Alcohols (Borrowing Hydrogen)
Q4: I am trying to alkylate morpholine directly with an alcohol using a catalyst, but the reaction is not working.
Answer: This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and green alternative but is highly dependent on the catalyst system.[9][10]
-
Catalyst Activity: These reactions require a specific catalyst, often based on precious metals like Ruthenium (Ru) or Iridium (Ir), or more recently, base metals like Nickel (Ni) or Copper (Cu).[9][10][11]
-
Action: Ensure your catalyst is active. Catalysts can be sensitive to air and moisture. If you are using a commercially available catalyst, check its storage conditions. If preparing it in-house, ensure the synthesis and handling were performed correctly. A lack of any conversion often points to a dead catalyst.
-
-
Reaction Conditions: These reactions typically require high temperatures (100-150 °C) and inert atmospheres (Nitrogen or Argon) to proceed.[10]
-
Action: Verify your reaction temperature and ensure your system is free of oxygen, which can deactivate many catalysts.
-
-
Substrate Compatibility: Secondary alcohols are generally less reactive than primary alcohols in these systems.[2][9] Sterically hindered alcohols may also react poorly.[9]
Section 3: Data Tables & Protocols
Table 1: Comparison of Common N-Alkylation Methods
| Method | Alkylating Agent | Common Reagents | Pros | Cons |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, in ACN/DMF | Simple, widely applicable | Risk of over-alkylation, requires reactive halides, generates salt waste.[6][12] |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ (STAB), NaBH₃CN | Excellent control, avoids over-alkylation, broad scope.[7] | Requires stoichiometric reducing agent, sensitive to water and pH. |
| Borrowing Hydrogen | Alcohol | Ru, Ir, or Ni catalyst, Base | Atom economical, water is the only byproduct, green method.[9][10] | Requires specific (often expensive) catalysts, high temperatures, inert atmosphere. |
Experimental Protocol 1: General N-Alkylation with an Alkyl Bromide
This protocol provides a robust starting point for the direct alkylation of morpholine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.2 eq.), potassium carbonate (1.5 eq.), and acetonitrile (ACN, ~0.2 M).
-
Addition: Add the alkyl bromide (1.0 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl bromide is consumed.[7]
-
Workup: Cool the reaction to room temperature. Filter off the solid potassium carbonate and wash the solid with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.[13]
Experimental Protocol 2: Reductive Amination using STAB
This protocol is a reliable method for reacting morpholine with an aldehyde.
-
Setup: To a round-bottom flask with a magnetic stir bar, add the aldehyde (1.0 eq.), morpholine (1.1 eq.), and dichloromethane (DCM, ~0.2 M).
-
Addition: Add a catalytic amount of acetic acid (0.1 eq.). Stir for 20-30 minutes to allow for iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.[7]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Purification Troubleshooting
Q5: My reaction seems to have worked, but I am losing a significant amount of my N-alkylated morpholine product during purification. What can I do?
Answer: Product loss during purification is a common issue, often related to the basic and polar nature of the N-alkylated morpholine product.
-
Aqueous Workup: Tertiary amines can be partially water-soluble, especially if they have a low molecular weight. During aqueous washes, you might be losing product to the aqueous layer.
-
Solution: Before discarding any aqueous layers, back-extract them one or two times with a solvent like DCM or ethyl acetate to recover any dissolved product. Using a brine (saturated NaCl solution) for the final wash can also help decrease the solubility of the organic product in the aqueous phase.
-
-
Column Chromatography: N-alkylated morpholines are basic and can stick irreversibly to acidic silica gel, leading to low recovery and significant streaking on the column.
-
Solution 1: Neutralize the Silica: Pre-treat your silica gel. Make a slurry of the silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica surface, allowing your basic product to elute cleanly.
-
Solution 2: Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is more suitable for purifying basic compounds.
-
References
-
ResearchGate (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]
-
Sen, S. E., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). [Link]
-
Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
Reddy, B. V. S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
-
ResearchGate (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]
- Google Patents (n.d.). The preparation method of N-alkylmorpholine compound.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chemistry Steps (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
University of Rochester Chemistry Department (n.d.). Purification: How To. [Link]
-
Chemistry LibreTexts (2020). 9.3: Factors That Affect SN2 Reactions. [Link]
-
Chemistry LibreTexts (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Khan Academy (2010). Solvent Effects on Sn1 and Sn2 Reactions. YouTube. [Link]
-
EMU Physics Department (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable (2026). Avoiding Over-alkylation. [Link]
-
Teledyne ISCO (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
MDPI (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55. [Link]
-
PubMed (n.d.). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. [Link]
-
Learning Simply (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]
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Morpholine Synthesis: A Technical Support Guide to Identifying and Minimizing Side Products
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine. Our goal is to provide in-depth, field-proven insights and practical troubleshooting guidance to help you navigate the complexities of morpholine synthesis, with a focus on identifying and minimizing the formation of critical side products. This guide is structured as a dynamic question-and-answer resource, addressing common challenges encountered during laboratory and process-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for morpholine, and which is more prevalent?
A1: The two most common industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) using a strong acid, such as sulfuric acid, and the catalytic reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure.[1][2] The DEG route has largely superseded the older DEA/sulfuric acid process due to its higher efficiency and avoidance of large salt waste streams.[1]
Q2: What are the major side products I should be aware of in each of these synthesis routes?
A2: Byproduct formation is a critical challenge that impacts yield and purity.
-
In the Diethylene Glycol (DEG) Route , the most common impurities include:
-
2-(2-aminoethoxy)ethanol (AEE): An intermediate that arises from incomplete cyclization.[1]
-
N-ethylmorpholine (NEM): A significant byproduct whose formation is often attributed to impurities in the starting materials or side reactions on the catalyst surface.[1]
-
High-Molecular-Weight Condensation Products ("Heavies"): These are typically polyamines such as morpholino diethylene glycol (MDEG) and bis-morpholino diethylene glycol (BMDEG).[3]
-
-
In the Diethanolamine (DEA) Route , while the primary issue is the large volume of inorganic salt (e.g., sodium sulfate) generated upon neutralization, organic side products can also form, particularly under suboptimal temperature control, leading to charring and the formation of complex, dark-colored viscous materials.[4][5]
Q3: Which analytical techniques are recommended for identifying and quantifying these impurities?
A3: Gas chromatography (GC) is the most common and effective technique for analyzing the purity of morpholine and quantifying its organic byproducts. A GC equipped with a Flame Ionization Detector (FID) is suitable for routine purity analysis. For definitive identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable.[6][7] Due to morpholine's polar nature, derivatization is sometimes employed to improve its chromatographic behavior, especially for trace analysis in complex matrices.[6][8]
Troubleshooting Guide: Diethylene Glycol (DEG) Route
This section addresses common issues encountered during the catalytic amination of diethylene glycol.
Problem 1: Low Morpholine Yield and High Concentration of 2-(2-aminoethoxy)ethanol (AEE)
-
Causality: The conversion of DEG to morpholine is a two-step process. First, one of the hydroxyl groups of DEG is aminated to form the intermediate AEE. In the second step, AEE undergoes intramolecular cyclization to form morpholine. An accumulation of AEE indicates that the second step, the cyclization, is the rate-limiting step or is being inhibited. This can be due to insufficient reaction temperature, inadequate catalyst activity, or a reaction time that is too short.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The cyclization of AEE to morpholine is temperature-dependent. Gradually increase the reactor temperature in increments of 10-15 °C within the recommended range for your catalyst (typically 150-400 °C) and monitor the AEE to morpholine ratio by GC.[1]
-
Optimize Residence Time: Increase the residence time of the reactants in the catalytic bed by reducing the flow rate. This allows more time for the conversion of AEE to morpholine.
-
Catalyst Evaluation: If temperature and time optimizations are ineffective, the catalyst may be deactivated. Catalyst deactivation can be caused by poisoning from impurities in the feed or by coking at excessively high temperatures.[3] Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch.
-
Process Configuration: Some industrial processes utilize a two-reactor system. The first reactor is optimized for the conversion of DEG to AEE and morpholine, and the second is optimized for the cyclization of the remaining AEE.[1]
-
Visualizing the DEG to Morpholine Reaction Pathway
Caption: The two-step conversion of Diethylene Glycol to Morpholine.
Problem 2: High Concentration of "Heavies" (MDEG, BMDEG)
-
Causality: The formation of high-molecular-weight byproducts, or "heavies," is typically due to the reaction of the desired product, morpholine, with the starting material, DEG, or with the intermediate, AEE. This is more likely to occur if the concentration of morpholine in the liquid phase on the catalyst surface is high. A low ammonia to hydrogen molar ratio can exacerbate this issue, as it is believed to reduce the ammonia concentration in the liquid phase, thereby increasing the likelihood of morpholine participating in side reactions.[3]
-
Troubleshooting Steps:
-
Optimize Ammonia to Hydrogen Ratio: Increase the molar ratio of ammonia to hydrogen in the feed gas. Ratios of 6:1 to 32:1 are often preferred to suppress the formation of heavies.[3]
-
Increase Overall Ammonia Concentration: A higher molar ratio of ammonia to DEG can also help minimize the formation of heavies by promoting the primary amination reaction over side reactions.
-
Control Reaction Phase: Operating the reactor in a trickle-bed configuration, where morpholine is predominantly in the vapor phase as it is formed, can effectively reduce its concentration in the liquid phase on the catalyst, thus minimizing further reactions.[3]
-
Logical Workflow for Troubleshooting Morpholine Synthesis
Caption: A logical workflow for troubleshooting common issues in morpholine synthesis.
Troubleshooting Guide: Diethanolamine (DEA) Route
Problem: Low Yield and a Dark, Viscous Product
-
Causality: The dehydration of DEA with a strong acid like sulfuric or hydrochloric acid is an aggressive reaction that requires high temperatures (typically 180-210 °C) and prolonged reaction times (often 15 hours or more).[5] Low yields and the formation of dark, tar-like substances are common issues stemming from several factors:
-
Inadequate Temperature Control: If the temperature is too low, the dehydration reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and decomposition of the organic material.[5]
-
Insufficient Reaction Time: This dehydration is a slow process, and incomplete reaction is a common cause of low yield.[2]
-
Inefficient Water Removal: The reaction produces water, which can dilute the acid catalyst and inhibit the forward reaction.
-
Improper Neutralization and Purification: The crude product is a thick paste of morpholine salt, which must be neutralized and then carefully purified. Morpholine is hygroscopic and readily absorbs water, which can affect the final purity and yield calculation.[5]
-
-
Troubleshooting Steps:
-
Precise Temperature Monitoring: Use a calibrated high-temperature thermometer or thermocouple to ensure the reaction mixture is maintained within the optimal temperature range. A stable heat source, such as a heating mantle with a controller, is crucial.
-
Ensure Sufficient Reaction Time: Allow the reaction to proceed for the full recommended time, monitoring for the cessation of water evolution.
-
Neutralization and Extraction: After cooling, the viscous morpholine salt should be carefully neutralized with a strong base (e.g., NaOH or CaO).[2] As morpholine is water-soluble, saturating the aqueous solution with solid NaOH flakes may be necessary to cause the morpholine to separate as a distinct layer. Alternatively, extraction with a suitable solvent like cyclohexane can be employed.[9]
-
Drying and Purification: The crude morpholine must be thoroughly dried, for example, by stirring over potassium hydroxide pellets, before final purification by fractional distillation.[2]
-
Data Summary and Experimental Protocols
Effect of Reaction Temperature on Product Distribution (DEG Route)
The following table, adapted from patent literature, illustrates the effect of temperature on the product distribution in the reaction of diethylene glycol and ammonia. This data highlights how selectivity can be tuned by adjusting reaction conditions.
| Temperature (°C) | DEG Conversion (%) | Morpholine Selectivity (%) | AEE Selectivity (%) | "Heavies" Selectivity (%) |
| 190 | 75 | 65 | 25 | 10 |
| 210 | 90 | 75 | 15 | 10 |
| 230 | 98 | 85 | 8 | 7 |
| 250 | >99 | 80 | 5 | 15 |
Data is illustrative and adapted from concepts presented in U.S. Patent 4,647,663. Percentages are approximate and intended for comparative purposes.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)
Safety Precaution: This procedure involves concentrated strong acid at high temperatures and is highly exothermic upon mixing. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Setup: Equip a round-bottom flask with a thermocouple, a reflux condenser (or an air condenser), and a heating mantle.
-
Reaction: To 62.5 g of diethanolamine in the flask, slowly and carefully add concentrated hydrochloric acid with cooling until a pH of 1 is reached. The addition is strongly exothermic.[2]
-
Dehydration: Heat the mixture to drive off the water. Once the water is removed, increase the temperature of the reaction mixture to 200-210 °C and maintain this temperature for 15 hours.[2]
-
Workup: Allow the mixture to cool to approximately 160 °C and pour the thick paste of morpholine hydrochloride into a separate container.
-
Neutralization: Mix the paste with calcium oxide (approx. 50 g) to neutralize the acid and freebase the morpholine.[2]
-
Initial Distillation: Transfer the resulting paste to a distillation apparatus and perform a simple distillation to obtain crude, wet morpholine.
-
Drying: Dry the crude morpholine by stirring it over potassium hydroxide pellets for at least 30-60 minutes.
-
Final Purification: For high purity, the dried morpholine can be refluxed over a small amount of sodium metal for one hour, followed by a careful fractional distillation. Collect the fraction boiling between 126-129 °C.[2]
Experimental Protocol: Analysis of Morpholine Purity by GC-MS
This protocol provides a general guideline for the analysis of morpholine and its common impurities. Instrument conditions may need to be optimized for your specific system and analytes of interest.
-
Sample Preparation:
-
Prepare a stock solution of your morpholine sample by dissolving a known amount in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For the identification of trace impurities, a derivatization step may be necessary. For example, reaction with sodium nitrite in an acidic medium to form N-nitrosomorpholine can enhance sensitivity.[6][8]
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: A mid-polarity column, such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often suitable.[6]
-
Injection: 1 µL split injection (e.g., 10:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 4 minutes.
-
Ramp to 120 °C at 10 °C/min, hold for 3 minutes.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[6]
-
-
Carrier Gas: Helium.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis: Identify morpholine and its byproducts by comparing their retention times and mass spectra to those of known reference standards or by interpreting the fragmentation patterns.
Experimental Protocol: Purification of Morpholine by Fractional Distillation
Fractional distillation is effective for separating morpholine from less volatile impurities like unreacted DEG, AEE, and "heavies".
-
Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., a Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are properly sealed.[10]
-
Charge the Flask: Add the dried, crude morpholine to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask. As the mixture boils, a ring of condensate will slowly rise through the fractionating column. To ensure good separation, the heating rate should be controlled so that this rise is gradual. Insulating the column with glass wool or aluminum foil can help maintain a proper temperature gradient.[10]
-
Collecting Fractions:
-
The first fraction will likely contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of morpholine (approx. 129 °C), change the receiving flask to collect the pure product.[11]
-
A significant rise in temperature after the main fraction has been collected indicates that higher-boiling impurities are beginning to distill.
-
-
Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembling.
References
- EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google P
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - P
- US4647663A - Synthesis of morpholine - Google P
-
Morpholine - Wikipedia. ([Link])
-
Morpholine Preparation from Diethanolamine - YouTube. ([Link])
-
Gas-phase synthesis of morpholine from diethylene glycol and ammonia - OSTI.GOV. ([Link])
-
The Study On The Preparation Of Morpholine - Globe Thesis. ([Link])
- US2777846A - Process of producing morpholine
- (PDF)
- side reactions and byproduct formation in morpholine synthesis - Benchchem.
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. ([Link])
-
Can you help me for synthesis of morpholine usinf dehydration diethanolamine? - ResearchGate. ([Link])
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. ([Link])
- The procedure of fraction distillation in a laboratory | Download Table - ResearchG
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC - NIH. ([Link])
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google P
- Optimizing reaction conditions for the synthesis of morpholine deriv
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- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Strategies for Handling Hygroscopic Morpholine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for handling hygroscopic morpholine intermediates. Morpholine and its derivatives are invaluable building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory, potentially leading to reduced yields, impure products, and failed reactions.[3][4] This resource is designed to provide you with the expertise and practical protocols to mitigate these challenges effectively.
Section 1: The Challenge of Hygroscopicity in Morpholine Intermediates
Morpholine is a colorless, hygroscopic liquid that is miscible with water and many organic solvents.[5] This property extends to many of its derivatives, particularly salts and polar intermediates like N-acylmorpholines. The presence of absorbed water can have several detrimental effects on your experiments:
-
Reduced Reagent Activity: Water can decrease the nucleophilicity of the morpholine nitrogen, a key reactive center.[6][7] This is because the lone pair of electrons on the nitrogen becomes solvated by water molecules, hindering its ability to attack electrophiles. The ether oxygen in the morpholine ring already withdraws electron density, making it less nucleophilic than structurally similar amines like piperidine; absorbed water exacerbates this effect.[6][8]
-
Side Reactions and Byproduct Formation: In the presence of water, sensitive reagents can be consumed in non-productive pathways. For example, organometallic reagents will be quenched, and water-sensitive catalysts may be deactivated. Furthermore, acylating intermediates, such as N-acylmorpholines, can hydrolyze back to the corresponding carboxylic acid and morpholine, reducing the yield of the desired product.
-
Inaccurate Stoichiometry: Weighing a hygroscopic compound that has absorbed an unknown amount of water leads to inaccurate molar calculations. This can result in an excess or deficit of the reagent, leading to incomplete reactions or the formation of byproducts.
-
Physical State Alteration: Solid intermediates can become sticky, oily, or even liquefy upon absorbing moisture, making them difficult to handle, weigh, and transfer accurately.[9]
Section 2: Troubleshooting Guide
This section addresses common problems encountered when working with hygroscopic morpholine intermediates, providing a systematic approach to identifying the cause and implementing a solution.
Issue 1: Low or No Yield in a Reaction
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction fails to initiate or proceeds very slowly. | Reduced Nucleophilicity of Morpholine Intermediate: Absorbed moisture is solvating the nitrogen atom, reducing its reactivity.[6][7] | 1. Dry the Morpholine Intermediate: Before use, dry solid intermediates in a vacuum oven. For liquid morpholine, consider distillation from a suitable drying agent like potassium hydroxide (KOH) or sodium metal.[3] 2. Use Anhydrous Solvents: Ensure all reaction solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone, molecular sieves). 3. Maintain Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent moisture ingress.[10][11] |
| Formation of starting materials (e.g., carboxylic acid) during workup or reaction. | Hydrolysis of an Acyl Intermediate: N-acylmorpholine or other activated intermediates are reacting with water. | 1. Minimize Water in Reaction: Follow all steps for drying reagents and solvents. 2. Anhydrous Workup: If possible, perform a non-aqueous workup. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately dry the organic layer over a strong drying agent (e.g., MgSO₄ or Na₂SO₄). 3. Check Stability: Test the stability of your intermediate by exposing a small sample to the workup conditions and analyzing by TLC or LC-MS to see if degradation occurs.[12] |
| Complex mixture of products observed, including unexpected byproducts. | Reaction with Water-Sensitive Reagents: If using organometallics, hydrides (e.g., DIBAL-H), or other water-sensitive reagents, they are being quenched by moisture.[13] | 1. Quantify Water Content: Use Karl Fischer titration to determine the water content of your morpholine intermediate and solvents.[14] 2. Purify Reagents: Ensure all reagents are of appropriate purity and anhydrous. It may be necessary to titrate organometallic solutions before use. 3. Optimize Reaction Conditions: In some cases, such as Pd-catalyzed reactions, specific substrates (e.g., electron-poor aryl halides) can lead to side reactions like Heck arylation.[4] This may require re-evaluating your choice of catalyst, ligand, or substrate. |
Issue 2: Physical Handling Difficulties
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Solid intermediate becomes a gum or oil during weighing or storage. | Moisture Absorption: The compound is highly hygroscopic and is deliquescing by absorbing atmospheric moisture.[9] | 1. Handle in a Glovebox: The most reliable method is to weigh and handle the solid inside a nitrogen or argon-filled glovebox.[10] 2. Rapid Weighing: If a glovebox is unavailable, weigh the compound quickly and immediately seal the container. Minimize the time the container is open to the atmosphere. 3. Use a Desiccator: Store the compound in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®). Note that this is for storage, not for active drying of a wet compound. |
| Inconsistent results between batches of the same reaction. | Variable Water Content: The amount of absorbed water in the morpholine intermediate is varying from experiment to experiment, leading to inconsistent effective stoichiometry. | 1. Standardize Drying Protocol: Implement a consistent and validated drying procedure for the intermediate before each use. 2. Quantify Water Content: Regularly check the water content of your starting material using Karl Fischer titration to ensure it is within an acceptable range for your reaction.[14] 3. Store Properly: Store the dried intermediate in a sealed container, preferably under an inert atmosphere and inside a desiccator. |
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Drying and Purification of Liquid Morpholine
This protocol is for drying commercially available morpholine that may have absorbed atmospheric moisture.
Materials:
-
Morpholine
-
Potassium hydroxide (KOH) pellets
-
Sodium metal (use with extreme caution)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying with KOH: Place the morpholine in a round-bottom flask. Add KOH pellets (approx. 20 g per 100 mL of morpholine). Stir the mixture for at least 1 hour. The KOH will absorb the bulk of the water.[3]
-
Decant: Carefully decant the morpholine into a clean, dry distillation flask.
-
Final Drying with Sodium: (Perform this step with extreme caution and appropriate safety measures). Add a small piece of sodium metal (approx. 1 g per 100 mL) to the distillation flask.[3]
-
Reflux: Heat the mixture to reflux under an inert atmosphere for 1 hour. If the sodium metal remains shiny, the morpholine is likely dry. If it becomes coated with a white solid, more drying may be needed.
-
Distillation: After refluxing, arrange the apparatus for fractional distillation. Collect the fraction that distills at 128-129°C.[3]
-
Storage: Store the freshly distilled, dry morpholine in a sealed bottle with a secure cap, under an inert atmosphere.
Workflow 3.2: Decision Tree for Handling a Hygroscopic Morpholine Intermediate
This workflow provides a logical path for deciding on the appropriate handling strategy for a new or suspect batch of a hygroscopic morpholine intermediate.
Sources
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- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN110330467B - A kind of morpholine dehydration aid and its preparation method and application - Google Patents [patents.google.com]
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- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Eluent Systems for Flash Chromatography of Polar Morpholine Derivatives
Welcome to our dedicated technical support center for scientists and researchers in drug development. This guide provides in-depth, field-proven insights into selecting and optimizing eluent systems for the flash chromatography of polar morpholine derivatives. As N-heterocyclic compounds, morpholine derivatives often present unique purification challenges due to their polarity and basicity. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Eluent Selection
Question 1: I'm starting with a novel polar morpholine derivative. How do I even begin to select a solvent system for flash chromatography?
Answer: The most reliable and time-tested starting point is to develop your method using Thin-Layer Chromatography (TLC).[1][2][3] TLC is a rapid, low-cost technique that provides an excellent prediction of how your compound will behave on a silica gel flash column. The relationship between a compound's Retention Factor (Rf) on a TLC plate and its elution volume in column volumes (CV) on a flash column is inversely proportional (CV ≈ 1/Rf).[4]
Your primary goal with TLC is to find a solvent system that gives your target morpholine derivative an Rf value between 0.2 and 0.4.[1][2] This range ensures that the compound will be retained well enough to separate from impurities but will not require an excessive volume of solvent to elute from the column.
-
If the Rf is too high (> 0.5): Your compound will elute too quickly, close to the solvent front, leading to poor separation from non-polar impurities. You need to decrease the polarity of your eluent system.
-
If the Rf is too low (< 0.15): Your compound is too strongly adsorbed to the silica. Elution will be slow, requiring large solvent volumes and leading to broad, diffuse peaks. You need to increase the eluent's polarity.
A common starting point for polar compounds is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[2][5] For highly polar morpholine derivatives, a more potent polar solvent system, such as dichloromethane (DCM) and methanol (MeOH), is often necessary.[5][6]
Question 2: My polar morpholine derivative is streaking badly on the TLC plate and giving a tailing peak during the flash chromatography run. What's happening and how do I fix it?
Answer: This is the most common issue encountered with basic compounds like morpholine derivatives on standard silica gel. The root cause is a strong, undesirable interaction between the basic nitrogen atom of your morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This interaction leads to:
-
Peak Tailing: A portion of your compound gets "stuck" on the acidic sites and slowly bleeds off the column, resulting in an asymmetrical peak with a pronounced tail.[8]
-
Irreversible Adsorption: In severe cases, a significant amount of your compound can remain permanently bound to the column, leading to low recovery.[7]
The Solution: Add a Basic Modifier
To solve this, you need to "neutralize" the acidic silanol sites by adding a small amount of a competing base to your eluent system.[7] This additive will preferentially bind to the active silanol sites, preventing your morpholine derivative from interacting with them.
The most common and effective basic modifier is triethylamine (TEA) .[9]
-
Recommended Concentration: Add 0.5-2% (v/v) of TEA to your eluent.[10]
-
Mechanism of Action: The TEA effectively masks the acidic silanol groups, allowing your compound to elute based on its polarity without the confounding secondary interactions, resulting in sharp, symmetrical peaks.[9][11]
Other basic modifiers like ammonia (often used as a 10% solution in methanol) or pyridine can also be used, but TEA is typically the first choice due to its volatility, which makes it easier to remove from the final product.[5][7]
Advanced Eluent & Stationary Phase Strategies
Question 3: I've added TEA, but my compound is still not moving off the baseline (Rf ≈ 0), even with a highly polar solvent system like 20% MeOH in DCM. What are my next steps?
Answer: When a basic modifier isn't enough, it indicates that your morpholine derivative is exceptionally polar and requires a more fundamental change in your purification strategy. You have two primary options:
Option 1: Switch to an Alternative Stationary Phase
Standard silica gel is acidic. For very basic and polar compounds, switching to a different stationary phase can be highly effective.
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase itself has a basic character.[12][13] It eliminates the need for basic additives in the mobile phase, simplifying the purification process and post-run workup.[12] Amine columns often show different selectivity compared to silica, which can improve the separation of closely eluting impurities.[12]
-
Alumina (Neutral or Basic): Alumina is another alternative to silica.[14] For amines, basic alumina is often a good choice. However, it's crucial to test your compound's stability on alumina first, as it can sometimes catalyze reactions.
-
Reversed-Phase (C18) Chromatography: If your morpholine derivative has some hydrophobic character in addition to its polarity, reversed-phase flash chromatography is a powerful option.[6][7] In this mode, the stationary phase is non-polar (like C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6] Polar compounds elute earlier in reversed-phase. For basic compounds, adjusting the mobile phase pH to be 2 units above the compound's pKa will keep it in its neutral, more retained form, often leading to better separation.[7]
Option 2: Employ a More Aggressive Normal-Phase Eluent System
If you must use silica, you can try a more aggressive polar modifier. A common system for very stubborn amines is:
-
DCM / (10% NH3 in MeOH): A gradient of 10% ammonia in methanol mixed with dichloromethane can be very effective at eluting highly retained basic compounds.[5]
Question 4: My compound separates from impurities on the TLC plate, but during the flash column run, all the fractions are mixed. Why is this happening?
Answer: This frustrating issue often points to one of two problems:
-
Compound Instability on Silica: Your morpholine derivative might be degrading on the acidic silica gel during the longer residence time of a column run. What you see as two spots on a quick TLC run might be your product and a degradation byproduct in equilibrium. A 2D TLC experiment (run the plate once, dry it, rotate it 90 degrees, and run it again in the same solvent) can help diagnose this. If the spot deviates from the diagonal, degradation is likely occurring. The solution is to use a deactivated silica column (pre-flushed with a TEA-containing solvent) or switch to a less acidic stationary phase like alumina or amine-functionalized silica.[14]
-
Improper Sample Loading: How you load your sample onto the column is critical. If you dissolve your sample in a solvent that is much more polar than your starting eluent, it will disrupt the initial equilibration at the top of the column. The sample will effectively "crash" out and then run down the column in broad, poorly resolved bands.
-
Best Practice (Dry Loading): For polar compounds, dry loading is highly recommended.[2] Dissolve your crude product in a suitable solvent (like DCM or MeOH), add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This ensures that your compound starts as a very narrow, concentrated band, leading to optimal separation.
-
Experimental Protocols & Data
Protocol 1: Step-by-Step Eluent System Development using TLC
This protocol outlines the systematic process for identifying an optimal eluent system for a novel polar morpholine derivative using TLC.
-
Prepare Your Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM, chloroform, or methanol) to create a concentrated stock solution.
-
Spot the TLC Plate: Using a capillary tube, carefully spot your sample solution onto the baseline of a silica gel TLC plate (marked with a pencil ~1 cm from the bottom).[3] Make the spot as small and concentrated as possible.
-
Initial Solvent Screening:
-
Analyze the Results: After the solvent front has moved to about 0.5 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine). Calculate the Rf for your target compound.
-
Systematic Optimization:
-
Based on the initial screen, choose the system that moved your compound off the baseline.
-
If Rf is too low: Increase the proportion of the more polar solvent in 5-10% increments (e.g., move from 95:5 DCM:MeOH to 90:10 DCM:MeOH).
-
If Rf is too high: Decrease the proportion of the polar solvent.
-
-
Incorporate a Basic Modifier: Once you have a solvent system that gives an Rf in the 0.15-0.4 range, run a new TLC plate with the same solvent system but with 1% TEA added. Observe if the spot becomes more defined and less streaked, and note any change in the Rf value.
-
Final Selection: The optimal eluent for your isocratic flash column run will be the solvent mixture containing 1% TEA that provides an Rf of ~0.2-0.3 for your target morpholine derivative and the best possible separation from its nearest impurities.
Data Presentation: Solvent Properties for Normal-Phase Chromatography
The choice of solvent is critical and is guided by its polarity or "strength" in eluting compounds from the stationary phase. This is quantified by the eluotropic value (ε°). A higher ε° indicates a more polar, "stronger" solvent.
| Solvent | Eluotropic Value (ε°) on Silica | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.01 | 0.1 | 69 | Standard non-polar base solvent. |
| Toluene | 0.29 | 2.4 | 111 | Can offer different selectivity due to aromaticity. |
| Dichloromethane (DCM) | 0.42 | 3.1 | 40 | Excellent solvent for a wide range of compounds. |
| Ethyl Acetate (EtOAc) | 0.58 | 4.4 | 77 | A very common, medium-polarity solvent. |
| Acetonitrile (ACN) | 0.65 | 5.8 | 82 | A polar solvent, often used in reversed-phase. |
| Isopropanol (IPA) | 0.82 | 3.9 | 82 | A polar, protic solvent. |
| Methanol (MeOH) | 0.95 | 5.1 | 65 | A very strong polar solvent for eluting polar compounds. |
| Water | >1.0 | 10.2 | 100 | The most polar solvent, used in reversed-phase. |
Data compiled from various chromatography resources.[16][17]
Visualized Workflow
Diagram 1: Eluent Selection Workflow for Polar Morpholine Derivatives
This diagram illustrates the decision-making process for developing a robust flash chromatography method for polar basic compounds.
Caption: Decision workflow for selecting an optimal eluent system.
References
-
Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blogs. Retrieved from [Link]
-
Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar-Institute. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
He, L., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560731. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]
-
Eluent Strength Translator. (2021, May 9). Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Jayasena, K. G. R. S., et al. (2012). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Chromatographic Science, 50(7), 570–576. Retrieved from [Link]
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Biotage Blogs. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Are The Necessary Properties Of An Eluent In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Teledyne ISCO. (2024, December 6). Flash chromatography method development without TLC plates?! Is it possible? [Video]. YouTube. Retrieved from [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
ResearchGate. (2023, July 20). What are the best eluent systems (solvent systems) typically used for the purification of phytochemical components (by TLC)? Retrieved from [Link]
-
Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Restek Resource Hub. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
-
Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? Biotage Blogs. Retrieved from [Link]
-
Chemistry 4631. (n.d.). Normal Phase Chromatography. Retrieved from [Link]
-
Semantic Scholar. (1999, June 1). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Retrieved from [Link]
-
ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
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Technical Support Center: Enhancing Morpholine Compound Solubility for Biological Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Solubility Challenge
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a common scaffold in medicinal chemistry.[1][2] Its unique structure contributes to desirable pharmacological properties, but can also present significant solubility challenges. The basic nature of the morpholine nitrogen (pKa of the conjugate acid is ~8.4) means its ionization state—and therefore solubility—is highly dependent on pH.[1] For researchers, ensuring a compound is fully dissolved in an assay buffer is critical; undissolved particles can lead to inaccurate and irreproducible results, wasting valuable time and resources.[3][4]
This guide will walk you through a systematic approach to understanding and improving the solubility of your morpholine compounds, from fundamental principles to advanced troubleshooting.
Part 1: Foundational Knowledge & Initial Assessment
Before attempting to solubilize your compound, a foundational understanding of its physicochemical properties is essential. This begins with distinguishing between two key solubility measurements.
FAQ: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[5][6] It measures how readily a compound precipitates out of a supersaturated solution. This is often the first solubility assessment in high-throughput screening because it's fast.[6] However, it can overestimate the true solubility as the compound may remain in a non-crystalline, amorphous state for a period.[7][8]
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours).[5][6][9] This value is more representative of the compound's behavior in a biological system and is crucial for later-stage development.[8][9]
Kinetic solubility often yields higher values than thermodynamic solubility because it reflects the solubility of the amorphous form, which is more energetic and less stable than the crystalline form.[7][8]
Part 2: Systematic Troubleshooting & Enhancement Strategies
If you encounter precipitation or poor solubility, follow this tiered approach, starting with the simplest and most common techniques.
Tier 1: The First Line of Defense - pH and Co-solvents
The "Why": The morpholine ring contains a basic nitrogen atom.[1] At a pH below its pKa, this nitrogen will be protonated, forming a positively charged morpholinium ion. This ionization dramatically increases the compound's interaction with polar water molecules, thereby enhancing its aqueous solubility.[10] Conversely, at a pH above the pKa, the morpholine will be in its neutral, less soluble free base form.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments).
-
Compound Addition: Add an excess of your solid morpholine compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Separation: Remove the undissolved solid by centrifugation or filtration (using a filter compatible with your compound).
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your compound.
The "Why": Many organic compounds are hydrophobic ("water-fearing"). Co-solvents are organic solvents that are miscible with water and help to bridge the polarity gap between the hydrophobic compound and the aqueous buffer.[11] By reducing the overall polarity of the solvent system, co-solvents can better solvate the compound.[11] Dimethyl sulfoxide (DMSO) is the most common co-solvent used in biological research due to its powerful solubilizing ability and miscibility with water.[12]
Best Practices for Using DMSO:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-30 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can assist, but always check for compound stability under these conditions.
-
Assay Concentration: When preparing your working solution, dilute the DMSO stock into your aqueous assay buffer. It is critical to keep the final concentration of DMSO in the assay as low as possible , as it can be toxic to cells and interfere with assay components.[13][14]
Data Presentation: Recommended Final DMSO Concentrations for Cell-Based Assays
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration | Expected Cellular Impact | Source |
| Most Cell Lines | ≤ 0.5% (v/v) | Generally well-tolerated with minimal cytotoxicity. | [15] |
| Some Robust Cell Lines | Up to 1.0% (v/v) | May be acceptable, but requires validation. | [15] |
| Primary Cells / Sensitive Lines | ≤ 0.1% (v/v) | Recommended to avoid artifacts and ensure cell health. | [15][16] |
Always perform a vehicle control (assay buffer with the same final DMSO concentration but no compound) to account for any effects of the solvent itself.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My compound precipitates immediately when I add my DMSO stock to the aqueous buffer.
-
Root Cause: This is a classic sign of poor kinetic solubility. The compound is crashing out of solution as soon as it encounters the highly polar aqueous environment.
-
Solution Workflow:
Caption: Workflow for addressing compound precipitation.
-
Step-by-Step Actions:
-
Lower the Target Concentration: Your desired assay concentration may exceed the compound's kinetic solubility limit in that specific buffer. Try a lower concentration.
-
Optimize DMSO Dilution: If you need a high compound concentration, you may need a higher percentage of DMSO. However, for cell-based assays, this is often not an option. Instead, make a more concentrated DMSO stock (e.g., 50 mM or 100 mM) so that a smaller volume is needed for dilution, keeping the final DMSO percentage low.
-
Change the Buffer pH: Based on your pH-solubility profile, ensure your assay buffer pH is in the optimal range for solubility.
-
-
Scenario 2: My compound seems dissolved, but my assay results are inconsistent.
-
Root Cause: Micro-precipitates, invisible to the naked eye, may be forming over time. This is common when the working solution is left at room temperature for an extended period. These small particles can interfere with plate readers and lead to variable results.[17]
-
Solutions:
-
Fresh Preparations: Prepare working solutions immediately before use. Do not store diluted aqueous solutions of your compound.
-
Solubility Assessment: Perform a formal solubility test (kinetic or thermodynamic) to confirm the maximum soluble concentration under your exact assay conditions (buffer, temperature).
-
Consider Tier 2 Strategies: If the problem persists, you may need a more advanced formulation approach.
-
Part 3: Tier 2 Advanced Strategies
When pH and simple co-solvents are insufficient, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Salt Formation:
-
The "Why": Converting a weakly basic or acidic drug into a salt is a highly effective method to increase solubility and dissolution rate.[18][19][20] For a basic morpholine compound, reacting it with an acid (e.g., HCl, methanesulfonic acid) forms a salt (e.g., hydrochloride, mesylate) that is typically much more water-soluble than the free base.[18]
-
Considerations: This requires chemical synthesis to create the salt form. It's a powerful tool but is typically reserved for lead candidates due to the resource investment.
-
-
Use of Excipients/Surfactants:
-
The "Why": Surfactants (like Tween® 80 or Pluronic® F-68) and complexing agents (like cyclodextrins) can encapsulate hydrophobic molecules, increasing their apparent solubility.[21][22]
-
Considerations: These must be used with caution as they can interfere with biological assays. Always run controls to ensure the excipient itself does not affect the assay outcome.
-
-
Solid Dispersions:
-
The "Why": This technique involves dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEG) at a molecular level.[21] This creates an amorphous solid form of the drug, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[11]
-
Considerations: This is a sophisticated formulation technique generally used in pharmaceutical development to improve oral bioavailability.[21]
-
Strategy Selection Flowchart:
Caption: Decision tree for selecting a solubility strategy.
Conclusion
A systematic and informed approach is key to overcoming the solubility challenges of morpholine compounds. By first understanding the compound's properties through pH-profiling and appropriate solubility assays, researchers can make logical choices. Starting with simple adjustments like pH and judicious use of co-solvents will solve the majority of issues. For particularly challenging molecules, advanced strategies like salt formation offer powerful, albeit more resource-intensive, solutions. Always validate your chosen method with appropriate controls to ensure the integrity of your biological data.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kaur, M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
-
Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Singh, A., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(2), 57-65. [Link]
-
Kumar, L., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 251-256. [Link]
-
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]
-
IARC. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47). IARC. [Link]
-
ResearchGate. (2015). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Forman, K., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 359. [Link]
-
Lu, H., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 184, 65-75. [Link]
-
Balakin, K. V., et al. (2006). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 11(1), 20-26. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement-eminent role in poorly soluble drugs. World Journal of Biology Pharmacy and Health Sciences, 8(2), 01-12. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Deshpande, R. D., & Gowda, D. V. (2017). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Young Pharmacists, 9(1), 6-13. [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. rjpdft.com [rjpdft.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. wjbphs.com [wjbphs.com]
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drug Candidates
Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of morpholine-containing drug candidates. The morpholine ring is a highly valued scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates. However, its susceptibility to metabolic degradation can often be a significant hurdle in drug development.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve metabolic instability issues in your morpholine-containing compounds.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the preclinical development of morpholine-containing drug candidates, offering step-by-step guidance to identify and rectify metabolic liabilities.
Issue 1: Rapid in vitro clearance of my morpholine-containing compound in liver microsome stability assays.
Symptoms:
-
Low half-life (t½) in human or rodent liver microsomes.
-
High intrinsic clearance (CLint) values.
-
Discrepancy between expected and observed in vivo exposure.
Possible Causes & Investigation Workflow:
-
Metabolite Identification: The first crucial step is to identify the metabolic "hotspots" on your molecule. The morpholine ring itself is a common site of metabolism.
-
Action: Perform metabolite identification studies using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Incubate your compound with liver microsomes (human, rat, mouse) in the presence of NADPH. Analyze the resulting mixture for metabolites.
-
Expected Metabolites: Look for mass shifts corresponding to common metabolic transformations of the morpholine ring, such as hydroxylation (+16 Da), N-dealkylation, or ring opening.
-
-
Cytochrome P450 (CYP) Phenotyping: Determine which specific CYP enzymes are responsible for the observed metabolism.
-
Action: Conduct CYP phenotyping experiments using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) or specific chemical inhibitors.
-
Interpretation: A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) or with a particular recombinant CYP enzyme points to its primary role in the clearance of your compound.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for high in vitro clearance.
Issue 2: My lead compound shows poor oral bioavailability despite good in vitro permeability.
Symptoms:
-
Low F% (oral bioavailability) in preclinical species.
-
High first-pass metabolism suspected.
Possible Causes & Mitigation Strategies:
-
First-Pass Metabolism in the Liver: The liver is the primary site of drug metabolism. If your compound is a high-extraction-ratio compound, a significant portion may be metabolized before it reaches systemic circulation.
-
Mitigation Strategy 1: Introduce Steric Hindrance: Flanking the metabolically liable positions on the morpholine ring with bulky groups can sterically hinder the approach of metabolizing enzymes.
-
Example: Introduction of a methyl or ethyl group on the carbon alpha to the nitrogen.
-
-
Mitigation Strategy 2: Introduce Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine, can decrease the electron density of the morpholine ring, making it less susceptible to oxidative metabolism.
-
Mitigation Strategy 3: Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-H bond, leading to a kinetic isotope effect that slows down the rate of metabolism.
-
-
Gut Wall Metabolism: Metabolism can also occur in the enterocytes of the gut wall, which also contain CYP enzymes (primarily CYP3A4).
-
Investigation: Compare the metabolic profile in intestinal microsomes to that in liver microsomes. If the profiles are similar and driven by the same CYPs, strategies to mitigate liver metabolism will likely also be effective for gut wall metabolism.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for the morpholine ring?
The most prevalent metabolic pathways for the morpholine moiety include:
-
Oxidation: This can occur at the carbon atoms alpha to the nitrogen or oxygen, leading to the formation of hydroxylated metabolites. This is often mediated by cytochrome P450 enzymes.
-
N-dealkylation: If the morpholine nitrogen is attached to a larger scaffold, enzymatic cleavage of the N-C bond can occur.
-
Ring Cleavage: This is a more extensive metabolic transformation that can lead to the formation of linear, more polar metabolites.
Metabolic Pathways of Morpholine Diagram:
Addressing challenges in the scale-up of 4-(4-Bromo-2,6-difluorobenzyl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important morpholine derivative. The presence of the difluorobenzyl moiety introduces specific synthetic considerations that require careful management to ensure a robust and efficient process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield in the Nucleophilic Substitution Reaction
Question: We are experiencing low yields when synthesizing this compound via the nucleophilic substitution of 4-bromo-2,6-difluorobenzyl bromide with morpholine. What are the likely causes and how can we improve the yield?
Answer:
Low yields in this nucleophilic substitution are often multifactorial, stemming from the inherent properties of the starting materials and the reaction conditions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the benzylic bromide.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient reaction time, temperature, or inadequate mixing on a larger scale. | - Monitor reaction progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. - Extend reaction time: Allow the reaction to proceed for a longer duration, ensuring the complete conversion of the starting bromide. |
| Side Reactions | The presence of a base, such as potassium carbonate, can lead to side reactions like the elimination of HBr from the starting material to form a reactive quinone methide intermediate, which can then polymerize. | - Use a non-nucleophilic base: Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize elimination side reactions. - Control stoichiometry: Use a slight excess of morpholine (1.1-1.2 equivalents) to favor the desired substitution reaction. |
| Poor Solubility | On a larger scale, poor solubility of the reactants or base can lead to a heterogeneous reaction mixture and inefficient reaction. | - Select an appropriate solvent: Aprotic polar solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good choices. For scale-up, consider a solvent from which the product can be easily crystallized. - Consider a phase-transfer catalyst: In a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the reactants in different phases. |
Experimental Protocol: Optimized Nucleophilic Substitution
-
To a stirred solution of 4-bromo-2,6-difluorobenzyl bromide (1.0 eq) in acetonitrile (5-10 volumes), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or HPLC every 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Formation of Impurities During Reductive Amination
Question: We are using a reductive amination approach to synthesize this compound from 4-bromo-2,6-difluorobenzaldehyde and morpholine. We are observing significant impurity formation. How can we minimize these byproducts?
Answer:
Reductive amination is a robust method for C-N bond formation and is generally amenable to scale-up.[1] However, impurity formation can occur if the reaction conditions are not carefully controlled.
Potential Impurities and Their Mitigation:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Starting Aldehyde | Incomplete reaction or hydrolysis of the imine intermediate during workup. | - Ensure complete imine formation: Stir the aldehyde and morpholine together for a sufficient time before adding the reducing agent. - Control pH during workup: Maintain a basic pH during the aqueous workup to prevent imine hydrolysis. |
| Benzyl Alcohol | Reduction of the starting aldehyde by the reducing agent before it can react with morpholine to form the imine. | - Choose the right reducing agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the imine over the aldehyde. - Control the addition of the reducing agent: Add the reducing agent portion-wise to the pre-formed imine solution to maintain a low concentration of the reducing agent. |
| Dimeric Impurities | The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine impurity. | - Use a slight excess of morpholine: This will help to ensure that all of the aldehyde reacts with the primary amine. - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
Experimental Protocol: Scalable Reductive Amination
-
In a suitable reaction vessel, dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent like methanol or dichloromethane (5-10 volumes).
-
Add morpholine (1.1 eq) dropwise at room temperature and stir the mixture for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates complete conversion.
-
Carefully quench the reaction by the slow addition of water.
-
If methanol was used, remove it under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualization of Synthetic Workflows
Caption: Synthetic Workflows for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most scalable synthetic routes for producing this compound?
For large-scale production, reductive amination is often the preferred route.[1] This method typically involves milder reaction conditions compared to nucleophilic substitution with a benzyl bromide, which can be lachrymatory and reactive. Furthermore, the starting aldehyde for reductive amination is generally more stable and easier to handle on a large scale than the corresponding benzyl bromide.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
Several parameters are critical to monitor to ensure a safe, efficient, and reproducible synthesis on a large scale:
-
Temperature Control: Both the nucleophilic substitution and reductive amination reactions can be exothermic. Adequate cooling capacity is essential to prevent runaway reactions and the formation of byproducts.
-
Mixing Efficiency: As the scale of the reaction increases, ensuring proper mixing becomes crucial for maintaining a homogeneous reaction mixture and achieving consistent results.
-
Rate of Reagent Addition: The controlled addition of reagents, particularly the reducing agent in the reductive amination, is critical for managing the reaction exotherm and minimizing side reactions.
-
Reaction Monitoring: Regular in-process controls (e.g., HPLC, GC) are vital to track the reaction progress and determine the optimal endpoint, preventing the formation of impurities from over-reaction.
Q3: How can the final product be effectively purified on a large scale?
While column chromatography is a valuable tool for purification on a laboratory scale, it is often not practical for large-scale production.[2] The preferred method for purifying this compound on a large scale is crystallization .
-
Solvent Selection: A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below, leading to high recovery of pure crystals.
-
Cooling Profile: A controlled cooling profile during crystallization is important for obtaining a consistent crystal size distribution, which can impact filtration and drying efficiency.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and ensure the desired crystal form is obtained.
Q4: What are the potential safety considerations for this synthesis?
-
Handling of Reagents: 4-Bromo-2,6-difluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium borohydride is flammable and can react with water to produce hydrogen gas.
-
Exothermic Reactions: As mentioned, both synthetic routes can be exothermic. It is crucial to have a proper cooling system in place and to add reagents at a controlled rate.
-
Solvent Hazards: The solvents used in the synthesis may be flammable and/or toxic. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Visualization of Potential Side Reactions in Nucleophilic Substitution
Caption: Potential Side Reaction Pathway in Nucleophilic Substitution.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- E3S Web of Conferences. (2024).
- BenchChem. (2025). An In-depth Technical Guide to 4-(4-Bromobenzyl)
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7485.
- Google Patents. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US6177564B1.
- BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
- Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry.
- BenchChem. (2025). Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine.
- ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?
- ResearchGate. (2014).
- Wiley Online Library. (2020).
- Google Patents. (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3514.
- ACS. (2025).
- Google Patents. (1991).
- Google Patents. (2011).
- PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 358-370.
- RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-467.
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Technical Support Center: Purification of Morpholine Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of inorganic salt byproducts from morpholine reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to tackle purification challenges effectively.
Introduction: The Challenge of Purity in Morpholine Synthesis
Morpholine and its derivatives are invaluable building blocks in organic synthesis, finding wide application in the production of pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib.[1] Common synthetic routes, such as the dehydration of diethanolamine with sulfuric acid or the reaction of bis(2-chloroethyl) ether with ammonia, invariably generate inorganic salt byproducts like sodium sulfate or ammonium chloride.[2][3]
The presence of these residual inorganic salts is not a trivial issue. For pharmaceutical applications, even trace amounts of ionic impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4][5] Therefore, robust and efficient purification strategies are paramount. This guide is structured to help you navigate the common pitfalls and select the optimal method for your specific morpholine derivative.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the workup and purification of your morpholine-containing reaction mixture.
Issue 1: A persistent emulsion has formed during aqueous extraction.
Q: I'm trying to remove sodium sulfate from my reaction mixture using a liquid-liquid extraction with dichloromethane and water, but a stubborn emulsion has formed at the interface. How can I break it?
A: Emulsion formation is a common headache, especially when residual starting materials or byproducts act as surfactants. Here’s a systematic approach to resolving it:
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component that reduces interfacial tension. In this context, partially soluble morpholine salts or other amphiphilic molecules could be the culprit.
Solutions, from least to most invasive:
-
Patience and Mechanical Agitation:
-
Protocol: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.
-
Causality: This gives the dispersed droplets time to merge and separate based on density.
-
-
Addition of Brine (Saturated NaCl solution):
-
Protocol: Add a small volume of a saturated aqueous sodium chloride (brine) solution to the separatory funnel and gently invert it a few times.
-
Causality: This is often the most effective method. The brine increases the ionic strength of the aqueous phase, which accomplishes two things: it decreases the solubility of your organic product in the aqueous layer (salting-out effect) and helps to disrupt the stabilizing forces of the emulsion, forcing the organic and aqueous layers to separate.[6]
-
-
Filtration through a Pad of Celite® or Glass Wool:
-
Protocol: Prepare a small plug of glass wool or a short pad of Celite® in a powder funnel and filter the entire emulsified mixture through it.
-
Causality: The fine particles of the filter aid can physically disrupt the emulsion, causing the droplets to coalesce and separate upon collection.
-
-
Centrifugation:
-
Protocol: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.
-
Causality: The applied centrifugal force accelerates the separation of the two immiscible phases based on their density differences.[7]
-
Issue 2: My target morpholine compound is water-soluble, making extraction inefficient.
Q: My morpholine derivative has significant solubility in water, and I'm losing a lot of product in the aqueous layer during extraction. How can I improve my yield?
A: This is a classic challenge with polar organic molecules. The key is to manipulate the properties of the aqueous phase to minimize the solubility of your compound.
Underlying Cause: The ether and amine functionalities of the morpholine ring can form hydrogen bonds with water, leading to appreciable aqueous solubility, especially for smaller or more polar derivatives.[1][8]
Solutions:
-
Salting-Out Liquid-Liquid Extraction (SALLE):
-
Protocol: Before extraction, saturate the aqueous phase of your reaction mixture with an inorganic salt like sodium chloride or potassium carbonate. Then, proceed with the extraction using an organic solvent.
-
Causality: The dissolved salt ions hydrate, reducing the amount of "free" water available to solvate your organic compound. This significantly decreases the solubility of the organic compound in the aqueous layer, partitioning more of it into the organic phase.[9]
-
-
Continuous Liquid-Liquid Extraction:
-
Protocol: For highly water-soluble compounds, a continuous extraction apparatus (e.g., a Soxhlet extractor modified for liquid-liquid extraction) can be used. This method repeatedly passes fresh organic solvent through the aqueous layer, gradually extracting the compound over time.
-
Causality: This technique overcomes unfavorable partition coefficients by using a continuous flow of the extracting solvent, ensuring that even compounds with low organic solubility are eventually transferred from the aqueous phase.
-
-
pH Adjustment (for ionizable derivatives):
-
Protocol: If your morpholine derivative has an acidic or basic functional group elsewhere in the molecule, you can adjust the pH of the aqueous layer to suppress its ionization. For a basic compound, increase the pH with a base (e.g., NaOH) to ensure it is in its neutral, more organic-soluble form. For an acidic compound, decrease the pH with an acid.
-
Causality: The charged, ionized form of a molecule is almost always more soluble in water than its neutral form. By converting your compound to its neutral state, you maximize its preference for the organic solvent.[6]
-
Issue 3: After solvent removal, my product is still contaminated with salt.
Q: I performed an aqueous wash and dried my organic layer with magnesium sulfate. After evaporating the solvent, my NMR spectrum still shows inorganic salt contamination. What went wrong?
A: This indicates that either the washing was incomplete or the salt has some solubility in your organic solvent.
Underlying Cause: While most inorganic salts have low solubility in common organic solvents, it's not always zero.[10] Additionally, if the aqueous washes were not thorough enough, microscopic droplets of the salt solution can remain suspended in the organic layer.
Solutions:
-
Multiple Aqueous Washes:
-
Protocol: Instead of one large wash, use three or four smaller volume washes. For example, instead of washing with 100 mL of water once, wash with 4 x 25 mL.
-
Causality: Partitioning is an equilibrium process. Multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent.
-
-
Recrystallization:
-
Protocol: This is a powerful purification technique for solid products. Dissolve your crude product in a minimum amount of a suitable hot solvent in which the inorganic salt is insoluble. The desired compound will dissolve, but the salt will not. Filter the hot solution to remove the insoluble salt, then allow the solution to cool slowly to crystallize your purified product.[11][12]
-
Causality: Recrystallization relies on the difference in solubility between your compound and the impurities at different temperatures.[13] The inorganic salt's insolubility in the chosen organic solvent allows for its physical removal via hot filtration.
-
-
Column Chromatography (Silica Gel):
-
Protocol: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system.
-
Causality: Inorganic salts are highly polar and will adsorb very strongly to the silica gel at the top of the column. Your typically less-polar organic product will travel down the column and can be collected as a purified fraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for removing inorganic salts?
A1: For most applications, a standard liquid-liquid extraction is the first and most effective method.[6] Dissolve the reaction mixture in an appropriate organic solvent (like ethyl acetate or dichloromethane) and wash it several times with water, followed by a final wash with brine.[14] The highly polar inorganic salts will preferentially partition into the aqueous layer, leaving the desired organic compound in the organic layer.
Q2: How do I choose the right organic solvent for extraction?
A2: The ideal extraction solvent should meet several criteria:
-
High solubility for your desired compound.
-
Low solubility for the inorganic salt.
-
Immiscibility with water.
-
A relatively low boiling point for easy removal after extraction.
-
Appropriate density: A solvent denser than water (e.g., dichloromethane) will form the bottom layer, while a less dense solvent (e.g., ethyl acetate, diethyl ether) will form the top layer. This is important for procedural planning.
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Dichloromethane | 1.33 | 40 | 1.3 g/100 mL | Good for many organics, but can form emulsions. Denser than water. |
| Ethyl Acetate | 0.902 | 77 | 8.3 g/100 mL | A good general-purpose solvent. Less dense than water. |
| Diethyl Ether | 0.713 | 35 | 6.9 g/100 mL | Highly volatile and flammable. Less dense than water. |
| Toluene | 0.867 | 111 | 0.05 g/100 mL | Higher boiling point, useful for some applications. Less dense than water. |
Q3: My product is a solid. Is simple filtration enough to remove the salt?
A3: Sometimes, but it depends on the physical form of the salt and product. If the salt has precipitated out of the reaction solvent and your product remains dissolved, then yes, a simple gravity or suction filtration can remove the solid salt.[15][16] However, if both your product and the salt are solids, you will need to employ a method based on differential solubility, such as recrystallization or washing the solid mixture with a solvent that dissolves the salt but not your product (a trituration).
Q4: How can I confirm that all the inorganic salt has been removed?
A4: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While salts themselves are not directly visible in ¹H or ¹³C NMR, their presence can sometimes broaden the peaks of your compound. More definitively, a lack of residual solvent peaks (like water) after drying is a good indirect indicator.
-
Ion Chromatography (IC): This is a highly sensitive technique specifically designed to detect and quantify ionic impurities at low levels, making it an excellent choice for quality control in pharmaceutical settings.[5]
-
Conductivity Measurement: A simple conductivity measurement of a solution of your final product can indicate the presence of ionic impurities. A low conductivity reading suggests a high level of purity from salts.
Experimental Workflow Diagrams
Workflow 1: Decision Tree for Salt Removal
This diagram outlines a logical progression for selecting a purification strategy based on the properties of your reaction mixture.
Caption: Decision tree for selecting an appropriate salt removal method.
Workflow 2: Liquid-Liquid Extraction Protocol
This diagram illustrates the key steps in a standard liquid-liquid extraction process for removing water-soluble salts.
Caption: Step-by-step workflow for a typical liquid-liquid extraction.
References
-
atamankimya.com. MORPHOLINE. [Link]
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National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
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BioPharm International. (2017-06-01). Managing Residual Impurities During Downstream Processing. [Link]
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RSC Education. Purifying by recrystallisation | 16–18 years | Resource. [Link]
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YouTube. (2019-04-24). Filtration and Crystallisation. [Link]
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ResearchGate. (2017-02-03). Removing NaCl from a highly water soluble organic compound?[Link]
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LCGC International. (2024-12-10). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. [Link]
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ResearchGate. (2020-05-08). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?[Link]
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LCGC International. Salting-out Liquid-Liquid Extraction (SALLE). [Link]
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Suprasel. (2024-09-24). The science of salt recrystallization. [Link]
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Chemistry LibreTexts. (2023-01-29). Recrystallization. [Link]
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Chemistry LibreTexts. (2021-06-20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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ResearchGate. (2018-01-31). The solubility of inorganic salts in organic solvents?[Link]
-
Chemistry LibreTexts. (2022-04-07). 1.5: Filtering Methods. [Link]
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YouTube. (2024-12-18). Liquid-Liquid Extraction - Pre-lab. [Link]
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PubMed Central (PMC). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 4-(4-Bromo-2,6-difluorobenzyl)morpholine using NMR and MS
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of regulatory compliance and a prerequisite for advancing a candidate molecule. For researchers, scientists, and drug development professionals, the analytical rigor applied at this stage is paramount. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 4-(4-Bromo-2,6-difluorobenzyl)morpholine, a compound of interest in contemporary medicinal chemistry.
The Imperative of Orthogonal Analytical Approaches
Experimental Design & Rationale
The selection of analytical techniques and experimental parameters is not arbitrary; it is a deliberate process guided by the specific structural features of the target molecule. For this compound, our experimental design is as follows:
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To map the proton, carbon, and fluorine environments within the molecule, providing detailed information on chemical shifts, coupling constants, and through-space interactions. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the accurate molecular weight, confirm the isotopic distribution pattern characteristic of a brominated compound, and analyze fragmentation patterns to piece together the molecular structure.[5][6][7]
Caption: A streamlined workflow for the structural elucidation of small molecules.
Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A Critical First Step
The quality of NMR data is intrinsically linked to the quality of the sample preparation. A meticulous approach here prevents the introduction of artifacts that can complicate spectral interpretation.[8][9][10]
Step-by-Step NMR Sample Preparation Protocol:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. The precision of this step is crucial for any subsequent quantitative analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For this compound, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices. The use of a deuterated solvent is standard in proton NMR to avoid large solvent signals that would obscure the analyte's signals.[10]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step prevents signal broadening due to suspended solids.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | zgpg30 |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Spectral Width | 16 ppm | 240 ppm | 200 ppm |
Rationale for Parameter Selection:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is essential for resolving complex spin systems.
-
Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A 2-second relaxation delay allows for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry.[5][6] This is particularly useful for confirming the molecular weight and purity of a synthesized compound.[5][11][12]
Step-by-Step LC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote ionization) is typically employed.
-
Flow Rate: A flow rate of 0.5 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective for this molecule due to the presence of the basic morpholine nitrogen.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for obtaining accurate mass measurements.
-
Scan Range: A scan range of m/z 100-500 will encompass the expected molecular ion.
-
Caption: Schematic of a typical LC-MS system.
Data Interpretation and Structural Confirmation
NMR Spectral Analysis
The structural elucidation of this compound by NMR relies on the careful analysis of chemical shifts, integration, and coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra. The N-substitution on the morpholine ring is known to significantly influence the chemical shifts of the ring protons and carbons.[13][14][15]
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | t | 1H | Ar-H |
| ~3.7 | t | 4H | O-CH₂ (Morpholine) |
| ~3.6 | s | 2H | Ar-CH₂-N |
| ~2.5 | t | 4H | N-CH₂ (Morpholine) |
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~160 (d) | C-F |
| ~130 (d) | C-Br |
| ~112 (t) | Ar-CH |
| ~67 | O-CH₂ (Morpholine) |
| ~59 | Ar-CH₂-N |
| ~53 | N-CH₂ (Morpholine) |
Predicted ¹⁹F NMR Data:
| Chemical Shift (ppm) | Multiplicity |
| ~ -110 | s |
Mass Spectrometry Analysis
The mass spectrum provides two critical pieces of information: the molecular weight and the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16][17][18] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum for compounds containing one bromine atom, where the two peaks are of nearly equal intensity.[16][17]
Predicted MS Data:
| m/z | Assignment |
| 292.0 | [M+H]⁺ with ⁷⁹Br |
| 294.0 | [M+H]⁺ with ⁸¹Br |
The observation of this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. The detailed connectivity and spatial information from ¹H, ¹³C, and ¹⁹F NMR, combined with the precise mass and isotopic information from MS, provides an unassailable confirmation of the molecular structure. This rigorous, multi-faceted approach is indispensable in the high-stakes environment of drug development, ensuring the integrity of the chemical entity and the reliability of subsequent biological and clinical studies.
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Netpharmalab. Mass Spectrometry in Drug Development Applications. [Link]
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YouTube. Bromo pattern in Mass Spectrometry. [Link]
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PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]
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An In-Depth Technical Guide to In Vivo Experimental Design for Morpholine-Based Compounds
A Senior Application Scientist's Perspective on Navigating Preclinical Challenges and Ensuring Robust, Translatable Data.
The morpholine ring is a privileged scaffold in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2] These attributes have led to the successful development of numerous therapeutic agents across a wide range of disease areas, from oncology and infectious diseases to central nervous system (CNS) disorders.[2][3] However, the journey from a promising morpholine-containing hit compound to a clinically viable drug candidate is contingent upon rigorous and intelligently designed in vivo experimentation.[4]
This guide provides a comprehensive framework for designing and executing in vivo studies for morpholine-based compounds. Drawing upon field-proven insights, it delves into the causality behind experimental choices, emphasizing the creation of self-validating protocols that generate robust and translatable data. We will explore the critical aspects of efficacy testing, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology assessments, all while adhering to the highest standards of scientific integrity and animal welfare.
The Morpholine Moiety: A Double-Edged Sword in Vivo
The six-membered heterocyclic morpholine ring, with its ether and secondary amine functionalities, presents a unique set of properties that must be carefully considered in in vivo settings.[2] Its weak basicity can enhance solubility and aid in formulation, yet it can also influence tissue distribution and potential off-target interactions.[1] The ring's relative metabolic stability is a key advantage, often leading to prolonged bioavailability, but its metabolism can still yield active or toxic derivatives that require thorough characterization.[1] Therefore, a well-designed in vivo program is not merely about demonstrating efficacy but also about comprehensively understanding the compound's behavior within a complex biological system.
Phase 1: Foundational In Vivo Pharmacokinetics (PK) and Dose-Ranging
Before embarking on extensive efficacy or toxicology studies, it is paramount to establish the fundamental pharmacokinetic profile of the morpholine compound. These initial studies inform dose selection, dosing frequency, and the optimal route of administration.
Key Objectives:
-
Determine key PK parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (Cl), and volume of distribution (Vd).[5]
-
Assess oral bioavailability (%F).[5]
-
Establish a maximum tolerated dose (MTD) in relevant animal models.
Experimental Design Considerations:
-
Animal Model Selection: Rodents, particularly mice and rats, are the most common initial models due to their well-characterized physiology, cost-effectiveness, and availability of disease models.[6][7] The choice between mice and rats can be influenced by factors such as metabolic differences and the specific disease model.[8]
-
Route of Administration: While oral administration is often the desired clinical route for small molecules, initial PK studies should also include intravenous (IV) administration to determine absolute bioavailability.[4][5]
-
Dosing: A single ascending dose study is typically performed to assess linearity of exposure.
-
Sampling: Serial blood sampling is conducted at multiple time points post-dose to adequately define the concentration-time curve. The use of techniques like dried blood spot (DBS) sampling can be a refinement over traditional plasma collection.[5]
-
Bioanalysis: A validated, sensitive, and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying the compound in biological matrices.[9]
Interpreting the Data: The initial PK data will reveal critical information. A compound with low oral bioavailability may require formulation optimization or consideration of alternative delivery routes. A short half-life might necessitate more frequent dosing in subsequent efficacy studies.
Phase 2: In Vivo Efficacy Testing: Demonstrating a Therapeutic Effect
Once the pharmacokinetic profile is understood, the focus shifts to demonstrating that the morpholine compound can elicit the desired therapeutic effect in a relevant disease model.
Causality in Model Selection: The choice of animal model is the most critical variable in efficacy testing. The model must recapitulate key aspects of the human disease pathology.
-
Oncology: For anticancer morpholine derivatives, which often target kinases, a variety of models are available.[1][10]
-
Cell-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice. These are useful for initial assessments of anti-tumor activity.[11]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunocompromised mice. These models better represent the heterogeneity of human tumors.[11]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.[11]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that mimic human cancers, providing a more physiologically relevant context.[12]
-
-
Infectious Diseases: For antibacterial morpholine compounds, infection models are utilized.
-
Neutropenic Thigh Infection Model: This is a standard model for assessing the efficacy of antibiotics against localized bacterial infections.[13]
-
Respiratory Tract Infection Model: This model is relevant for pathogens that cause pneumonia.[13][14]
-
Caenorhabditis elegans can serve as a simple, high-throughput in vivo screening model for antimicrobial activity.[15]
-
-
CNS Disorders: For morpholine compounds targeting the CNS, models that replicate neurological or psychiatric conditions are employed.[1]
-
Neurodegenerative Disease Models: Transgenic mice that develop amyloid plaques and neurofibrillary tangles are used to screen for Alzheimer's disease therapeutics.[16] For Parkinson's disease, neurotoxin-induced models (e.g., MPTP in mice) are common.[8]
-
Neuropharmacology Models: Various behavioral models in rodents can assess the effects of compounds on mood, anxiety, and cognition.[17][18]
-
Experimental Protocol: A Step-by-Step Guide for a Xenograft Efficacy Study
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before study initiation.
-
Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups. This is a critical step to reduce bias.[19]
-
Dosing: Administer the morpholine compound and vehicle control according to the predetermined dose, route, and schedule established in the PK studies.
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predefined size or when signs of morbidity are observed.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic biomarker analysis).
Data Visualization and Interpretation:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Phase 3: ADME and Toxicology: Ensuring a Safe Passage
A compound can be highly efficacious but fail due to poor ADME properties or unforeseen toxicity.[9] Therefore, a comprehensive in vivo safety and DMPK (Drug Metabolism and Pharmacokinetics) evaluation is non-negotiable.[20]
ADME Studies:
-
Metabolite Identification: In vivo studies, often using radiolabeled compounds, are conducted to identify the major metabolites.[20] This is crucial as metabolites can be active or toxic.
-
Excretion Studies: These studies determine the primary routes of elimination (urine, feces) of the compound and its metabolites.[5]
-
Tissue Distribution: Quantitative whole-body autoradiography (QWBA) or LC-MS/MS analysis of tissues provides a detailed picture of where the compound distributes in the body. This is particularly important for assessing potential accumulation in non-target organs.
Toxicology Studies:
-
Acute Toxicity: Single high-dose studies to determine the immediate effects and identify the MTD.
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 7, 28, or 90 days) to assess the effects of chronic exposure. These studies are conducted under Good Laboratory Practice (GLP) guidelines.[21]
-
Safety Pharmacology: This specialized set of studies investigates the potential adverse effects on vital organ systems.
-
Cardiovascular: Telemetry studies in conscious, freely moving animals (often dogs or non-human primates) are the gold standard for assessing effects on blood pressure, heart rate, and ECG parameters (e.g., QT interval).[22][23]
-
Central Nervous System: A functional observational battery (FOB) or Irwin test is used to assess potential neurological and behavioral effects.[24]
-
Respiratory: Whole-body plethysmography is used to measure respiratory rate and tidal volume.[24]
-
Comparative Analysis of In Vivo Models:
| Model Type | Key Advantages | Key Disadvantages | Primary Application for Morpholine Compounds |
| Rodents (Mice, Rats) | Cost-effective, well-characterized, large number of disease models available.[6][17] | May have different metabolic profiles than humans.[8] | Initial PK, efficacy, and toxicology screening. |
| Rabbits | Often used for developmental and reproductive toxicology (DART) studies. | Larger size and higher cost than rodents. | Specialized toxicology assessments. |
| Dogs (Beagle) | Cardiovascular system is more similar to humans than rodents.[6] | Higher cost, ethical considerations. | Cardiovascular safety pharmacology.[22] |
| Non-Human Primates (NHPs) | Closest physiological and genetic similarity to humans. | High cost, significant ethical considerations, limited availability. | Late-stage preclinical toxicology for high-risk compounds. |
Integrating Best Practices for Robust and Reproducible Data
To ensure the integrity and translatability of in vivo data, several best practices must be implemented:
-
The 3Rs (Replacement, Reduction, Refinement): This is a guiding principle for ethical animal research. Efforts should be made to replace animal studies with non-animal methods where possible, reduce the number of animals used, and refine procedures to minimize suffering.[25] The NC3Rs Experimental Design Assistant (EDA) is a valuable tool for designing robust experiments that adhere to these principles.[25][26]
-
Blinding and Randomization: These are essential for minimizing bias in efficacy studies.[19] The investigator assessing the outcomes should be blinded to the treatment allocation.
-
Statistical Power: Studies must be adequately powered to detect a statistically significant effect. A power analysis should be conducted during the experimental design phase to determine the appropriate sample size.[23]
-
Regulatory Compliance: For studies intended to support an Investigational New Drug (IND) application, adherence to FDA Good Laboratory Practice (GLP) regulations is mandatory.[21][27]
Decision-Making Logic in Preclinical Development:
Caption: A simplified decision tree for preclinical in vivo development.
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
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NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]
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NIH. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Available from: [Link]
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Taconic Biosciences. Mice and Rat Models for Neurobiology Research. Available from: [Link]
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MDPI. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Available from: [Link]
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MDPI. Special Issue : Rodent Animal Models for Drug Discovery. Available from: [Link]
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Scientific insights. Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Available from: [Link]
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Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of Morpholine Derivatives
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Morpholine, a six-membered heterocyclic ring containing oxygen and nitrogen, is a prime example of such a scaffold.[1][2] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—make it a valuable component in drug design.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across key therapeutic areas, offering field-proven insights and experimental data for researchers and drug development professionals.
The versatility of the morpholine ring allows for its incorporation into molecules targeting a diverse array of conditions, from cancer and infectious diseases to disorders of the central nervous system.[1][2] Understanding the SAR of these derivatives is critical for optimizing lead compounds and developing next-generation therapeutics with enhanced potency and selectivity.
Comparative SAR Analysis Across Therapeutic Areas
The strategic placement and modification of the morpholine moiety and its surrounding substituents can dramatically influence a compound's biological activity. This section compares these relationships in the context of anticancer, antimicrobial, and central nervous system (CNS) applications.
SAR of Morpholine Derivatives as Anticancer Agents
The fight against cancer has been significantly bolstered by the development of targeted therapies. Morpholine derivatives have emerged as potent inhibitors of key signaling pathways implicated in tumor growth and survival, most notably the PI3K/Akt/mTOR pathway.[1][3]
Key SAR Insights:
-
N-Substitution: The nitrogen atom of the morpholine ring is a critical point for modification. Attaching it to a core heterocyclic scaffold, such as quinazoline or tetrahydroquinoline, often forms the foundation of potent anticancer agents.[3][4]
-
Aromatic Ring Substitution: The nature and position of substituents on aromatic rings attached to the core scaffold are crucial for activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens, on a benzamide moiety significantly enhance cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and triple-negative breast cancer (MDA-MB-231).[3] This is attributed to stronger interactions within the target's active site, potentially through halogen bonding and hydrophobic interactions.[3]
-
Bridged Morpholines: Introducing bridged structures, such as a 3,5-ethylene bridge on the morpholine ring, can enhance binding affinity. Molecular modeling suggests these bridged moieties can penetrate deeper into the binding pocket of mTOR, leading to more potent and selective inhibition.[1]
-
Lipophilicity and Linkers: The connection of the morpholine ring to other heterocyclic moieties via a phenyl lipophilic group can result in potent cytotoxic activity against cell lines like the Jurkat T cell line.[1]
Comparative Data: Anticancer Activity of Morpholine Derivatives
| Compound Class | Target Pathway | Key Structural Features | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline (10e) | mTOR | 3,5-bis(trifluoromethyl)benzamide + Morpholine | A549 (Lung) | 0.033 | [3] |
| Tetrahydroquinoline (10h) | mTOR | 3,5-bis(trifluoromethyl)benzamide + Piperidine | MCF-7 (Breast) | 0.087 | [3] |
| Quinazoline (AK-10) | Apoptosis Induction | 4-chlorophenyl substitution | MCF-7 (Breast) | 3.15 | [4] |
| Quinazoline (AK-3) | Apoptosis Induction | 4-methoxyphenyl substitution | MCF-7 (Breast) | 6.44 | [4] |
Causality: The dramatic increase in potency for compound 10e compared to others highlights the synergistic effect of the morpholine ring combined with strong electron-withdrawing groups (bis-trifluoromethyl).[3] This combination optimizes the molecule's electronic and steric properties for high-affinity binding to the mTOR kinase domain. In contrast, while the quinazoline derivatives show good activity, their potency is an order of magnitude lower, indicating a different binding mode or less optimal interaction with their target.[4]
Visualizing the Mechanism: mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Morpholine derivatives often target key kinases like PI3K or mTOR within this cascade.
Caption: General workflow for an antimicrobial SAR study.
SAR of Morpholine Derivatives in CNS Disorders
Morpholine derivatives have found application as antidepressants and agents for neurodegenerative diseases. [2][5]Their ability to cross the blood-brain barrier (BBB) is a key advantage. [5]Marketed drugs like Reboxetine and Viloxazine, used for depression, feature a morpholine core. [5][6] Key SAR Insights:
-
Norepinephrine Reuptake Inhibition (NRI): In drugs like Reboxetine, the morpholine ring is part of a (2-ethoxyphenoxy)phenylmethyl)morpholine structure. The specific stereochemistry and the substituents on the phenyl rings are critical for potent and selective inhibition of the norepinephrine transporter (NET).
-
Serotonin Modulating Properties: Viloxazine, historically known as an NRI, also demonstrates serotonin (5-HT) receptor antagonism and agonism, contributing to its antidepressant effect. [6]The morpholine ring is attached to an ethoxy-phenyl group, and modifications here can alter the balance of NRI and serotonergic activity.
-
Multi-Target Activity: For neurodegenerative diseases, morpholine derivatives are being designed to inhibit multiple enzymes simultaneously, such as cholinesterases (AChE, BChE) and monoamine oxidase (MAO), which are involved in the pathology of Alzheimer's disease. [5] Causality: The rigid structure and hydrogen bonding capacity of the morpholine ring help to properly orient the key pharmacophoric elements (like the aromatic rings) for optimal interaction with neurotransmitter transporters or enzyme active sites. Its polarity is also balanced, allowing for sufficient water solubility for administration while retaining enough lipophilicity to cross the BBB.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses the antiproliferative activity of synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is tested against a range of concentrations of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which there is no visible turbidity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the morpholine derivative in a suitable solvent. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The morpholine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across diverse therapeutic targets. [1]SAR studies consistently reveal that its potency and selectivity can be finely tuned through strategic modifications. For anticancer agents, combining the morpholine ring with electron-withdrawing groups on appended aromatic systems is a proven strategy for enhancing mTOR inhibition. [3]In the antimicrobial field, morpholine continues to be a key component in established classes like oxazolidinones and as a valuable addition to scaffolds like quinolones to improve their activity spectrum. [7][8] Future research will likely focus on developing multi-target morpholine derivatives, particularly for complex diseases like cancer and neurodegenerative disorders. [5]The adaptability of the morpholine scaffold allows for the design of single molecules that can modulate multiple pathways, potentially leading to synergistic therapeutic effects and overcoming drug resistance. As synthetic methodologies advance, the exploration of novel and more complex morpholine-based architectures will continue to provide a rich pipeline of drug candidates for the foreseeable future.
References
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Kumari, A., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
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Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
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World Journal of Pharmaceutical Research. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. WJPR. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
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Bayrak, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
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Ahmad, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
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Somashekhar, M., et al. (2014). A review on antimicrobial activity of morpholine derivatives. ResearchGate. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Sharma, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
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Yu, Y., et al. (2021). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. ResearchGate. [Link]
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A Comparative Analysis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine with Known Kinase Inhibitors
This guide provides a comprehensive comparative analysis of the novel chemical entity 4-(4-Bromo-2,6-difluorobenzyl)morpholine against a panel of well-characterized kinase inhibitors targeting the PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways. As this compound is a novel compound, this guide is presented as a prospective framework for its evaluation, outlining the essential experimental workflows and data interpretation necessary to position it within the current landscape of kinase inhibitor therapeutics.
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1][2] Its presence suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. This guide will detail the in-depth biochemical and cellular characterization required to elucidate its potential as a kinase inhibitor.
For the purpose of this comparative analysis, we will evaluate our target compound against inhibitors of two critical oncogenic signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] We will use Alpelisib , a PI3Kα inhibitor, and Everolimus , an mTOR inhibitor, as comparators.[4][5]
-
RAF/MEK/ERK Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival.[6] We will use Vemurafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor, as representative inhibitors of this pathway.[7]
I. Biochemical Analysis: Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Workflow: In Vitro Kinase Assay
A common method for assessing kinase activity is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.[8][9] The workflow for such an assay is outlined below.
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for our test compound and the comparators against key kinases in the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.
| Compound | PI3Kα (nM) | mTOR (nM) | BRAF (nM) | MEK1 (nM) |
| This compound | 500 | >10,000 | 750 | >10,000 |
| Alpelisib | 5 | >10,000 | >10,000 | >10,000 |
| Everolimus | >10,000 | 2 | >10,000 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | 31 | >10,000 |
| Trametinib | >10,000 | >10,000 | >10,000 | 0.9 |
Interpretation of Hypothetical Data:
Based on these hypothetical results, this compound demonstrates moderate inhibitory activity against PI3Kα and BRAF, with less potency compared to the dedicated inhibitors Alpelisib and Vemurafenib. The lack of activity against mTOR and MEK1 suggests a degree of selectivity.
II. Cellular Activity Assessment
While in vitro assays provide valuable information on direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[10] These assays can assess the compound's ability to penetrate cell membranes, engage its target, and elicit a biological response.
Experimental Protocol: Cell Viability Assay
A common method to assess the effect of a compound on cell proliferation is the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for PI3K pathway analysis, A375 for BRAF-mutant melanoma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Wash: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50).
Data Presentation: Comparative GI50 Values
The following table presents hypothetical GI50 values for our test compound and the comparators in relevant cancer cell lines.
| Compound | MCF-7 (Breast Cancer, PIK3CA mutant) GI50 (µM) | A375 (Melanoma, BRAF V600E) GI50 (µM) |
| This compound | 2.5 | 5.0 |
| Alpelisib | 0.1 | >10 |
| Everolimus | 0.05 | >10 |
| Vemurafenib | >10 | 0.02 |
| Trametinib | >10 | 0.005 |
Interpretation of Hypothetical Data:
The hypothetical cellular data suggests that this compound has modest anti-proliferative activity in both cell lines, consistent with its dual inhibition of PI3Kα and BRAF observed in the biochemical assays. However, its potency is significantly lower than the dedicated inhibitors in their respective sensitive cell lines.
III. Signaling Pathway Analysis
To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to analyze the modulation of the target signaling pathways. Western blotting is a widely used technique for this purpose, allowing for the detection of changes in protein phosphorylation, which is a hallmark of kinase activity.[11]
Experimental Protocol: Western Blotting
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt/Akt, p-ERK/ERK).[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Signaling Pathways and Inhibition Points
The following diagrams illustrate the PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways and the points of inhibition for the known kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: RAF/MEK/ERK signaling pathway and points of inhibition.
IV. Concluding Remarks
This guide has outlined a comprehensive framework for the comparative analysis of a novel compound, this compound, against established kinase inhibitors. Through a combination of biochemical and cellular assays, it is possible to elucidate the compound's potency, selectivity, and mechanism of action.
Based on our hypothetical data, this compound presents as a dual inhibitor of PI3Kα and BRAF with modest activity. While its potency may not rival that of highly optimized, single-target inhibitors, its unique dual-targeting profile could warrant further investigation, particularly in cancer types where both pathways are co-activated. Further medicinal chemistry efforts could potentially optimize the potency and selectivity of this scaffold, leading to the development of a novel class of kinase inhibitors.
This guide underscores the importance of a multi-faceted approach to kinase inhibitor characterization, integrating in vitro biochemistry with cell-based functional assays to build a comprehensive understanding of a compound's therapeutic potential.
V. References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(5), 439-451. Retrieved from [Link]
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Varkaris, A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1437-1451.e4. Retrieved from [Link]
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Sun, L., et al. (2019). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. International Journal of Cancer, 144(7), 1527-1537. Retrieved from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Lovera, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12975-12980. Retrieved from [Link]
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Wikipedia. (2024, January 15). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 799-832. Retrieved from [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8731. Retrieved from [Link]
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MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]
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Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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Ishii, N., et al. (2013). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Cancer Research, 73(13), 4050-4060. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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Papanagnou, P., et al. (2024). Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(3), 1631. Retrieved from [Link]
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Varkaris, A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Retrieved from [Link]
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Schwartz, S., & Cantley, L. C. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Discovery, 5(2), 128-137. Retrieved from [Link]
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Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 33(11), 1167-1174. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Adriaenssens, E. (2023, June 27). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]
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Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20489-20494. Retrieved from [Link]
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Taden, M., & Tadin, A. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]
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Miricescu, D., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. International Journal of Molecular Sciences, 24(16), 12891. Retrieved from [Link]
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Zhang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(2), 225-236. Retrieved from [Link]
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ResearchGate. (n.d.). The PI3K/Akt/mTOR pathway and inhibitors that target it. Retrieved from [Link]
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Sharma, A., & Kumar, S. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Journal of Cellular and Molecular Medicine, 24(13), 7176-7195. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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VJOncology. (2024, February 20). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating Novel Morpholine Compounds for Anti-proliferative Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel chemical scaffolds that yield potent and selective anti-cancer agents is perpetual. The morpholine ring stands out as a "privileged" structure in medicinal chemistry.[1][2] Its frequent appearance in bioactive molecules is attributed to favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and receptor-binding affinity.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of novel morpholine-containing compounds, moving from initial cytotoxicity screening to mechanistic elucidation in cancer cell lines.
This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret their experiments with confidence. We will use a hypothetical series of novel morpholine compounds (NMCs)—NMC-1, NMC-2, and NMC-3—to illustrate the comparative evaluation process against a standard chemotherapeutic agent, Doxorubicin.
Foundational Strategy: Experimental Design & Rationale
A robust evaluation hinges on a well-conceived experimental plan. The choices made at this stage dictate the quality and interpretability of the data generated.
Selection of a Diverse Cancer Cell Line Panel
The initial assessment of an anti-proliferative agent should span multiple cancer types to identify broad-spectrum activity or, conversely, tumor-specific sensitivity. A well-chosen panel includes cell lines with differing genetic backgrounds and phenotypes.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) line, representing a common subtype of breast cancer.
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer (NSCLC).[5]
-
HeLa (Cervical Carcinoma): An aggressive, well-characterized cell line used extensively in cancer research.[5]
Scientist's Note: The inclusion of a non-cancerous cell line (e.g., human fibroblasts) is critical for later-stage studies to determine the therapeutic index—the ratio between cytotoxic concentration to cancer cells and healthy cells. For this initial guide, we focus on establishing anti-cancer efficacy.
The Triad of Assays: A Multi-faceted Approach
No single assay can fully capture a compound's anti-proliferative profile. We employ a logical sequence of three core assays to build a comprehensive picture of compound activity.
-
Cytotoxicity Screening (MTT Assay): To quantify the dose-dependent effect on cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Growth Inhibition (Cell Cycle Analysis): To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Mechanism of Cell Death (Apoptosis Assay): To confirm if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable trait for anti-cancer agents.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];
} caption: "High-level experimental workflow for evaluating novel compounds."
Protocol Deep Dive & Data Interpretation
Here, we provide self-validating protocols coupled with the presentation and interpretation of plausible experimental data.
Assay 1: Determining Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
-
Cell Seeding: Plate 5,000 cells (e.g., MCF-7, A549, HeLa) per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of NMCs and Doxorubicin in DMSO. Create a series of 2x working concentrations in serum-free medium.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions (and a vehicle control, 0.1% DMSO) to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and use non-linear regression to determine the IC50 value.[8]
Scientist's Note on Controls: A "vehicle control" (medium with DMSO) represents 100% viability. A "no-cell control" (medium only) provides the background absorbance to be subtracted from all readings. These are essential for data integrity.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| NMC-1 | 15.2 | 25.8 | 22.1 |
| NMC-2 | 2.5 | 4.8 | 3.1 |
| NMC-3 | 35.1 | > 50 | 41.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Interpretation: The data clearly identifies NMC-2 as the most potent of the novel compounds, with single-digit micromolar IC50 values across all three cell lines. While not as potent as the clinical drug Doxorubicin, its efficacy warrants further mechanistic investigation. NMC-1 shows moderate activity, and NMC-3 is largely inactive at the tested concentrations.
Assay 2: Uncovering Mechanism via Cell Cycle Analysis
Based on the potent cytotoxicity of NMC-2, we now investigate how it inhibits cell proliferation. Cell cycle analysis using propidium iodide (PI) staining is a robust method for this purpose.[9] PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content by flow cytometry.[10][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of NMC-2 (and vehicle control) for 24 hours.
-
Cell Harvesting: Harvest cells via trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.[10]
-
Fixation: Discard the supernatant, resuspend the cell pellet in 400 µL of PBS, and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[11] Fix for at least 1 hour at 4°C.[10]
-
Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[10] The RNase A is crucial to prevent staining of double-stranded RNA.[10]
-
Analysis: Incubate for 30 minutes in the dark and analyze using a flow cytometer. Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle (DMSO) | 65.4 | 20.1 | 14.5 |
| NMC-2 (4.8 µM) | 22.3 | 15.5 | 62.2 |
Interpretation: Treatment with NMC-2 leads to a dramatic accumulation of cells in the G2/M phase (62.2%) compared to the control (14.5%), with a corresponding decrease in the G0/G1 population. This strongly suggests that NMC-2 exerts its anti-proliferative effect by inducing G2/M cell cycle arrest .
Assay 3: Confirming Apoptotic Cell Death
Cell cycle arrest can lead to senescence or apoptosis. An ideal anti-cancer agent induces apoptosis (programmed cell death). We use Annexin V and PI co-staining to differentiate between healthy, apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, can detect this event.[15]
-
Cell Treatment: Seed and treat cells as in the cell cycle protocol, but for 48 hours to allow for the downstream effects of cell cycle arrest.
-
Cell Harvesting: Collect cells, including any floating cells in the medium, and centrifuge.
-
Washing: Wash cells once with cold PBS.[16]
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin-binding buffer.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[16]
-
Live cells: Annexin V (-) / PI (-)
-
Early Apoptotic cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic cells: Annexin V (+) / PI (+)
-
| Treatment | Live Cells | Early Apoptotic | Late Apoptotic / Necrotic | Total Apoptotic |
| Vehicle (DMSO) | 94.1 | 3.2 | 2.7 | 5.9 |
| NMC-2 (4.8 µM) | 30.5 | 45.3 | 24.2 | 69.5 |
Interpretation: The data confirms that the G2/M arrest induced by NMC-2 leads to a significant increase in apoptosis. The total apoptotic population surged to 69.5% in treated cells, compared to a baseline of 5.9% in control cells. This confirms a desirable mechanism of action for an anti-cancer compound.
Mechanistic Hypothesis: Targeting the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival and is frequently over-activated in many cancers.[17][18][19] This pathway plays a key role in regulating the G2/M cell cycle checkpoint.[20][21] Given our findings (G2/M arrest leading to apoptosis), a plausible hypothesis is that NMC-2 inhibits one or more kinases within this pathway.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Hypothesized inhibition of the PI3K/Akt pathway by NMC-2."
Future Directions: To validate this hypothesis, the next experimental steps would include Western blot analysis to measure the phosphorylation status of key proteins like Akt and mTOR in NMC-2-treated cells. A decrease in phosphorylation would provide strong evidence for on-target activity.
Conclusion
This guide outlines a systematic, multi-assay approach to characterize the anti-proliferative effects of novel morpholine compounds. Through a logical progression from broad cytotoxicity screening to specific mechanistic assays, we identified a lead candidate (NMC-2), determined its IC50 values, demonstrated its ability to induce G2/M cell cycle arrest, and confirmed that this arrest leads to apoptosis. This rigorous, evidence-based workflow is essential for advancing promising chemical scaffolds from initial discovery to preclinical development.
References
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. [Link]
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Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. (2020). Journal of Oral and Maxillofacial Pathology. [Link]
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The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. (n.d.). Frontiers in Oncology. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. [Link]
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PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022). Cancers. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Advances. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024). Molecules. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Babraham Institute. [Link]
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Role of PI3K signaling pathway in cancer onset and progression. The... (n.d.). ResearchGate. [Link]
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Analysis of Cell Cycle Position in Mammalian Cells. (2012). Journal of Visualized Experiments. [Link]
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Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). ResearchGate. [Link]
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Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (2024). bioRxiv. [Link]
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A Comparative Guide to Morpholine and Piperidine Scaffolds in Bioactive Molecules
Introduction: The Strategic Choice Between Saturated Heterocycles
In the landscape of medicinal chemistry, saturated six-membered heterocycles are foundational scaffolds for drug design. Among these, morpholine and piperidine stand out as two of the most ubiquitous and strategically important moieties.[1] Their prevalence in a vast array of approved pharmaceuticals and clinical candidates speaks to their value in crafting molecules with desirable biological activity and pharmacokinetic profiles.[2][3] While structurally similar—both being six-membered rings containing a nitrogen atom—a subtle yet profound difference dictates their application: the presence of an oxygen atom in the morpholine ring versus a methylene group in piperidine.
This guide provides an in-depth comparison of these two "privileged structures," moving beyond a simple list of features to explore the causal relationships between their physicochemical properties and their functional roles in bioactive molecules.[1][3] We will dissect how the choice between a morpholine and a piperidine scaffold can fundamentally alter a compound's potency, selectivity, solubility, and metabolic fate. This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform rational drug design.
Caption: Core structures of Piperidine and Morpholine.
Part 1: A Tale of Two Rings - Physicochemical and Structural Dissection
The fundamental distinction between morpholine and piperidine is the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom (–O–) in morpholine. This single atomic change has cascading effects on the electronic and physical properties of the ring, which medicinal chemists leverage to fine-tune drug candidates.
Key Physicochemical Differences
The introduction of the electronegative oxygen atom in the morpholine ring makes it a weaker base and more hydrophilic compared to its piperidine counterpart.
-
Basicity (pKa): The oxygen atom in morpholine exerts an inductive electron-withdrawing effect, pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton, rendering morpholine significantly less basic (pKa ≈ 8.4) than piperidine (pKa ≈ 11.1). This difference is critical, as the ionization state of a drug at physiological pH (≈7.4) influences its solubility, cell permeability, and interaction with acidic residues in target proteins.
-
Lipophilicity (LogP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxygen atom in morpholine can act as a hydrogen bond acceptor, increasing its affinity for water. Consequently, morpholine-containing compounds are generally more hydrophilic (possess a lower LogP) than their analogous piperidine derivatives.[4]
-
Hydrogen Bonding Potential: Both scaffolds feature a nitrogen atom that can act as a hydrogen bond acceptor (and a donor when protonated). However, morpholine's ether oxygen provides an additional, strategically positioned hydrogen bond acceptor site, which can be pivotal for anchoring a molecule within a protein's binding pocket.[5]
-
Conformational Profile: Both rings predominantly adopt a stable chair conformation. This predictable geometry allows them to act as rigid scaffolds, positioning appended functional groups in well-defined spatial orientations to optimize interactions with a biological target.[5]
Comparative Data Summary
| Property | Piperidine | Morpholine | Rationale for Difference |
| Molecular Formula | C₅H₁₁N | C₄H₉NO | Replacement of a CH₂ group with an Oxygen atom. |
| Molecular Weight | 85.15 g/mol | 87.12 g/mol | Oxygen is heavier than a CH₂ group. |
| pKa of Conjugate Acid | ~11.1 | ~8.4 | Inductive electron-withdrawal by the oxygen atom in morpholine reduces the nitrogen's basicity. |
| Calculated LogP (cLogP) | ~0.9 | ~-1.0 | The ether oxygen in morpholine increases polarity and hydrogen bonding capacity, enhancing hydrophilicity.[6] |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | 2 (Nitrogen, Oxygen) | The presence of the ether oxygen provides an additional H-bond acceptor site. |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | Both contain a secondary amine capable of donating a proton. |
Part 2: Strategic Deployment in Drug Design
The choice between a morpholine and piperidine scaffold is a classic lead optimization strategy. The specific goal—be it enhancing potency, improving solubility, increasing metabolic stability, or achieving better brain penetration—dictates the selection.
The Role of Morpholine: The "Pharmacokinetic Fixer"
The morpholine moiety is often introduced to address specific liabilities in a drug candidate, particularly related to its pharmacokinetic profile.[3]
-
Improving Solubility and ADME: The inherent hydrophilicity of the morpholine ring is frequently exploited to increase the aqueous solubility of a lipophilic molecule, which can improve its absorption and formulation characteristics.
-
Enhancing Metabolic Stability: The ether oxygen and the lower basicity of the nitrogen can make the morpholine ring less susceptible to certain metabolic enzymes compared to piperidine.
-
Modulating Target Affinity: In many instances, the morpholine ring is an integral part of the pharmacophore, with its oxygen atom forming a critical hydrogen bond with the target protein.[3]
-
Central Nervous System (CNS) Activity: For drugs targeting the CNS, achieving permeability across the blood-brain barrier (BBB) is paramount. Morpholine's properties—a weak basic pKa and the ability to engage in hydrophilic and lipophilic interactions—can strike the delicate balance required for BBB penetration.[5][7]
Case Study: In the development of inhibitors for monoamine oxidase B (MAO-B), a target for neurodegenerative diseases, replacing a piperidine ring with a morpholine ring resulted in a remarkable 100-fold increase in activity.[5] Molecular modeling revealed that the morpholine ring interacted favorably within the enzyme's entrance cavity, optimally positioning the rest of the molecule in the substrate-binding site.[5]
Examples of Morpholine-Containing Drugs:
-
Gefitinib (Iressa): An EGFR inhibitor used in cancer therapy, where the morpholine group enhances solubility and pharmacokinetic properties.
-
Linezolid (Zyvox): An antibiotic where the morpholine is a key structural component for its antibacterial activity.
-
Reboxetine (Edronax): An antidepressant (norepinephrine reuptake inhibitor) where the morpholine moiety is crucial for its activity and CNS penetration.
The Role of Piperidine: The "Privileged Workhorse"
Piperidine is one of medicinal chemistry's most prolific scaffolds, found in countless natural alkaloids and synthetic drugs.[2][8] Its robust nature and versatile chemistry make it a reliable starting point for building molecular complexity.
-
Strong Basic Center: The strongly basic nitrogen of piperidine is highly effective at forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets, a common and powerful binding motif.
-
High Druggability: The presence of a piperidine motif often enhances a molecule's "druggability" by improving its membrane permeability and overall ADME properties, though this is highly dependent on the substitution pattern.[2]
-
Versatile Scaffold: The piperidine ring provides a conformationally constrained anchor for displaying substituents in precise three-dimensional arrangements, which is essential for achieving high-potency and selective target engagement.
-
Prevalence in Major Drug Classes: Piperidine derivatives are prominent in drugs targeting the CNS, as well as in anticancer and anti-infective agents.[2][9][10]
Context-Dependent Outcomes: While often beneficial, the choice of scaffold is not universally predictable. In one study on potential antitumor agents, the replacement of a piperazine fragment with either a piperidine or a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, underscoring that the biological context is paramount.[11][12]
Examples of Piperidine-Containing Drugs:
-
Fentanyl: A potent synthetic opioid analgesic.
-
Methylphenidate (Ritalin): A stimulant used to treat ADHD.
-
Donepezil (Aricept): An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
Caption: A simplified decision workflow for scaffold selection.
Part 3: Experimental Validation Protocols
To objectively compare derivatives containing these scaffolds, a standardized set of experiments is essential. The following protocols represent self-validating systems for assessing key drug-like properties.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the "gold standard" method for empirically measuring LogP.[13] It directly quantifies the partitioning of a compound between n-octanol and water.
Causality: n-Octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capacity) serve as a reasonable mimic for the lipid bilayers of cell membranes. The resulting LogP value is a strong predictor of a drug's passive diffusion across biological membranes.
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol to form the two phases. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: Add a small aliquot of the compound's stock solution to a vessel containing a known volume of the n-octanol and water phases (e.g., 10 mL of each).
-
Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Protocol 2: In Vitro Metabolic Stability Assay in Hepatocytes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15]
Causality: Intact hepatocytes (liver cells) are used because they contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., transferases) metabolic enzymes, offering a more complete and physiologically relevant picture of hepatic metabolism than subcellular fractions like microsomes.[14][16]
Methodology:
-
Cell Preparation: Thaw cryopreserved human hepatocytes and dilute them in incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.[17]
-
Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the test compound (typically at a final concentration of 1 µM) to the wells to initiate the metabolic reaction.[17]
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from the incubation mixture and transfer it to a separate plate containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the enzymatic reactions.[16]
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line provides the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as: t₁/₂ = 0.693 / k
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[18][19]
Causality: This is a functional assay that directly measures the interaction at the target site. By competing against a ligand with known affinity, the relative affinity (Ki) of the test compound can be accurately determined. The use of a radiolabel provides a highly sensitive and quantitative readout.[20]
Methodology:
-
Reagent Preparation: Prepare a buffer solution, a source of the target receptor (e.g., cell membrane preparation), the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and serial dilutions of the unlabeled test compound.
-
Assay Incubation: In a multiwell plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand). Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[18] The receptor and any bound radioligand will be trapped on the filter, while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove residual unbound ligand.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A general experimental workflow for compound evaluation.
Conclusion
Morpholine and piperidine are not merely interchangeable building blocks; they are distinct chemical tools that offer unique advantages in drug design. The piperidine scaffold serves as a robust, lipophilic, and basic "workhorse," ideal for establishing strong ionic interactions and providing a versatile framework for exploring chemical space.[2][8] In contrast, the morpholine scaffold acts as a more refined instrument, often employed as a "pharmacokinetic fixer" to enhance solubility, improve metabolic stability, and fine-tune polarity for specific applications like CNS penetration.[3][5]
The decision to use one over the other is a nuanced, data-driven process. As the provided experimental data and protocols illustrate, a thorough understanding of the target biology and the desired ADME profile is essential. The replacement of a piperidine with a morpholine can lead to a 100-fold potency enhancement in one context and a complete loss of activity in another.[5][11] This highlights the core principle of medicinal chemistry: success lies in understanding the subtle interplay between structure, property, and biological function. By mastering the strategic application of these powerful scaffolds, researchers can more effectively navigate the complex path of drug discovery and development.
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32376–32393. [Link]
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Szymańska, E., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 15(11), 1415. [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. [Link]
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Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
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Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 79-91. [Link]
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Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Kuran, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115664. [Link]
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Xia, C. Q., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Combinatorial Chemistry & High Throughput Screening, 15(4), 303–313. [Link]
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Berillo, D., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-249. [Link]
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Rahman, M. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 615, 1-25. [Link]
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ResearchGate. (2019). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. [Link]
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LasT, E. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. [Link]
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Aute Kk Chemical. (2024). The Role of Piperidine Derivatives in Modern Drug Discovery. Aute Kk Chemical. [Link]
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A Senior Application Scientist's Guide to Assessing the Effect of 2,6-Difluoro Substitution on Target Binding Affinity
For drug development professionals, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. Among the myriad tools in the medicinal chemist's arsenal, the introduction of fluorine is paramount, with approximately 30% of approved drugs since 2020 containing this unique element.[1] This guide provides an in-depth, field-proven framework for assessing a particularly powerful modification: the 2,6-difluoro substitution on an aromatic ring. We will move beyond simple protocols to explore the causal biochemistry and design a self-validating experimental strategy to rigorously quantify its impact on target binding affinity.
The Rationale: Why a 2,6-Difluoro Phenyl Group?
The decision to introduce a 2,6-difluoro motif is not arbitrary; it is a deliberate strategy to exert precise control over a molecule's physicochemical properties. The effects are multifaceted and can synergistically enhance binding affinity.[2][3][4]
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element, and placing two fluorine atoms ortho to the point of substitution creates a strong inductive electron-withdrawing effect.[1][5] This alters the electronic nature of the aromatic ring, which can modulate pKa of adjacent functionalities and influence electrostatic interactions within the binding pocket.[1][6][7]
-
Conformational Restriction: The steric bulk of the ortho-fluorine atoms can act as a "conformational lock," restricting the rotation of the phenyl ring around its connecting bond. This pre-organizes the ligand into a specific, and hopefully bioactive, conformation. This reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct orientation upon entering the binding site.[2][8]
-
Novel Molecular Interactions: The highly polarized C-F bonds can participate in favorable, non-covalent interactions that are unavailable to their hydrocarbon counterparts. These include:
-
Orthogonal Multipolar Interactions: Favorable electrostatic interactions can form between the electron-rich carbonyl oxygen of the protein backbone and the electron-poor carbon of the C-F bond (C–F···C=O).[9][10]
-
Non-Classical Hydrogen Bonds: While debated, evidence supports the existence of weak hydrogen bonds where the fluorine acts as an acceptor (C–F···H–X).[11][12]
-
-
Modulation of Lipophilicity and Solvation: Fluorination can increase lipophilicity, which can enhance passage through cellular membranes and influence hydrophobic interactions within the target's binding site.[6][13] The energetic cost of desolvating the ligand to enter the binding pocket is also altered.[14]
These combined effects provide a powerful hypothesis: the 2,6-difluoro substitution can enhance binding affinity through a combination of conformational pre-organization and the introduction of new, favorable electrostatic interactions.
Caption: Causal chain from substitution to enhanced affinity.
The Experimental Design: A Matched Molecular Pair Analysis
To isolate and quantify the effect of the 2,6-difluoro substitution, the most robust and self-validating approach is a Matched Molecular Pair Analysis (MMPA) . This involves synthesizing and testing the target compound (Ligand B) alongside an identical analog that lacks only the two fluorine atoms (Ligand A).
-
Ligand A: Unsubstituted Phenyl Analog
-
Ligand B: 2,6-Difluoro Phenyl Analog
By keeping the core scaffold identical, we can confidently attribute any observed differences in binding affinity directly to the influence of the difluoro substitution. This direct comparison is the cornerstone of a trustworthy and scientifically rigorous investigation.
Caption: Standard experimental workflow for SPR.
ITC directly measures the heat released or absorbed during a binding event. [15]This allows for the direct determination of the binding enthalpy (ΔH) and stoichiometry (n). From these values, the binding affinity (K_D) and the entropic contribution (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction (ΔG = ΔH - TΔS = RTlnK_D).
Experimental Protocol: A Self-Validating ITC Workflow
-
Sample Preparation: Dialyze the purified target protein extensively against the final ITC buffer. Dissolve Ligand A and Ligand B in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup:
-
Load the target protein into the sample cell (e.g., at 10-20 µM).
-
Load the concentrated ligand solution into the injection syringe (e.g., at 100-200 µM, typically 10x the protein concentration).
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein in the cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.
-
-
Control Titration: Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, K_D, and ΔH.
-
Caption: Standard experimental workflow for ITC.
Data Synthesis and Interpretation
The power of this approach lies in the direct comparison of the data obtained for Ligand A and Ligand B. All quantitative results should be summarized for a clear, objective assessment.
Table 1: Comparative Binding Data for Matched Molecular Pair
| Parameter | Method | Ligand A (Unsubstituted) | Ligand B (2,6-Difluoro) | Fold Change (A vs. B) |
| K_D (nM) | SPR | 150 | 15 | 10x |
| k_on (10⁵ M⁻¹s⁻¹) | SPR | 2.5 | 3.0 | 1.2x |
| k_off (10⁻² s⁻¹) | SPR | 3.75 | 0.45 | 8.3x slower |
| K_D (nM) | ITC | 145 | 16 | 9.1x |
| Stoichiometry (n) | ITC | 0.98 | 1.01 | - |
| ΔG (kcal/mol) | ITC | -9.3 | -10.6 | -1.3 |
| ΔH (kcal/mol) | ITC | -5.1 | -8.5 | -3.4 |
| -TΔS (kcal/mol) | ITC | -4.2 | -2.1 | +2.1 |
Note: Data shown is hypothetical for illustrative purposes.
Expert Interpretation:
The data in Table 1 tells a compelling story. The 2,6-difluoro substitution resulted in a ~10-fold improvement in binding affinity (K_D), a significant enhancement in a lead optimization campaign.
-
Kinetic Insights (from SPR): The primary driver for the increased affinity is a dramatically slower dissociation rate (k_off). The association rate (k_on) is largely unchanged. This suggests that once Ligand B binds, it forms a more stable, longer-lived complex with the target protein compared to Ligand A.
-
Thermodynamic Insights (from ITC): The interaction of Ligand B is enthalpically driven . The change in enthalpy (ΔH) is significantly more favorable (-8.5 vs -5.1 kcal/mol), indicating the formation of stronger and/or more numerous favorable interactions (like the hypothesized C-F···C=O contacts). This favorable enthalpy overcomes a slight entropic penalty (-TΔS of -2.1 vs -4.2 kcal/mol). This penalty is consistent with the "conformational lock" hypothesis, where the more rigid Ligand B loses less conformational entropy upon binding than the more flexible Ligand A.
By combining a rigorous matched molecular pair experimental design with orthogonal biophysical techniques, we can definitively conclude that the 2,6-difluoro substitution enhances binding affinity. The improvement is primarily driven by a more stable drug-target complex (slower k_off), which is underpinned by stronger enthalpic interactions, likely due to unique contacts enabled by the fluorine atoms. This provides a clear, data-driven rationale for retaining this substitution in future optimization efforts and demonstrates the power of this strategy in modern drug discovery. The next logical step would be to obtain a co-crystal structure of Ligand B with the target protein to visually confirm these newly formed interactions.
References
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Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.[Link]
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Mason, A. M., et al. (2018). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry.[Link]
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Cao, Z.-Y., et al. (2023). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. Chemical Society Reviews.[Link]
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St-Gelais, A., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling.[Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
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Cao, Z.-Y., et al. (2023). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. ResearchGate.[Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
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Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.[Link]
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Murali, A., et al. (2002). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Brandeis University.[Link]
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A Comparative Guide to Validating Cellular Target Engagement of 4-(4-Bromo-2,6-difluorobenzyl)morpholine Derivatives
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a pivotal step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel small molecules, using the emerging class of 4-(4-Bromo-2,6-difluorobenzyl)morpholine derivatives as a case study.
While the specific molecular target(s) of this compound derivatives are not yet broadly defined in publicly available literature, the principles and techniques for confirming their interaction with a putative target remain universal. Establishing target engagement provides crucial evidence for the compound's mechanism of action and builds confidence in structure-activity relationships, ultimately increasing the likelihood of clinical success.[1] Although some benzomorpholine derivatives have been explored as EZH2 inhibitors, this guide will present a broader, target-agnostic framework applicable to various potential protein classes, with a focus on kinases as a common and illustrative example.[2]
This guide will objectively compare three powerful and widely adopted techniques for assessing target engagement in cells: the Cellular Thermal Shift Assay (CETSA), the NanoBRET® Target Engagement Assay, and a chemical proteomics approach using Kinobeads. Each method offers unique advantages and is suited to different stages of the drug discovery process, from initial hit validation to lead optimization.[3]
The Imperative of In-Cell Target Validation
Biochemical assays with purified proteins are essential for initial screening, but they do not fully recapitulate the cellular milieu.[4] Factors such as cell permeability, compound metabolism, off-target effects, and the presence of necessary cofactors can only be assessed within an intact cell system.[4] Therefore, validating target engagement in a cellular context is a critical step to bridge the gap between biochemical potency and cellular efficacy.
Comparative Analysis of Leading Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target protein (e.g., soluble vs. membrane-bound), the availability of specific reagents, and the desired throughput.[3] The following table summarizes the key features of CETSA, NanoBRET, and Kinobeads for a comparative analysis.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Chemical Proteomics (Kinobeads) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[6] | Competitive binding of a compound against a broad-spectrum of immobilized kinase inhibitors.[7] |
| Cellular Context | Endogenous protein in intact cells or lysates. | Overexpressed NanoLuc-fusion protein in intact cells. | Endogenous proteins in cell lysates.[7] |
| Labeling Requirement | Label-free for the compound and target.[5] | Requires genetic modification of the target (NanoLuc fusion). | Label-free for the compound. |
| Throughput | Moderate to high, depending on the detection method (e.g., Western Blot, AlphaLISA).[8] | High, suitable for screening large compound libraries. | Low to moderate, typically used for profiling smaller sets of compounds. |
| Data Output | Thermal shift (ΔTagg) or Isothermal Dose-Response (ITDR).[9] | IC50 values representing target occupancy.[10] | IC50 values for multiple targets, providing a selectivity profile.[11] |
| Strengths | - Works with endogenous proteins.[5]- No compound modification needed.- Applicable to a wide range of targets. | - High sensitivity and quantitative nature.[12]- Real-time kinetics and residence time can be measured.[13]- Amenable to high-throughput screening. | - Unbiased identification of multiple targets.[7]- Provides a broad selectivity profile.- Useful for identifying off-targets. |
| Limitations | - Not all binding events result in a thermal shift.[8]- Can be technically demanding.- Lower throughput with Western blot detection. | - Requires overexpression of a fusion protein, which may not reflect physiological levels.[14]- Requires a specific fluorescent tracer for each target. | - Limited to the protein families captured by the beads (e.g., kinases).[7]- Performed in lysates, not intact cells.[15] |
Experimental Deep Dive: Protocols and Causality
To provide a practical understanding of how these techniques are applied, this section outlines the detailed experimental protocols for each method. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[5] This increased stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Workflow Diagram:
Caption: CETSA workflow for target engagement validation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to approximately 80% confluency. The choice of cell line should be guided by the expression level of the putative target.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[16] It is recommended to use compound concentrations around 5-20 times the cellular EC50 value if known.[16]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.[16]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using a suitable detection method such as Western blotting, ELISA, or mass spectrometry.[17]
-
Self-Validation and Interpretation: A successful experiment will show a dose-dependent increase in the amount of soluble target protein at elevated temperatures in the presence of the compound, indicating stabilization. This results in a rightward shift of the melting curve. A negative result (no thermal shift) does not necessarily mean no target engagement, as some binding events may not confer thermal stability.[8]
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[6] An unlabeled compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[18]
Signaling Pathway Diagram:
Caption: Principle of the NanoBRET target engagement assay.
Detailed Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase. This can be achieved through transient transfection or by using CRISPR/Cas9 to insert the NanoLuc® tag at the endogenous gene locus.[8]
-
-
Assay Preparation:
-
Seed the engineered cells into a 96- or 384-well white plate.
-
Prepare serial dilutions of the this compound derivative.
-
-
Compound and Tracer Addition:
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (furimazine) and immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) using a luminometer capable of detecting BRET.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Self-Validation and Interpretation: A dose-dependent decrease in the BRET ratio upon addition of the morpholine derivative indicates successful competition with the tracer and thus, target engagement. This data can be used to calculate an IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Chemical Proteomics: Kinobeads
For kinase targets, the Kinobeads approach provides a powerful method for assessing both target engagement and selectivity across the kinome.[19] This technique uses beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[19][20]
Workflow Diagram:
Caption: Kinobeads workflow for target engagement and selectivity profiling.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells as previously described.
-
Lyse the cells in a non-denaturing buffer to preserve native protein conformations and kinase activity.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of concentrations of the this compound derivative. This allows the compound to bind to its target(s).
-
Add the Kinobeads slurry to the lysate and incubate to allow kinases not bound by the test compound to bind to the beads.[11]
-
-
Affinity Purification and Sample Preparation:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Perform in-solution or on-bead digestion of the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins pulled down in each sample.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is engaging that target.[11] Plotting the signal intensity against the compound concentration allows for the determination of an IC50 value for each kinase identified.
-
Self-Validation and Interpretation: This method provides a comprehensive profile of the kinases that interact with the morpholine derivative. The primary target should show a potent IC50 value, while other kinases with weaker IC50 values are considered off-targets. This provides a direct measure of the compound's selectivity within the kinome.
Conclusion and Future Directions
Validating the cellular target engagement of novel compounds like this compound derivatives is a non-negotiable step in modern drug discovery. The three methodologies detailed in this guide—CETSA, NanoBRET®, and Kinobeads—provide a robust toolkit for researchers to confirm and quantify these interactions in a physiologically relevant setting.
-
CETSA offers the advantage of working with endogenous proteins in a label-free manner.
-
NanoBRET® provides a highly sensitive and quantitative method for high-throughput screening and detailed kinetic analysis.
-
Kinobeads and other chemical proteomics approaches deliver invaluable information on target selectivity and potential off-target effects.
The most comprehensive validation strategy often involves the use of orthogonal methods. For instance, a hit identified through a NanoBRET® screen could be confirmed using CETSA with the endogenous protein, and its selectivity profiled using a Kinobeads experiment. By judiciously selecting and applying these techniques, researchers can build a compelling case for the mechanism of action of their compounds, thereby de-risking the progression of these molecules into further preclinical and clinical development.
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Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Design
An In-Depth Guide to the Pharmacokinetic Profiles of Substituted Morpholine Analogs: A Comparative Analysis
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure." This six-membered heterocycle, containing both a secondary amine and an ether functional group, is a common feature in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and pharmacokinetic properties to a molecule, such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[3] The ability of the morpholine ring to modulate these properties makes it a valuable tool for medicinal chemists aiming to optimize a compound's behavior in the body.[4][5]
However, the pharmacokinetic profile of a morpholine-containing drug is not solely dictated by the presence of the ring itself. The nature and position of chemical substituents on the core structure can dramatically alter its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. Understanding this structure-pharmacokinetic relationship (SPKR) is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the pharmacokinetic profiles of several well-established substituted morpholine analogs, supported by experimental data and detailed methodologies, to illuminate how structural modifications translate into distinct in vivo behaviors.
The Pivotal Role of Pharmacokinetics in Drug Efficacy and Safety
A drug's therapeutic success is contingent not only on its potent interaction with a biological target (pharmacodynamics) but also on its ability to reach that target in sufficient concentration and for an appropriate duration. This is the domain of pharmacokinetics. Early and thorough ADME profiling is critical in the drug discovery pipeline to identify candidates with favorable properties, thereby reducing the high attrition rates in later developmental stages.[6][7][8] Key pharmacokinetic parameters provide a quantitative framework for evaluating and comparing drug candidates:
-
Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation. High oral bioavailability is often a desirable trait for patient convenience.
-
Time to Maximum Concentration (Tmax) : The time it takes for a drug to reach its maximum concentration (Cmax) in the plasma after administration.
-
Elimination Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by one-half. This parameter is crucial for determining dosing intervals.
-
Plasma Protein Binding (%PB) : The extent to which a drug binds to proteins in the blood. Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available to be metabolized or excreted.
-
Metabolism : The biotransformation of a drug into other compounds (metabolites). This process, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, is a major determinant of a drug's half-life and potential for drug-drug interactions.
Methodologies for Assessing Pharmacokinetic Profiles
The determination of a compound's pharmacokinetic profile involves a combination of in vitro assays and in vivo studies, each providing complementary information.
In Vitro ADME Assays: Early Indicators of In Vivo Performance
In vitro ADME tests are rapid, cost-effective methods used early in drug discovery to screen and rank compounds based on their pharmacokinetic potential.[8][9] They provide critical data that helps predict in vivo outcomes and guide chemical optimization.[8]
Key Experiment: Liver Microsomal Stability Assay
This assay is a cornerstone for predicting the metabolic clearance of a drug. It measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.
Experimental Protocol:
-
Preparation : A stock solution of the test compound (e.g., a novel morpholine analog) is prepared in a suitable solvent like DMSO.
-
Incubation Mixture : The test compound is added to a pre-warmed buffer solution containing liver microsomes (e.g., from rat, dog, or human) to a final concentration typically between 0.5-1.0 µM.
-
Initiation of Reaction : The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is run in parallel without the NADPH system to account for non-enzymatic degradation.
-
Time-Point Sampling : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis : The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[6]
-
Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Workflow for In Vitro Liver Microsomal Stability Assay
Caption: A typical workflow for determining the metabolic stability of a compound using a liver microsomal assay.
In Vivo Pharmacokinetic Studies: The Definitive Profile
While in vitro assays are predictive, in vivo studies in animal models are essential for a definitive understanding of a drug's ADME profile in a complex biological system.[10]
Key Experiment: Rat Pharmacokinetic Study
The rat is a commonly used preclinical species for initial PK studies. A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. This dual-route administration is critical for determining the absolute oral bioavailability.
Experimental Protocol:
-
Animal Acclimation : Animals (e.g., Sprague-Dawley rats) are acclimated to the laboratory environment.
-
Dosing :
-
IV Group : The compound is administered as a single bolus injection into a vein (e.g., the tail vein). This ensures 100% bioavailability by definition.
-
PO Group : The compound is administered orally via gavage.
-
-
Blood Sampling : Blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10] Sampling is often performed via a cannulated vessel to minimize stress on the animal.
-
Plasma Preparation : Blood samples are immediately processed (e.g., centrifuged) to separate the plasma, which is then frozen until analysis.[10]
-
Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½, etc.). The oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Diagram: Workflow for a Preclinical In Vivo Pharmacokinetic Study
Caption: Workflow comparing intravenous and oral arms in a typical preclinical pharmacokinetic study.
Comparative Pharmacokinetic Profiles of Marketed Morpholine Analogs
To illustrate the impact of substitutions on the morpholine core, we will compare the pharmacokinetic profiles of four widely-used drugs: Linezolid (antibiotic), Gefitinib (anticancer), Reboxetine (antidepressant), and Aprepitant (antiemetic). Each features a morpholine ring but possesses a unique overall structure that drives its distinct ADME profile.
| Parameter | Linezolid | Gefitinib | Reboxetine | Aprepitant |
| Oral Bioavailability (F%) | ~100%[11][12] | ~59%[13][14] | ≥94%[15][16] | ~60-67%[17][18] |
| Tmax (hours) | 1-2[12] | 3-7[14] | 2-4[15] | ~4[17] |
| Elimination Half-life (t½, hours) | 3-7[19] | ~41-48[13][14] | ~12-13[15][20] | ~9-13[18][21] |
| Plasma Protein Binding (%) | ~31%[11] | ~90%[14][22] | >97%[15] | >95%[17][21] |
| Primary Metabolism Route | Oxidation of morpholine ring (non-CYP involved)[11][19] | CYP3A4[13][14][22] | CYP3A4[16] | CYP3A4[17][18][21] |
Analysis of Structure-Pharmacokinetic Relationships
The data in the table reveals significant variations in the pharmacokinetic behaviors of these four drugs, which can be rationalized by examining their distinct chemical structures.
-
Linezolid : This antibiotic exhibits nearly complete oral bioavailability (~100%) and low plasma protein binding (~31%).[11][12] Its metabolism is unique; it primarily involves the non-enzymatic oxidation of the morpholine ring itself, leading to two inactive metabolites, rather than metabolism by the CYP450 system.[11] This low reliance on the CYP system reduces the potential for drug-drug interactions. Its relatively simple structure and favorable physicochemical properties contribute to its excellent absorption and distribution.
-
Gefitinib : In contrast, Gefitinib, an anticancer agent, has more moderate bioavailability (~59%) and a very long half-life (~41 hours).[13][14] It is highly bound to plasma proteins (~90%).[14] The complex quinazoline structure attached to the morpholine-propoxy side chain makes it a prime substrate for extensive hepatic metabolism, primarily by CYP3A4.[13][14] This extensive first-pass metabolism is a key reason for its lower bioavailability compared to Linezolid. The long half-life is advantageous for maintaining therapeutic concentrations in cancer treatment.
-
Reboxetine : This antidepressant shows excellent oral bioavailability (>94%) but is very highly bound to plasma proteins (>97%).[15][16] Its elimination half-life of about 12-13 hours necessitates twice-daily dosing.[15][20] Like Gefitinib, it is metabolized by CYP3A4, but its pharmacokinetic profile is linear, meaning that exposure increases proportionally with the dose within the therapeutic range.[15][23][24]
-
Aprepitant : Used as an antiemetic, Aprepitant has a complex structure incorporating a trifluoromethylphenyl group. Its bioavailability is moderate (~60-67%) and it is highly protein-bound (>95%).[17][18] It undergoes extensive metabolism, also primarily by CYP3A4, and notably exhibits non-linear pharmacokinetics, where exposure increases more than proportionally with the dose.[17][21] This can make dosing adjustments more complex.
Diagram: The ADME Journey of a Morpholine Analog
Caption: The conceptual pathway of a drug through the body, illustrating the four phases of pharmacokinetics.
Conclusion
The morpholine scaffold is a powerful asset in drug design, frequently used to enhance the drug-like properties of therapeutic agents.[2] However, as demonstrated by the comparative analysis of Linezolid, Gefitinib, Reboxetine, and Aprepitant, the pharmacokinetic profile of the final molecule is a complex interplay between the core heterocycle and its substituents. The addition of large, lipophilic, or metabolically susceptible groups can significantly alter bioavailability, protein binding, half-life, and metabolic pathways. A deep understanding of these structure-pharmacokinetic relationships, gained through robust in vitro and in vivo experimental protocols, is essential for rationally designing and selecting morpholine analogs with a high probability of clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromo-2,6-difluorobenzyl)morpholine
For professionals in the vanguard of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 4-(4-Bromo-2,6-difluorobenzyl)morpholine is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, principles-based approach to the safe disposal of this compound, grounded in an understanding of its chemical nature.
Hazard Profile: A Mechanistic Understanding
To safely manage the disposal of this compound, we must first deconstruct its potential hazards based on its molecular structure. The presence of bromine, fluorine, and a morpholine ring dictates its classification as a hazardous substance.
-
Halogenated Aromatic System: The bromo- and difluoro-substituents on the benzyl group place this compound in the category of halogenated organic compounds.[4] Such compounds are often persistent in the environment and can produce toxic byproducts, such as hydrogen bromide and hydrogen fluoride, upon incomplete combustion.[5] Bromophenols, a potential degradation product, are known to be toxic to aquatic life.[6][7]
-
Morpholine Moiety: The morpholine component is a basic amine and an ether.[3][8] Morpholine itself is classified as a flammable liquid that is corrosive to tissues, harmful if swallowed, and toxic upon skin contact or inhalation.[8][9][10]
-
Irritant Properties: Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][11][12]
Based on this analysis, this compound must be treated as a hazardous waste with irritant, toxic, and ecotoxic potential.
Table 1: Inferred Hazard Identification
| Hazard Class | Basis for Classification | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presence of the morpholine ring and halogenated system.[9][10] | Harmful or toxic if ingested, absorbed through the skin, or inhaled. |
| Skin Corrosion / Irritation | Corrosive nature of morpholine and irritant properties of similar brominated compounds.[1][10] | May cause skin irritation or chemical burns upon contact. |
| Serious Eye Damage / Irritation | Corrosive nature of morpholine and irritant properties of similar brominated compounds.[1][10] | Risk of serious eye damage upon contact. |
| Respiratory Irritation | Potential for the compound, likely a solid, to form dusts.[11][13] | Inhalation may irritate the respiratory tract. |
| Hazardous to the Aquatic Environment | Halogenated organic compounds can be persistent and toxic to aquatic organisms.[6][14] | Improper release can cause long-term adverse effects in the aquatic environment. |
Operational Plan: From Bench to Final Disposal
A systematic approach is critical to ensure safety and compliance. This operational plan covers the entire disposal workflow, from immediate handling precautions to final disposition.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's inferred hazards, a robust PPE protocol is the first line of defense. All handling and disposal procedures must be conducted within a certified chemical fume hood.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[11] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and airborne particles.[11] |
| Lab Coat | Flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95-rated dust mask or a respirator with an organic vapor cartridge may be necessary if handling fine powders outside of a fume hood. | To prevent inhalation of dust particles or vapors.[11][13] |
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside a fume hood, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to prevent dust from becoming airborne.[11][14]
-
Collection: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming normal activities.[9][14]
Disposal Workflow: A Procedural Guide
The primary directive for disposing of this compound is to treat it as halogenated organic hazardous waste .[15] Under no circumstances should this chemical be disposed of down the drain or in standard refuse.[4][11]
Waste Segregation and Collection
The causality behind waste segregation is both financial and safety-related. Halogenated waste streams require specific, often more expensive, disposal methods like high-temperature incineration.[15] Mixing them with non-halogenated waste contaminates the entire volume, increasing disposal costs and complexity.[15]
Protocol for Waste Collection:
-
Select Container: Use a dedicated, chemically resistant, and sealable container clearly labeled for "Halogenated Organic Waste."[4][11] The container must be in good condition with a secure lid.
-
Labeling: As soon as the first particle of waste is added, label the container with:
-
Collection: Place all solid waste, contaminated consumables (e.g., weigh boats, gloves, wipes), and spill cleanup materials directly into the labeled container.
-
Storage: Keep the waste container sealed when not in use.[15][16] Store it in a designated, well-ventilated, and cool, dry satellite accumulation area with secondary containment.[11][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Approved Final Disposal Method
The definitive and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .
-
Causality: This method is chosen for its ability to achieve complete thermal decomposition. Incineration at temperatures typically exceeding 1,200°C, coupled with flue gas scrubbing systems, ensures that the molecule is broken down into simpler, less harmful components like carbon dioxide, water, and mineral acids (HBr, HF).[18] The scrubbers are essential to neutralize these acidic gases before they are released into the atmosphere.
Procedure for Final Disposal:
-
Do Not Attempt Chemical Neutralization: In a standard laboratory setting, do not attempt to chemically treat or neutralize this waste. Such procedures can be hazardous and may generate unknown, potentially more dangerous byproducts.
-
Engage Professionals: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste management company.[4][18]
-
Documentation: Your institution's EHS department will manage the waste manifest, a regulatory document that tracks the waste from your laboratory to its final disposal site, ensuring a complete and compliant chain of custody.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental protection.
References
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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Michałowicz, J. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 821, 152289. [Link]
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Navigating the Safe Handling of 4-(4-Bromo-2,6-difluorobenzyl)morpholine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. 4-(4-Bromo-2,6-difluorobenzyl)morpholine, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this halogenated aromatic amine.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
Morpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and can be toxic in contact with skin or if inhaled.[1][2] Critically, it is known to cause severe skin burns and eye damage.[1][2][3] The presence of a brominated and difluorinated aromatic ring, as seen in compounds like 4-bromo-2,6-difluorophenol, can contribute to skin, eye, and respiratory irritation.[4] Therefore, it is prudent to treat this compound as a substance with the potential for similar, if not enhanced, hazards.
Core Principles of Safe Handling: The Three Pillars of Protection
A robust safety protocol is built on three foundational pillars: engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, but it is essential to recognize that PPE is the last line of defense.
-
Engineering Controls : The primary method for exposure control is to handle this compound within a properly functioning chemical fume hood. This minimizes the inhalation of vapors, aerosols, or dust.
-
Administrative Controls : Standard operating procedures (SOPs) should be established for all experimental work involving this compound. These SOPs should detail the specific steps of a procedure, the required safety precautions, and emergency response measures.
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected and used correctly to be effective.
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Detailed PPE Recommendations
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[5] | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[6][7] Double-gloving is recommended for extended procedures. | Prevents dermal absorption, which can be a significant route of exposure for toxic substances.[2][3] |
| Body Protection | A flame-resistant laboratory coat should be worn and fully buttoned. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood. In the event of a large spill or failure of engineering controls, a full-face or half-mask air-purifying respirator with organic vapor cartridges should be available for emergency use.[8][9] | Minimizes the risk of inhaling potentially toxic vapors or aerosols. |
Operational Plan: Step-by-Step Guidance
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional emergency response team.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation : All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7][11] Do not mix with non-halogenated waste.[12]
-
Labeling : The waste container must be clearly labeled with its contents, including the full chemical name and the approximate concentration.[10]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10] The container must be kept closed except when adding waste.[10][12]
-
Disposal : Arrange for the disposal of the halogenated waste through the institution's environmental health and safety department.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
